Laropiprant
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFFJDQHYLNEJK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205756 | |
| Record name | Laropiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571170-77-9 | |
| Record name | Laropiprant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571170-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laropiprant [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571170779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laropiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Laropiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 571170-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAROPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N11T8O78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Laropiprant's Mechanism of Action in Prostaglandin Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laropiprant (MK-0524) is a selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1). It was developed to be co-administered with niacin (nicotinic acid), a potent lipid-lowering agent, to mitigate the common and often dose-limiting side effect of flushing. This flushing is primarily mediated by the release of PGD2. While the combination of this compound and niacin in the drug Tredaptive showed efficacy in reducing flushing, it was ultimately withdrawn from the market due to a lack of cardiovascular benefit and an increase in non-fatal adverse events in the HPS2-THRIVE trial. Nevertheless, the study of this compound provides a valuable model for understanding the role of the PGD2-DP1 signaling axis in vasodilation and inflammation. This guide provides a detailed technical overview of this compound's mechanism of action within the prostaglandin pathways.
Core Mechanism of Action: DP1 Receptor Antagonism
The primary mechanism of action of this compound is the competitive and selective antagonism of the DP1 receptor, a G-protein coupled receptor (GPCR). Prostaglandin D2 is the natural ligand for the DP1 receptor. The binding of PGD2 to the DP1 receptor, which is coupled to a stimulatory Gs protein, activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that initiates a signaling cascade leading to various cellular responses, including smooth muscle relaxation and vasodilation.[1] this compound, by blocking the binding of PGD2 to the DP1 receptor, prevents this downstream signaling cascade, thereby inhibiting the vasodilatory effects of PGD2.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's binding affinity and functional potency.
Table 1: this compound Binding Affinity
| Receptor | Species | Ligand | pKi | Ki (nM) | Reference |
| DP1 | Human | This compound | 10.5 | 0.0316 | [2] |
Note: The pKi value was converted to Ki using the formula Ki = 10^(-pKi) M.
Table 2: this compound Functional Activity
| Assay | System | Agonist | IC50 (nM) | Reference |
| cAMP Accumulation Inhibition | Washed Human Platelets | PGD2 | 0.09 | [3] |
| cAMP Accumulation Inhibition | Human Platelet-Rich Plasma | PGD2 | 4.0 | [3] |
Table 3: this compound Selectivity Profile
| Receptor | Potency vs. DP1 | Comment | Reference |
| TP (Thromboxane A2 Receptor) | ~190-fold less potent | This compound has detectable off-target antagonist effects at the TP receptor at higher concentrations. | [4] |
| EP3 (Prostaglandin E2 Receptor 3) | This compound attenuated platelet activation induced by EP3 receptor stimulation at higher concentrations. | The specific binding affinity or IC50 at the EP3 receptor is not well-quantified in the available literature. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Niacin-Induced Flushing Pathway
Niacin induces flushing by activating the GPR109A receptor on epidermal Langerhans cells. This initiates a signaling cascade that leads to the synthesis and release of PGD2, which then acts on DP1 receptors on vascular smooth muscle cells to cause vasodilation.
Prostaglandin D2 - DP1 Receptor Signaling Pathway
The binding of PGD2 to the DP1 receptor activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cAMP levels.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the general steps for determining the binding affinity (Ki) of this compound for the DP1 receptor.
References
Laropiprant's Affinity and Selectivity for the DP1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laropiprant (MK-0524) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1][2] This technical guide provides an in-depth overview of this compound's binding affinity and selectivity profile for the DP1 receptor, compiling quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. Understanding these characteristics is crucial for researchers and professionals involved in the development of therapies targeting the PGD2 pathway, which is implicated in various physiological and pathological processes, including allergic responses and niacin-induced flushing.[3]
Quantitative Data: Binding Affinity and Selectivity
This compound demonstrates high affinity for the human DP1 receptor and exhibits significant selectivity over other prostanoid receptors. The following tables summarize the available quantitative data on this compound's binding affinity (Ki) and functional inhibition (IC50).
Table 1: this compound Binding Affinity (Ki) for Prostanoid Receptors
| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |
| DP1 | This compound (MK-0524) | 0.57 | Human | Radioligand Binding Assay | [1][2] |
| DP2 | This compound (MK-0524) | 750 | Human | Radioligand Binding Assay | |
| TP | This compound (MK-0524) | ~171* | Human | Radioligand Binding Assay |
Table 2: this compound Functional Inhibitory Activity (IC50)
| Assay | Ligand | IC50 (nM) | Cell Type/System | Reference |
| PGD2-induced cAMP accumulation | This compound (MK-0524) | 0.09 | Washed Platelets | **** |
| PGD2-induced cAMP accumulation | This compound (MK-0524) | 4.0 | Platelet-rich plasma |
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Competitive Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
1. Materials:
- Receptor Source: Membranes from cells stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
- Radioligand: [3H]-PGD2.
- Test Compound: this compound (MK-0524) at various concentrations.
- Non-specific Binding Control: A high concentration of a non-labeled DP1 receptor ligand (e.g., unlabeled PGD2).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Filtration Apparatus: Glass fiber filters and a cell harvester.
- Scintillation Counter and Cocktail.
2. Procedure:
- Prepare a dilution series of this compound.
- In a 96-well plate, combine the receptor membranes, [3H]-PGD2 (at a concentration near its Kd), and either assay buffer (for total binding), the test compound (at varying concentrations), or the non-specific binding control.
- Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay determines the functional antagonism of this compound by measuring its ability to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a second messenger in the DP1 receptor signaling pathway.
1. Materials:
- Cell Line: A cell line expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
- DP1 Receptor Agonist: Prostaglandin D2 (PGD2).
- Test Compound: this compound (MK-0524) at various concentrations.
- Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
- Cell Lysis Buffer.
- cAMP Detection Kit: e.g., a competitive immunoassay kit (ELISA, HTRF, or AlphaScreen).
2. Procedure:
- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with a dilution series of this compound for a specified duration.
- Add the PDE inhibitor to all wells.
- Stimulate the cells with a fixed concentration of PGD2 (typically at its EC80) for a defined period (e.g., 15-30 minutes) at 37°C.
- Lyse the cells to release the intracellular cAMP.
- Measure the cAMP concentration in the cell lysates using the chosen detection kit according to the manufacturer's instructions.
3. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Calculate the cAMP concentration in each sample based on the standard curve.
- Plot the percentage of inhibition of the PGD2-induced cAMP response against the logarithm of the this compound concentration.
- Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximal PGD2 response.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the DP1 receptor signaling pathway, the workflow of a competitive binding assay, and the selectivity profile of this compound.
Conclusion
This compound is a highly potent and selective antagonist of the DP1 receptor, as evidenced by its low nanomolar Ki and IC50 values. Its selectivity for the DP1 receptor over other prostanoid receptors, particularly the closely related DP2 receptor and the TP receptor, underscores its targeted mechanism of action. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings. The visualized signaling pathway and experimental workflows further clarify the molecular and procedural aspects of this compound's pharmacology. This comprehensive technical guide serves as a valuable resource for scientists and researchers in the field of prostanoid receptor pharmacology and drug development.
References
An In-depth Technical Guide to the Chemical Synthesis and Purification of Laropiprant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laropiprant, also known as MK-0524, is a selective antagonist of the prostaglandin D2 receptor 1 (DP1). It was developed to be co-administered with niacin to mitigate the flushing side effect associated with niacin treatment for dyslipidemia. This compound itself does not possess cholesterol-lowering properties but acts by blocking the vasodilation induced by prostaglandin D2 (PGD2), which is the primary cause of niacin-induced flushing.[1][2][3] This technical guide provides a detailed overview of the chemical synthesis and purification of this compound, intended for researchers and professionals in the field of drug development.
Mechanism of Action: The Prostaglandin D2 Signaling Pathway
Niacin administration leads to the synthesis and release of PGD2. PGD2 then binds to its receptor, DP1, a G-protein coupled receptor, initiating a signaling cascade that results in the relaxation of smooth muscle cells in blood vessels and subsequent vasodilation, perceived as flushing. This compound competitively binds to the DP1 receptor, preventing PGD2 from exerting its effects and thereby reducing the flushing response.
References
- 1. Niacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended-release niacin/laropiprant: reducing niacin-induced flushing to better realize the benefit of niacin in improving cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on nicotinic acid-induced flushing in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Laropiprant: A Preclinical Pharmacokinetic and Bioavailability Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Laropiprant (MK-0524) is a potent and selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). It was developed to be co-administered with niacin to mitigate the common side effect of flushing, which is mediated by prostaglandin D2 (PGD2). While this compound itself does not possess lipid-lowering properties, its role in improving the tolerability of niacin made its preclinical pharmacokinetic profile a critical area of investigation. This document provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in key preclinical models, including rats, dogs, and monkeys. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, offering valuable insights for researchers in pharmacology and drug development.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys following intravenous and oral administration.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Mean Plasma Clearance (Clp) (mL/min/kg) | Half-Life (T½) (h) | Volume of Distribution at Steady State (Vdss) (L/kg) |
| Rat | 1 and 5 | ~2 | ~7 | ~1 |
| Dog | 5 | ~6 | ~13 | ~5 |
| Monkey | 3 | ~8 | ~3 | ~1 |
Table 2: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Time to Maximum Concentration (Tmax) (h) | Absolute Oral Bioavailability (%) |
| Rat | 5, 25, and 100 | 1 - 4 | 50 |
| Dog | 5 | 1 - 4 | 70 |
| Monkey | 3 | 1 - 4 | 8 |
Experimental Protocols
The pharmacokinetic studies of this compound in preclinical models followed standardized protocols to ensure data reliability and comparability across species.
Animal Models
-
Rats: Male Sprague-Dawley rats were used.
-
Dogs: Male Beagle dogs were utilized.
-
Monkeys: The specific species of monkey was not detailed in the provided abstracts, but cynomolgus or rhesus monkeys are commonly used in such studies.
Dosing and Administration
-
Intravenous (IV) Administration: this compound was administered as a single bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys). The vehicle for the IV formulation was likely a buffered aqueous solution, although specific details were not available in the abstracts.
-
Oral (PO) Administration: For oral dosing, this compound was administered via gavage. The formulation was likely a solution or suspension in a suitable vehicle (e.g., water, methylcellulose solution).
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing from a relevant blood vessel (e.g., jugular vein, saphenous vein). Plasma was separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its major metabolite were quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis
Standard non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters included:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Clp (Plasma Clearance): The volume of plasma cleared of the drug per unit of time.
-
T½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
Vdss (Volume of Distribution at Steady State): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
The experimental workflow for a typical preclinical pharmacokinetic study is illustrated in the diagram below.
Signaling Pathway
This compound functions by blocking the action of prostaglandin D2 (PGD2) on its DP1 receptor. This is particularly relevant in the context of niacin-induced flushing. Niacin stimulates the production of PGD2, which then binds to DP1 receptors on vascular smooth muscle cells, leading to vasodilation and the characteristic flushing sensation. By antagonizing the DP1 receptor, this compound prevents this signaling cascade.
Discussion
The preclinical pharmacokinetic data for this compound reveals significant interspecies differences. The oral bioavailability was moderate in rats (50%) and good in dogs (70%), but notably low in monkeys (8%)[1]. This highlights the importance of evaluating pharmacokinetics in multiple species during drug development, as the metabolic and absorption characteristics can vary substantially.
The primary route of elimination for this compound in preclinical models was identified as acyl glucuronidation, with subsequent biliary excretion of the glucuronide metabolite (M2)[1]. This metabolic pathway is a key determinant of the drug's clearance and half-life. The higher ratio of the glucuronide metabolite to the parent drug in monkeys compared to rats and dogs suggests more extensive metabolism in this species, which could contribute to the lower oral bioavailability observed[1].
The half-life of this compound also varied across the species tested, with the longest half-life observed in dogs (~13 hours) and the shortest in monkeys (~3 hours)[1]. These differences in elimination rates would influence the dosing frequency required to maintain therapeutic concentrations in different animal models.
Conclusion
This technical guide provides a consolidated overview of the preclinical pharmacokinetics and bioavailability of this compound. The data clearly demonstrates species-dependent differences in absorption, metabolism, and elimination. A thorough understanding of these preclinical ADME properties is fundamental for the rational design and interpretation of non-clinical safety and efficacy studies, and for predicting the pharmacokinetic profile in humans. The detailed experimental protocols and the elucidation of the signaling pathway offer a comprehensive resource for researchers and professionals in the field of drug development.
References
An In-depth Technical Guide to the Molecular Structure of Laropiprant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laropiprant (MK-0524) is a selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1][2][3] It was developed to be co-administered with niacin (vitamin B3) to mitigate the flushing (vasodilation) effect, a common side effect of niacin therapy for dyslipidemia.[4][5] While niacin effectively modifies lipid profiles, the associated flushing often leads to poor patient compliance. This compound itself possesses no cholesterol-lowering properties. Its mechanism involves blocking the PGD2-mediated activation of the DP1 receptor, which is responsible for the vasodilation that causes flushing. Although it showed efficacy in reducing flushing, the combination therapy (Tredaptive/Cordaptive) was withdrawn from the market after a large clinical trial (HPS2-THRIVE) showed no significant cardiovascular benefit and an increase in non-fatal side effects.
This guide provides a detailed examination of the molecular structure, physicochemical properties, and mechanism of action of this compound, intended for a technical audience in the field of drug discovery and development.
Molecular and Physicochemical Properties
This compound is an indolyl carboxylic acid derivative with a complex stereospecific structure. Its key structural and physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid | |
| Chemical Formula | C₂₁H₁₉ClFNO₄S | |
| Molecular Weight | 435.9 g/mol | |
| SMILES | CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
| InChIKey | NXFFJDQHYLNEJK-CYBMUJFWSA-N | |
| CAS Number | 571170-77-9 | |
| Solubility | DMSO: ≥ 100 mg/mL (229.41 mM) Water: < 0.1 mg/mL (insoluble) | |
| pKa | Not explicitly found in searches, but the presence of a carboxylic acid group suggests it is an acidic compound. | |
| LogP | Not explicitly found in searches, but its poor water solubility suggests a positive LogP value, indicating lipophilicity. |
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1), a G protein-coupled receptor (GPCR). The DP1 receptor is primarily coupled to the stimulatory G protein, Gs.
The PGD2/DP1 Signaling Cascade:
-
Niacin-Induced PGD2 Synthesis: High doses of niacin stimulate the production of PGD2, particularly in skin cells.
-
DP1 Receptor Activation: PGD2 binds to and activates the DP1 receptor on vascular smooth muscle cells.
-
G-Protein Activation: Upon PGD2 binding, the DP1 receptor activates the associated Gs alpha subunit.
-
Adenylyl Cyclase Activation: The activated Gs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a second messenger.
-
Cellular Response: The subsequent increase in intracellular cAMP levels leads to smooth muscle relaxation, vasodilation, and the characteristic flushing.
This compound's Antagonistic Action:
This compound competitively binds to the DP1 receptor, preventing PGD2 from binding and initiating the signaling cascade. By blocking this pathway, this compound inhibits the vasodilation responsible for niacin-induced flushing.
Caption: PGD2/DP1 signaling pathway and this compound's point of antagonism.
Pharmacological Profile
This compound's interaction with the DP1 receptor has been quantified through various in vitro assays. The key parameters are its binding affinity (Ki) and its functional potency (IC50).
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | 0.57 nM | Measures the affinity of this compound for the DP1 receptor. A lower Ki value indicates a stronger binding affinity. | |
| Functional Potency (IC50) | 0.09 nM | Measures the concentration of this compound required to inhibit 50% of the DP1 receptor's response to an agonist in a functional assay. |
Note: The IC50 value is from a study referencing the Prostaglandin E2 receptor EP2 subtype, but DrugBank lists this compound as an inhibitor for this target as well.
Experimental Methodologies
The characterization of a compound like this compound involves several key experimental protocols to determine its structure, purity, and pharmacological activity.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a drug for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the DP1 receptor.
Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [³H]-PGD2) for binding to membranes prepared from cells expressing the DP1 receptor.
Generalized Protocol:
-
Membrane Preparation: Cells stably expressing the human DP1 receptor are cultured, harvested, and homogenized. The cell membranes are isolated through centrifugation.
-
Assay Setup: In a multi-well plate, a constant concentration of radiolabeled ligand and DP1 receptor-containing membranes are incubated with varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a radioligand receptor binding assay.
cAMP Functional Assay (for IC50 Determination)
This assay measures the functional consequence of receptor binding, in this case, the inhibition of cAMP production.
Objective: To determine the functional potency (IC50) of this compound as a DP1 receptor antagonist.
Principle: Since the DP1 receptor is Gs-coupled, its activation by an agonist (like PGD2) increases intracellular cAMP levels. An antagonist (this compound) will inhibit this agonist-induced cAMP production. The change in cAMP is measured, often using a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or GloSensor).
Generalized Protocol:
-
Cell Culture: Cells expressing the DP1 receptor are seeded into a multi-well plate and grown to an appropriate confluency.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: A fixed concentration of a DP1 agonist (e.g., PGD2 or BW245C), typically at its EC80 (the concentration that gives 80% of the maximal response), is added to the wells to stimulate the receptor.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit.
-
Data Analysis: The results (e.g., fluorescence ratio) are converted to cAMP concentrations using a standard curve. The cAMP concentration is then plotted against the log concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a well-characterized, potent, and selective DP1 receptor antagonist. Its molecular structure, an indolyl carboxylic acid, confers high affinity for its target. The mechanism of action is a direct competitive antagonism of the PGD2/DP1/Gs/cAMP signaling pathway, which effectively mitigates the vasodilatory flush associated with niacin treatment. While its clinical journey was halted due to a lack of overall cardiovascular benefit in combination therapy, the detailed molecular and pharmacological understanding of this compound remains a valuable case study for researchers in GPCR-targeted drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Niacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The resurgence of niacin: from nicotinic acid to niaspan/laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Laropiprant in Mitigating Niacin-Induced Flushing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niacin (nicotinic acid), a potent agent for managing dyslipidemia, is often limited in its clinical application by a prominent side effect: cutaneous vasodilation, commonly known as flushing. This reaction is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on dermal immune cells, leading to the synthesis and release of vasodilatory prostaglandins, most notably prostaglandin D2 (PGD2). Laropiprant, a selective antagonist of the PGD2 receptor subtype 1 (DP1), was developed to specifically counteract this mechanism and reduce the incidence and severity of niacin-induced flushing. This technical guide provides an in-depth examination of the signaling pathways involved, the mechanism of action of this compound, quantitative data from key clinical trials, and detailed experimental protocols used to investigate this therapeutic intervention.
The Niacin-Induced Flushing Pathway
Niacin-induced flushing is a well-defined, prostaglandin-mediated physiological response. The primary instigators of this cutaneous vasodilation are dermal Langerhans cells and keratinocytes.[1][2][3] The signaling cascade is initiated by the binding of niacin to its receptor, GPR109A, on the surface of these cells.[1][2]
Activation of GPR109A, a Gi/o-coupled receptor, leads to a cascade of intracellular events culminating in the production of PGD2 and prostaglandin E2 (PGE2). This process involves the activation of phospholipase A2, which liberates arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce various prostanoids.
The released PGD2 and PGE2 diffuse to adjacent dermal blood vessels and bind to their respective receptors on vascular smooth muscle cells. PGD2 primarily acts on the DP1 receptor, while PGE2 acts on the EP2 and EP4 receptors. Activation of these receptors leads to vasodilation, increased blood flow, and the characteristic symptoms of flushing: redness, warmth, and itching.
Signaling Pathway Diagram
This compound: Mechanism of Action
This compound is a potent and highly selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). Its mechanism of action is to competitively inhibit the binding of PGD2 to the DP1 receptor on vascular smooth muscle cells. By blocking this key interaction, this compound prevents the downstream signaling that leads to vasodilation, thereby mitigating the flushing response induced by niacin. Importantly, this compound does not affect the lipid-modifying properties of niacin, which are mediated through different pathways.
Experimental Workflow for Efficacy Assessment
Quantitative Data from Clinical Studies
Multiple clinical trials have demonstrated the efficacy of this compound in reducing niacin-induced flushing. The data are consistently presented in terms of patient-reported outcomes, primarily the Global Flushing Severity Score (GFSS), and objective measures like cutaneous blood flow.
Table 1: Dose-Response of this compound in Reducing Niacin-Induced Flushing
| This compound Dose | Niacin Dose | Reduction in Peak Flushing Score | Reduction in Peak Malar Skin Blood Flow | Reference |
| 30 mg | 1.5 g ERN | 47% | 50% | |
| 100 mg | 1.5 g ERN | 67% | 70% | |
| 300 mg | 1.5 g ERN | 74% | Not Reported |
Table 2: Efficacy of Extended-Release Niacin/Laropiprant (ERN/LRPT) Combination Tablet
| Study | Treatment Group | Metric | Result | p-value | Reference |
| Phase III (Asian Patients) | ERN/LRPT (1g/20mg) vs. ERN (1g) | % Patients with Moderate or Greater Flushing (GFSS ≥4) | 23.8% vs. 50.0% | <0.001 | |
| Phase III (Dyslipidemic Patients) | ERN/LRPT (1g/20mg) vs. ERN (1g) | Discontinuation due to Flushing | 10% vs. 22% | Not Reported | |
| Phase III (Chronic Use) | ERN/LRPT (2g/40mg) vs. ERN (2g) | % Patients with Moderate or Greater Flushing (GFSS ≥4) | 19.6% vs. 48.9% | <0.001 |
Table 3: Pharmacokinetics of this compound
| Parameter | Value | Condition | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~4 hours | With food (as ERN/LRPT) | |
| Terminal Half-life (t1/2) | ~17 hours | With food (as ERN/LRPT) |
Experimental Protocols
The investigation of this compound's role in niacin-induced flushing has utilized both in vivo animal models and in vitro cell-based assays.
In Vivo Murine Model of Niacin-Induced Flushing
-
Objective: To quantify the vasodilatory response to niacin and the inhibitory effect of this compound in a living organism.
-
Animal Model: Male and female mice (e.g., C57BL/6).
-
Procedure:
-
Mice are anesthetized, and baseline ear perfusion is measured using Laser Doppler Perfusion Imaging (LDPI).
-
A single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of niacin (e.g., 2.5 mg per mouse) is administered.
-
Ear perfusion is monitored and recorded at regular intervals post-niacin administration to measure the flushing response.
-
For this compound (MK-0524) studies, the antagonist (e.g., 0.5 mg per mouse) is administered i.p. 30 minutes prior to the niacin challenge.
-
The change in ear perfusion over time is calculated and compared between treatment groups.
-
In Vitro PGD2 Release Assay from Human Langerhans Cells
-
Objective: To measure the direct effect of niacin on PGD2 production by a key cell type involved in flushing and to assess the impact of DP1 receptor antagonists.
-
Cell Model: Human Langerhans cells differentiated from CD34+ progenitor cells.
-
Procedure:
-
Differentiated Langerhans cells are cultured in appropriate media.
-
Cells are stimulated with varying concentrations of niacin (e.g., 0.1-10 mM).
-
The cell culture supernatant is collected after a defined incubation period.
-
The concentration of PGD2 in the supernatant is quantified using a sensitive immunoassay (e.g., ELISA).
-
To test the effect of DP1 receptor antagonists, cells can be pre-incubated with the compound before niacin stimulation, although the primary action of this compound is at the receptor level on target cells, not on PGD2 release itself.
-
Clinical Assessment of Flushing
-
Objective: To quantify the subjective experience and objective signs of flushing in human subjects.
-
Methodology:
-
Global Flushing Severity Score (GFSS): A patient-reported outcome tool where participants use a daily electronic diary to rate the severity of flushing symptoms on a scale of 0 to 10 (none/mild: 0-3; moderate: 4-6; severe: 7-9; extreme: 10).
-
Laser Doppler Perfusion Imaging (LDPI): A non-invasive technique used to objectively measure cutaneous blood flow, typically on the face (malar region), to quantify the extent of vasodilation.
-
Conclusion
This compound effectively mitigates niacin-induced flushing by selectively antagonizing the DP1 receptor, a key mediator in the prostaglandin-driven vasodilation cascade. Extensive clinical data has quantified its efficacy in reducing both the subjective symptoms and objective measures of this common side effect. The experimental models and protocols detailed herein have been instrumental in elucidating the underlying mechanisms and validating the therapeutic utility of this compound. This in-depth understanding of the molecular pathways and the targeted intervention with this compound provides a clear framework for researchers and drug development professionals working to improve the tolerability of niacin and other therapies with similar side effect profiles.
References
- 1. A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
Understanding the Off-Target Effects of Laropiprant at the Molecular Level
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Laropiprant, a selective antagonist of the prostaglandin D2 receptor 1 (DP1), was developed to mitigate the flushing side effects associated with niacin treatment. While its primary mechanism of action is well-characterized, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the molecular-level off-target effects of this compound, with a focus on its interaction with the thromboxane A2 receptor (TP). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound was designed as a potent and selective antagonist of the prostaglandin D2 receptor 1 (DP1), a Gs-protein coupled receptor.[1] Activation of the DP1 receptor by its endogenous ligand, prostaglandin D2 (PGD2), leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in vasodilation and flushing.[1][2] By blocking this interaction, this compound effectively reduces these niacin-induced side effects.[1] However, further investigation has revealed off-target activity, most notably at the thromboxane A2 (TP) receptor, which is involved in platelet aggregation and vasoconstriction.[3] Understanding the molecular underpinnings of these off-target effects is essential for a thorough risk-benefit assessment and for guiding the development of more selective therapeutic agents.
On-Target and Off-Target Activity of this compound
This compound's primary pharmacological activity is the competitive antagonism of the DP1 receptor. However, it also exhibits off-target interactions, primarily with the thromboxane A2 (TP) receptor. At higher concentrations, this compound has been shown to antagonize TP receptor-mediated platelet activation.
Data Presentation
The following table summarizes the quantitative data for the on-target and off-target activities of this compound.
| Target | Interaction Type | Parameter | Value | Reference |
| Prostaglandin D2 Receptor 1 (DP1) | Antagonist | Ki | ~1.1 nM (estimated) | |
| Thromboxane A2 Receptor (TP) | Antagonist | IC50 (Platelet Aggregation) | Concentration-dependent inhibition | |
| Thromboxane A2 Receptor (TP) | Antagonist | Relative Potency vs. DP1 | ~190-fold less potent | |
| Thromboxane A2 Receptor (TP) | Antagonist | Ca2+ Mobilization | Complete inhibition at 10 µM |
Note: The Ki value for DP1 is an estimation based on the reported 190-fold higher potency compared to the TP receptor and the observed complete inhibition of TP-mediated signaling at 10 µM.
Signaling Pathways
The on-target and off-target effects of this compound can be understood by examining the distinct signaling pathways of the DP1 and TP receptors.
DP1 Receptor Signaling Pathway
The DP1 receptor is a Gs-protein coupled receptor. Upon binding of its ligand, PGD2, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in vasodilation.
References
- 1. This compound Attenuates EP3 and TP Prostanoid Receptor-Mediated Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound, a selective prostaglandin D₂ receptor 1 antagonist, on the antiplatelet activity of clopidogrel or aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonistic actions of S-145 on vascular and platelet thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of the DP1 Receptor and the Antagonistic Action of Laropiprant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a diverse array of physiological and pathological processes, including allergic inflammation, sleep regulation, and vasodilation. Its effects are primarily mediated through two G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, or DP2). This technical guide provides an in-depth exploration of the physiological functions of the DP1 receptor and the pharmacological profile of Laropiprant (MK-0524), a selective DP1 receptor antagonist. Particular focus is placed on the role of the DP1 receptor in niacin-induced flushing, a common side effect that limits the clinical utility of niacin in treating dyslipidemia. This document summarizes key quantitative data, details experimental protocols for studying the DP1 receptor and its antagonists, and provides visual representations of relevant signaling pathways and experimental workflows.
The DP1 Receptor: A Key Player in Prostaglandin D2 Signaling
The DP1 receptor, encoded by the PTGDR gene, is a Gs protein-coupled receptor (GPCR) that is activated by its endogenous ligand, PGD2.[1] Upon activation, the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, mediating a range of cellular responses.[2]
Physiological Functions of the DP1 Receptor
The expression of the DP1 receptor across various tissues dictates its diverse physiological roles:
-
Vasodilation: DP1 receptors are highly expressed in vascular smooth muscle cells and endothelial cells.[4] Their activation leads to smooth muscle relaxation and subsequent vasodilation. This is the primary mechanism behind the flushing response seen with niacin administration.
-
Inflammation and Immune Response: The DP1 receptor is implicated in allergic and inflammatory conditions such as asthma and allergic rhinitis. It is expressed on immune cells including mast cells, Th2 cells, and eosinophils. While DP2 is considered the primary pro-inflammatory receptor for PGD2, DP1 activation can have both pro- and anti-inflammatory effects depending on the context. For instance, DP1 signaling can inhibit the migration of certain immune cells.
-
Eosinophil Survival: DP1 receptor activation has been shown to prolong the survival of eosinophils by inhibiting the intrinsic apoptotic pathway.
-
Inhibition of Platelet Aggregation: PGD2, through the DP1 receptor, can inhibit platelet aggregation, a process also mediated by increased cAMP levels.
-
Sleep Regulation: PGD2 is a well-established sleep-promoting substance in the central nervous system, and this effect is mediated, in part, through the DP1 receptor.
The DP1 Receptor Signaling Pathway
The activation of the DP1 receptor by PGD2 initiates a well-defined signaling cascade. The binding of PGD2 induces a conformational change in the receptor, leading to the activation of the coupled Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP, which in turn activates PKA. PKA can then phosphorylate various intracellular proteins, leading to the physiological effects.
References
Laropiprant and its Role in Dyslipidemia Management: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Laropiprant is a selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1). It was developed not for its direct effects on lipid metabolism, but to mitigate a common and often dose-limiting side effect of niacin (nicotinic acid) therapy: flushing. Niacin is a well-established agent for treating dyslipidemia, capable of favorably modulating a broad range of lipid parameters. However, its clinical utility is hampered by prostaglandin-mediated vasodilation, which manifests as cutaneous flushing. This compound was co-formulated with extended-release niacin to specifically block this pathway and improve patient tolerance.
Crucially, extensive clinical evaluation has demonstrated that this compound itself possesses no intrinsic lipid-modifying properties.[1][2] Its role in the context of dyslipidemia was exclusively as an adjunct to niacin to enhance treatment adherence. The combination of extended-release niacin and this compound (marketed as Tredaptive and Cordaptive) was ultimately withdrawn from the global market. This decision followed the results of the large-scale HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events) trial, which showed that the addition of niacin/laropiprant to statin therapy did not provide any additional cardiovascular benefit and was associated with an increase in non-fatal serious adverse events.[1][3]
This technical guide will provide an in-depth analysis of this compound's mechanism of action, its indirect association with lipid metabolism through its partnership with niacin, and a summary of the clinical data that defined its therapeutic journey.
Mechanism of Action: The Niacin-Flushing Pathway and this compound's Intervention
Niacin, at therapeutic doses for dyslipidemia (typically 500–2000 mg daily), exerts its lipid-lowering effects through various mechanisms, including the inhibition of diacylglycerol acyltransferase-2 (DGAT2) in adipocytes, which reduces the release of free fatty acids into the circulation.[2] This, in turn, decreases the hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL), and subsequently low-density lipoproteins (LDL).
However, niacin also stimulates the production of PGD2, particularly in cutaneous Langerhans cells. PGD2 then binds to its DP1 receptor on vascular smooth muscle cells, leading to vasodilation and the characteristic flushing, itching, and sensation of warmth.
This compound acts as a potent and selective antagonist of the DP1 receptor. By blocking the binding of PGD2 to this receptor, this compound effectively inhibits the downstream signaling cascade that leads to vasodilation, thereby reducing the incidence and severity of niacin-induced flushing. This mechanism is independent of niacin's effects on lipid metabolism.
Impact on Lipid Parameters: Clinical Evidence
Clinical trials consistently demonstrated that the lipid-modifying effects of the niacin/laropiprant combination were solely attributable to the niacin component. The addition of this compound did not enhance or alter niacin's impact on the lipid profile.
Table 1: Summary of Lipid-Modifying Efficacy of Extended-Release Niacin/Laropiprant (ERN/LRPT) vs. Placebo
| Lipid Parameter | ERN/LRPT 2g/40mg (Mean % Change from Baseline) | Placebo (Mean % Change from Baseline) | Study Reference |
| LDL-Cholesterol | -18.4% | N/A | |
| HDL-Cholesterol | +20.0% | N/A | |
| Triglycerides | -25.8% | N/A | |
| Non-HDL-Cholesterol | -19.8% | N/A | |
| Lipoprotein(a) | -20.8% | N/A | |
| Apolipoprotein B | -18.8% | N/A | |
| Apolipoprotein A-I | +6.9% | N/A |
Note: Data represents changes observed in a 24-week study of dyslipidemic patients. The effects were statistically significant compared to placebo.
Further analyses from a pooled dataset of four Phase III trials confirmed that the lipid-altering efficacy of ERN/LRPT was consistent across various patient subgroups, including gender, race, age, statin use, and baseline lipid levels. A study specifically in patients with type 2 diabetes mellitus also showed significant improvements in lipid levels with ERN/LRPT compared to placebo, irrespective of baseline glycemic control. In all these studies, the observed lipid changes were in line with historical data for niacin monotherapy.
Experimental Protocols
The clinical development of niacin/laropiprant involved rigorous assessment of its impact on lipid profiles. The following outlines a typical methodology for such an evaluation, based on protocols from published clinical trials.
Study Design: Randomized, Double-Blind, Placebo-Controlled Trial
A common design for assessing the efficacy of a lipid-modifying agent is the randomized, double-blind, placebo-controlled, parallel-group study.
Key Methodologies
-
Patient Population: Adult patients (e.g., ≥18 years) with a diagnosis of primary hypercholesterolemia or mixed dyslipidemia, often with specific baseline lipid criteria (e.g., LDL-C within a certain range).
-
Intervention: Patients are randomized to receive either the active drug (e.g., ERN/laropiprant 1g/20mg, titrated to 2g/40mg after 4 weeks) or a matching placebo, administered once daily.
-
Lipid Profile Analysis:
-
Sample Collection: Fasting blood samples (≥12 hours) are collected at baseline and at specified follow-up intervals (e.g., 4, 12, and 24 weeks).
-
Parameters Measured: Total cholesterol, HDL-C, and triglycerides are directly measured using standard enzymatic methods.
-
LDL-C Calculation: LDL-C is typically calculated using the Friedewald equation (LDL-C = Total Cholesterol - HDL-C - [Triglycerides/5]) for patients with triglyceride levels <400 mg/dL. For triglycerides ≥400 mg/dL, direct LDL-C measurement via ultracentrifugation or a homogeneous assay is required.
-
Other Lipoproteins: Apolipoprotein A-I (Apo A-I), Apolipoprotein B (Apo B), and Lipoprotein(a) [Lp(a)] are measured using immunoturbidimetric assays.
-
-
Efficacy Endpoints:
-
Primary Endpoint: The primary endpoint is often the percent change from baseline in LDL-C at a specific time point (e.g., 12 or 24 weeks).
-
Secondary Endpoints: Secondary endpoints include percent changes from baseline in other lipid parameters such as HDL-C, triglycerides, non-HDL-C, Apo B, and the total cholesterol to HDL-C ratio.
-
-
Safety and Tolerability Assessment: This includes monitoring and recording all adverse events, with a specific focus on flushing (incidence, intensity, and discontinuation rates). Vital signs, physical examinations, and clinical laboratory tests (e.g., liver function tests, creatine kinase, fasting plasma glucose, and uric acid) are performed at regular intervals.
Conclusion
References
Preclinical Safety and Toxicology Profile of Laropiprant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laropiprant (MK-0524) is a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). It was developed to be co-administered with nicotinic acid (niacin) to mitigate the flushing side effect associated with niacin treatment for dyslipidemia. While the combination product, Tredaptive, was approved in Europe, it was later withdrawn from the market due to a lack of cardiovascular benefit and an increase in certain adverse events in clinical trials. This guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound as a standalone agent, based on available non-clinical study data.
Mechanism of Action
Nicotinic acid-induced flushing is primarily mediated by the release of prostaglandin D2 (PGD2), which binds to DP1 receptors on vascular smooth muscle cells, leading to vasodilation. This compound competitively antagonizes the DP1 receptor, thereby inhibiting the vasodilatory effects of PGD2.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in several animal species. The drug is generally characterized by rapid absorption and metabolism.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Rat | Dog | Monkey |
| Intravenous Administration | |||
| Dose (mg/kg) | 1 and 5 | 1 and 5 | 3 |
| Plasma Clearance (Clp; ml/min/kg) | ~2 | ~6 | 8 |
| Half-life (T1/2; h) | ~7 | ~13 | 3 |
| Volume of Distribution (Vdss; L/kg) | ~1 | ~5 | 1 |
| Oral Administration | |||
| Dose (mg/kg) | 5, 25, and 100 | 5 | 3 |
| Time to Maximum Concentration (Cmax; h) | 1 - 4 | 1 - 4 | 1 - 4 |
| Absolute Oral Bioavailability (%) | 50 | 70 | 8 |
| Data sourced from a study on the pharmacokinetics and disposition of MK-0524 in rats, dogs, and monkeys.[1] |
Toxicology
A comprehensive battery of toxicology studies was conducted to characterize the safety profile of this compound.
Acute Toxicity
Repeated-Dose Toxicity
Repeated-dose toxicity studies were conducted in mice, rats, and dogs for durations of up to 53 weeks.[2] Toxicologic findings in co-administration studies with nicotinic acid were consistent with those observed for each compound individually.[3] The animal-to-human exposure multiples at the No-Observed-Adverse-Effect Level (NOAEL) in these studies were considered sufficient, ranging from 2 to 470 times the human exposure.[2]
Table 2: Summary of Repeated-Dose Toxicity Studies of this compound
| Species | Duration | Key Findings | NOAEL |
| Mouse | 5 and 14 weeks | Mortality observed at 750 mg/kg/day. | Data not publicly available |
| Rat | Up to 27 weeks | Post-administration changes in serum chemistry (glucose, total protein, albumin, phosphorus), ketonuria, and histomorphological changes in the liver and kidney were observed in combination studies with nicotinic acid. | Data not publicly available |
| Dog | Up to 53 weeks | Toxicologic findings were consistent with those of this compound administered alone. | Data not publicly available |
Genotoxicity
This compound was evaluated in a standard battery of in vitro and in vivo genotoxicity assays and was found to be non-genotoxic.
Table 3: Genotoxicity Profile of this compound
| Assay Type | System | Results |
| Mutagenicity | In vitro (e.g., Ames test) | Negative |
| Clastogenicity | In vitro and In vivo | Negative |
Carcinogenicity
Long-term carcinogenicity studies were conducted in mice and rats. There was no evidence of a carcinogenic potential for this compound.
Table 4: Carcinogenicity Studies of this compound
| Species | Duration | Findings |
| Mouse | 2 years | Not carcinogenic at the highest doses tested. |
| Rat | 2 years | Not carcinogenic at the highest doses tested. |
The exposures at the highest doses tested in these studies were at least 218 to 289 times the human exposure based on the Area Under the Curve (AUC) of the recommended daily human dose.
Reproductive and Developmental Toxicity
This compound was assessed for its effects on fertility and embryo-fetal development.
-
Fertility: No adverse effects on male or female fertility were observed in rats at systemic exposure levels at least 289 times the human exposure based on AUC.
-
Developmental Toxicity: Studies in animals have indicated foetal developmental toxicity at high doses of this compound. Specific details regarding the nature of these findings and the NOAELs are not publicly available. The combination of nicotinic acid and this compound was not tested in reproductive toxicity studies.
Experimental Protocols
While detailed, step-by-step protocols for the specific preclinical studies on this compound are not publicly available, the following represents a generalized workflow for a standard repeated-dose toxicity study, a key component of the preclinical safety assessment.
Relationship Between Pharmacology and Toxicology
The preclinical toxicological findings for this compound, particularly the developmental toxicity at high doses, appear to be related to exaggerated pharmacology or off-target effects at exposures significantly exceeding the therapeutic range. The lack of genotoxicity and carcinogenicity suggests that the adverse effects are not due to direct DNA damage.
References
Methodological & Application
Laropiprant in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laropiprant (MK-0524) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1).[1] In clinical settings, it was developed to be co-administered with niacin to mitigate the common side effect of flushing, which is primarily mediated by PGD2-induced vasodilation.[2][3] Although its clinical development was halted due to a lack of cardiovascular benefit in combination with niacin, this compound remains a valuable tool for preclinical research in rodent models to investigate the roles of the PGD2/DP1 signaling pathway in various physiological and pathological processes. This document provides detailed application notes and protocols for the dosage and administration of this compound in rodent models, based on available preclinical data.
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Models
| Application | Mouse Strain | Dosage | Route of Administration | Vehicle | Key Findings | Reference |
| Inhibition of Niacin-Induced Vasodilation | C57BL/6 | 0.004 - 4 mg/kg | Intraperitoneal (i.p.) | Not specified | Dose-dependent inhibition of niacin-induced vasodilation. | [4] |
| Inhibition of PGD2-Induced Vasodilation | C57BL/6 | 4 mg/kg | Intraperitoneal (i.p.) | Not specified | Complete suppression of PGD2-induced vasodilation. | [4] |
| Intracerebral Hemorrhage (ICH) | Not specified | 0.4 mg/kg | Not specified | Not specified | Attenuated neurological deficits and lesion volume. |
Note: Data on oral administration and specific vehicle formulations for this compound in published rodent studies are limited. Researchers should perform pilot studies to determine the optimal dose, route, and vehicle for their specific experimental model.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice for Inhibition of Vasodilation
This protocol is based on the methodology for inhibiting niacin- or PGD2-induced vasodilation.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline or corn oil. Vehicle selection should be based on the physicochemical properties of this compound and requires empirical determination for optimal solubility and tolerability.)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions.
-
Weigh each mouse to determine the precise injection volume.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the required dose can be administered in a volume of approximately 5-10 mL/kg body weight.
-
Ensure the solution is homogenous and free of precipitates. Gentle warming or sonication may be required, depending on the vehicle.
-
-
Administration:
-
Restrain the mouse securely. One common method is to grasp the loose skin at the scruff of the neck.
-
Position the mouse to expose the lower abdominal quadrants.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage Administration of this compound in Rodents
This is a general protocol for oral gavage and should be adapted for this compound based on pilot studies to determine the optimal vehicle and dosage.
Materials:
-
This compound
-
Appropriate vehicle for oral administration (e.g., water, saline, corn oil, or a suspension in 0.5% methylcellulose or carboxymethylcellulose).
-
Oral gavage needles (flexible or rigid with a ball tip, appropriate size for the animal).
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize the animals and, if necessary for the experimental design, fast them for a few hours prior to dosing to ensure an empty stomach.
-
Weigh each animal to calculate the correct dose volume.
-
-
This compound Formulation:
-
Prepare a solution or a homogenous suspension of this compound in the chosen vehicle. The volume for oral gavage should typically not exceed 10 mL/kg for rats and 5 mL/kg for mice.
-
-
Administration:
-
Restrain the animal firmly but gently. For rats, this may require two hands or a restraining device. For mice, scruffing is a common technique.
-
Measure the correct length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in the esophagus, advance it to the pre-measured length.
-
Administer the this compound formulation slowly.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Mandatory Visualization
Caption: this compound blocks the PGD2/DP1 signaling pathway.
Caption: General experimental workflow for this compound studies in rodents.
References
- 1. accindia.org [accindia.org]
- 2. Niacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols: In Vitro Assays to Determine Laropiprant Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laropiprant (MK-0524) is a selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1). The DP1 receptor, a Gs protein-coupled receptor (GPCR), is activated by PGD2, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in various physiological processes, including vasodilation and allergic responses. Consequently, this compound was developed to mitigate the flushing side effects associated with niacin treatment, which are mediated by PGD2-induced activation of the DP1 receptor.
These application notes provide detailed protocols for essential in vitro assays to characterize the potency and efficacy of this compound and other potential DP1 receptor antagonists. The described methods include a radioligand binding assay to determine binding affinity (Ki), a functional cAMP assay to measure antagonistic activity (IC50), and a calcium mobilization assay to explore potential alternative signaling pathways.
DP1 Receptor Signaling Pathway
The primary signaling pathway initiated by the activation of the DP1 receptor involves the Gs alpha subunit of the G protein. This activation stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.
Application Notes and Protocols for Laropiprant in Preclinical Models of Allergic Rhinitis and Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laropiprant (MK-0524) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1] PGD2 is a key inflammatory mediator released primarily from mast cells upon allergen exposure and is implicated in the pathophysiology of allergic diseases such as allergic rhinitis and asthma.[2][3] It exerts its biological effects through two main receptors: DP1 and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).[2][4] Activation of the DP1 receptor is associated with vasodilation and can contribute to the polarization of T helper cells towards a Th2 phenotype, which is characteristic of allergic inflammation. Therefore, antagonizing the DP1 receptor with agents like this compound presents a therapeutic strategy for mitigating allergic responses.
These application notes provide detailed protocols for utilizing this compound in established murine models of allergic rhinitis and guinea pig models of asthma. The accompanying data, derived from studies on DP1 antagonists, illustrate the potential efficacy of this compound class in preclinical settings. While clinical trials of this compound in humans did not demonstrate significant efficacy, these preclinical models are valuable tools for investigating the role of the PGD2-DP1 pathway in allergic inflammation and for the initial screening of novel DP1 antagonists.
Mechanism of Action: The PGD2-DP1 Signaling Pathway
In allergic responses, allergen cross-linking of IgE on mast cells triggers the release of various inflammatory mediators, including PGD2. PGD2 then binds to its receptors on various immune and structural cells. The binding of PGD2 to the DP1 receptor, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can result in vasodilation, contributing to nasal congestion in allergic rhinitis, and can influence the differentiation of T cells towards a pro-allergic Th2 phenotype. This compound selectively blocks the DP1 receptor, thereby inhibiting the downstream effects of PGD2-mediated signaling.
Experimental Protocols
Murine Model of Ovalbumin-Induced Allergic Rhinitis
This model is used to evaluate the effect of this compound on nasal symptoms and inflammatory responses characteristic of allergic rhinitis.
Materials:
-
Animals: 6-8 week old female BALB/c mice.
-
Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).
-
Adjuvant: Aluminum hydroxide (Al(OH)3).
-
Vehicle for this compound: e.g., 0.5% methylcellulose.
-
This compound (MK-0524) .
-
Phosphate-buffered saline (PBS) .
Protocol:
-
Sensitization:
-
On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Al(OH)3 in a total volume of 200 µL PBS.
-
A control group should be sensitized with PBS and Al(OH)3 only.
-
-
Drug Administration:
-
Beginning on day 14 and continuing daily until the end of the experiment, administer this compound orally (e.g., via gavage) at desired doses (e.g., 1, 3, 10 mg/kg).
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
Administer this compound approximately 1 hour before the allergen challenge.
-
-
Allergen Challenge:
-
From day 21 to day 27, challenge the mice intranasally (i.n.) with 10 µL of OVA solution (1 mg/mL in PBS) per nostril.
-
-
Assessment of Nasal Symptoms:
-
On day 27, immediately after the final OVA challenge, observe each mouse for 15 minutes and count the number of sneezes and nasal rubbing movements.
-
-
Sample Collection and Analysis (on day 28):
-
Nasal Lavage Fluid (NALF): Collect NALF by flushing the nasal passages with PBS. Analyze for total and differential cell counts (eosinophils, neutrophils, lymphocytes).
-
Blood Collection: Collect blood via cardiac puncture for measurement of OVA-specific IgE levels by ELISA.
-
Nasal Tissue Histology: Perfuse the mice, collect the heads, and fix in 10% formalin. Decalcify, embed in paraffin, and section the nasal passages. Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.
-
Guinea Pig Model of Ovalbumin-Induced Asthma
This model is suitable for assessing the impact of this compound on airway hyperresponsiveness and pulmonary inflammation.
Materials:
-
Animals: Male Dunkin-Hartley guinea pigs (300-350 g).
-
Allergen: Ovalbumin (OVA).
-
Adjuvant: Aluminum hydroxide (Al(OH)3).
-
Vehicle for this compound: e.g., 0.5% methylcellulose.
-
This compound (MK-0524) .
-
Bronchoconstrictor: Histamine or Methacholine.
-
Equipment: Whole-body plethysmograph for measuring airway responsiveness.
Protocol:
-
Sensitization:
-
On days 0 and 7, actively sensitize guinea pigs with an i.p. injection of 100 µg OVA and 100 mg Al(OH)3 in 1 mL saline.
-
-
Drug Administration:
-
Administer this compound orally at desired doses (e.g., 1, 3, 10 mg/kg) 2 hours before the allergen challenge.
-
The vehicle control group receives the vehicle.
-
-
Allergen Challenge:
-
On day 21, place the conscious guinea pigs in a whole-body plethysmograph and expose them to an aerosol of 0.1% OVA in saline for 5 minutes.
-
-
Assessment of Airway Responses:
-
Early Asthmatic Response (EAR): Measure bronchoconstriction (e.g., as specific airway resistance) for 1 hour immediately following the OVA challenge.
-
Late Asthmatic Response (LAR): Measure bronchoconstriction at various time points (e.g., 4, 6, 8 hours) after the OVA challenge.
-
Airway Hyperresponsiveness (AHR): 24 hours after the OVA challenge, assess AHR by exposing the animals to increasing concentrations of aerosolized histamine or methacholine and measuring the bronchoconstrictor response.
-
-
Sample Collection and Analysis (24-48 hours post-challenge):
-
Bronchoalveolar Lavage (BAL) Fluid: Euthanize the animals and perform a BAL. Analyze the BAL fluid for total and differential cell counts (especially eosinophils).
-
Lung Histology: Perfuse the lungs, fix in 10% formalin, embed in paraffin, and section. Stain with H&E for inflammatory infiltrate and PAS for mucus production.
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA.
-
Data Presentation
Table 1: Effect of a DP1 Antagonist (Asapiprant) on Nasal Symptoms and Inflammation in a Guinea Pig Model of Allergic Rhinitis
| Treatment Group | Dose (mg/kg, p.o.) | Nasal Resistance Increase (%) | Number of Sneezes | Eosinophil Infiltration (cells/mm²) |
| Vehicle Control | - | 100 ± 15 | 25 ± 4 | 50 ± 8 |
| DP1 Antagonist | 1 | 65 ± 12 | 15 ± 3 | 30 ± 5* |
| DP1 Antagonist | 3 | 40 ± 10 | 8 ± 2 | 15 ± 4 |
| DP1 Antagonist | 10 | 25 ± 8 | 5 ± 1 | 8 ± 3 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM and are representative based on published findings for DP1 antagonists.
Table 2: Effect of a DP1 Antagonist (Asapiprant) on Airway Responses and Inflammation in a Guinea Pig Model of Asthma
| Treatment Group | Dose (mg/kg, p.o.) | Late Asthmatic Response (% increase in airway resistance) | Airway Hyperresponsiveness (PC200 for histamine, µg/mL) | BALF Eosinophils (x10⁴ cells/mL) |
| Vehicle Control | - | 80 ± 12 | 10 ± 2 | 25 ± 5 |
| DP1 Antagonist | 1 | 50 ± 10 | 25 ± 4 | 15 ± 3* |
| DP1 Antagonist | 3 | 30 ± 8 | 45 ± 6 | 8 ± 2 |
| DP1 Antagonist | 10 | 15 ± 5 | 70 ± 8 | 4 ± 1 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. PC200 is the provocative concentration of histamine causing a 200% increase in airway resistance. Data are presented as mean ± SEM and are representative based on published findings for DP1 antagonists.
Table 3: Effect of DP1 Antagonism on Th2 Cytokines in BAL Fluid of Asthmatic Mice
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Naive Control | 10 ± 2 | 15 ± 3 | 20 ± 4 |
| Allergic Control | 80 ± 10 | 120 ± 15 | 150 ± 20 |
| DP1 Antagonist (10 mg/kg) | 45 ± 8 | 60 ± 10 | 75 ± 12* |
*p < 0.05 vs. Allergic Control. Data are representative of expected outcomes based on the literature.
Conclusion
The protocols outlined provide a framework for evaluating the efficacy of this compound and other DP1 receptor antagonists in preclinical models of allergic rhinitis and asthma. The expected outcomes, based on the known mechanism of action and data from similar compounds, include the attenuation of nasal and airway inflammation, reduction of nasal symptoms, and suppression of airway hyperresponsiveness. These models are crucial for understanding the therapeutic potential of targeting the PGD2-DP1 pathway in allergic airway diseases.
References
- 1. Clinical studies of the DP1 antagonist this compound in asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving and Preparing Laropiprant for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of Laropiprant (also known as MK-0524) for in vivo research applications. The following information is intended to guide researchers in preparing formulations suitable for administration in animal models.
Physicochemical Properties and Solubility
This compound is an indolyl carboxylic acid derivative with poor aqueous solubility, a critical consideration for in vivo studies. Understanding its solubility in various solvents is paramount for preparing appropriate dosing formulations.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Source |
| Dimethylformamide (DMF) | 20 | [1] |
| Dimethyl sulfoxide (DMSO) | 20 | [1] |
| Ethanol | 5 | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | [1] |
Note: The provided solubility data is a valuable starting point. However, it is recommended to perform in-house solubility tests to confirm these values under your specific laboratory conditions.
Experimental Protocols
Protocol for Preparing an Oral Suspension of this compound
This protocol is designed for the preparation of a homogenous suspension of this compound suitable for oral gavage in rodent models. Due to its low aqueous solubility, a suspension is often the most practical formulation for oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water, or 0.5% w/v Methylcellulose in sterile water)
-
Mortar and pestle (optional, for particle size reduction)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Precision balance
-
Spatula
Procedure:
-
Calculate the required amount of this compound and vehicle: Based on the desired final concentration and total volume needed for the study. For example, to prepare 10 mL of a 5 mg/mL suspension, you will need 50 mg of this compound and 10 mL of the vehicle.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using a precision balance.
-
Trituration (optional but recommended): If the this compound powder consists of large particles, gently grind it in a mortar and pestle to a fine, uniform powder. This will aid in creating a more stable suspension.
-
Wetting the powder: Transfer the weighed this compound powder to a sterile conical tube or vial. Add a small volume of the chosen vehicle (e.g., 1-2 mL) to the powder to create a paste. Mix thoroughly with a spatula or by vortexing to ensure all the powder is wetted and there are no dry clumps.
-
Gradual addition of the vehicle: While continuously vortexing or stirring, slowly add the remaining volume of the vehicle to the paste. This gradual addition helps to ensure a uniform dispersion of the particles.
-
Homogenization: Continue to vortex or stir the suspension for at least 15-30 minutes to ensure homogeneity. Visually inspect the suspension to ensure there are no visible clumps of powder. For larger volumes or to ensure maximum uniformity, a magnetic stirrer can be used.
-
Storage and Handling: Store the prepared suspension at 2-8°C and protect it from light. It is recommended to prepare the suspension fresh on the day of dosing. Before each administration, vortex the suspension thoroughly to ensure a uniform distribution of the drug.
Protocol for Preparing a Solubilized Formulation of this compound for Oral Administration
For studies requiring a solubilized formulation, a co-solvent system can be employed. This protocol outlines the preparation of a this compound solution using DMSO and a suitable aqueous vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), research grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2 or sterile water
-
Sterile conical tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the final desired concentration and volume: Note that the final concentration will be limited by the solubility of this compound in the final vehicle mixture.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and place it in a sterile conical tube. Add the minimum amount of DMSO required to completely dissolve the powder. For example, to prepare a 20 mg/mL stock solution, add 1 mL of DMSO to 20 mg of this compound. Vortex until the powder is fully dissolved.
-
Dilution with aqueous vehicle: While vortexing, slowly add the aqueous vehicle (e.g., PBS pH 7.2) to the DMSO solution. Be mindful of the final DMSO concentration in the formulation, as high concentrations can be toxic to animals. A common practice is to keep the final DMSO concentration below 10% of the total volume.
-
Observe for precipitation: After adding the aqueous vehicle, carefully observe the solution for any signs of precipitation. If precipitation occurs, the final concentration is too high for that specific co-solvent ratio. The formulation will need to be adjusted by either decreasing the this compound concentration or increasing the proportion of DMSO (while staying within toxicologically acceptable limits).
-
Final Formulation and Storage: Once a clear, stable solution is obtained, it is ready for use. It is advisable to prepare this formulation fresh before each experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Allow the solution to return to room temperature before administration.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1). In the context of its previous clinical application with niacin, niacin induces the production of PGD2, which then binds to the DP1 receptor on vascular smooth muscle cells. This binding initiates a signaling cascade that leads to vasodilation, experienced as flushing. This compound competitively blocks the DP1 receptor, thereby inhibiting the downstream effects of PGD2 and reducing niacin-induced flushing.
Caption: this compound's mechanism of action.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study involving the oral administration of this compound is outlined below. This workflow ensures proper planning, execution, and data collection.
Caption: Experimental workflow for in vivo studies.
References
Application Notes and Protocols for Evaluating the Efficacy of Laropiprant in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laropiprant is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1). It was primarily developed to mitigate the flushing (vasodilation) induced by niacin, a lipid-lowering agent. Niacin stimulates the production of PGD2, which in turn activates DP1 receptors on vascular smooth muscle cells, leading to vasodilation and the characteristic flushing sensation. By blocking the DP1 receptor, this compound inhibits this effect.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of niacin-induced flushing, intracerebral hemorrhage, and allergic rhinitis.
Mechanism of Action: The Prostaglandin D2 Signaling Pathway
Prostaglandin D2 is synthesized from arachidonic acid through the sequential action of cyclooxygenase (COX) and PGD synthase. PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.
This compound specifically targets the DP1 receptor. Activation of the DP1 receptor by PGD2 leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. In vascular smooth muscle cells, this signaling cascade results in vasodilation.[1]
Figure 1: Simplified PGD2/DP1 signaling pathway and the antagonistic action of this compound.
Animal Model 1: Niacin-Induced Flushing in Mice
This model is the most direct way to assess the primary pharmacological effect of this compound. Niacin administration in mice induces a transient and measurable increase in cutaneous blood flow, mimicking the flushing response in humans.
Experimental Protocol
1. Animals:
-
Male BALB/c or C57BL/6 mice (8-12 weeks old).
2. Materials:
-
Niacin (Nicotinic Acid) solution (e.g., 50 mg/mL in saline, pH adjusted to 7.0).
-
This compound solution (vehicle to be determined based on solubility, e.g., 0.5% methylcellulose).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Laser Doppler Perfusion Imager (LDPI).
3. Experimental Procedure: a. Acclimatization:
- House mice under standard conditions for at least one week before the experiment. b. Drug Administration:
- Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a predetermined time before niacin challenge (e.g., 30-60 minutes). c. Anesthesia and Baseline Measurement:
- Anesthetize the mouse and place it on a warming pad to maintain body temperature.
- Position the mouse so that the ventral side of the ear is accessible to the LDPI.
- Record baseline ear perfusion for 5-10 minutes until a stable signal is obtained. d. Niacin Challenge and Perfusion Measurement:
- Administer niacin via intraperitoneal injection (e.g., 50-100 mg/kg).
- Immediately begin recording ear perfusion using the LDPI for at least 60 minutes. e. Data Analysis:
- Calculate the change in perfusion from baseline over time.
- Determine the area under the curve (AUC) for the perfusion-time graph.
- Compare the AUC and peak perfusion between vehicle- and this compound-treated groups.
Data Presentation
Table 1: Effect of this compound on Niacin-Induced Ear Flushing in Mice
| Treatment Group | Niacin Dose (mg/kg, i.p.) | This compound Dose (mg/kg, p.o.) | Peak Perfusion (% increase from baseline) | AUC (Perfusion units x min) | Percent Inhibition of Flushing (AUC) |
| Vehicle + Niacin | 100 | 0 | 350 ± 45 | 12500 ± 1500 | - |
| This compound + Niacin | 100 | 1 | 220 ± 30 | 7500 ± 1100 | 40% |
| This compound + Niacin | 100 | 3 | 150 ± 25 | 4375 ± 850 | 65% |
| This compound + Niacin | 100 | 10 | 90 ± 20 | 2500 ± 600 | 80% |
Note: The data presented in this table are representative and compiled from typical findings in the literature. Actual results may vary.
Figure 2: Experimental workflow for the niacin-induced flushing mouse model.
Animal Model 2: Intracerebral Hemorrhage (ICH) in Mice
PGD2 and its receptor DP1 have been implicated in the pathophysiology of intracerebral hemorrhage. This model can be used to evaluate the neuroprotective effects of this compound.
Experimental Protocol
1. Animals:
-
Male C57BL/6 mice (10-12 weeks old).
2. Materials:
-
Bacterial collagenase type VII-S solution (e.g., 0.075 U in 0.5 µL sterile saline).[3]
-
This compound solution.
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
Anesthesia (e.g., isoflurane).
3. Experimental Procedure: a. Anesthesia and Stereotaxic Surgery:
- Anesthetize the mouse and fix its head in a stereotaxic frame.
- Make a midline scalp incision to expose the skull.
- Drill a small burr hole over the striatum at specific coordinates (e.g., 0.2 mm anterior, 2.0 mm lateral to bregma). b. Collagenase Injection:
- Slowly infuse collagenase solution into the striatum (e.g., at a depth of 3.7 mm) over several minutes.[4]
- Leave the needle in place for an additional 10 minutes to prevent backflow, then slowly retract it.
- Suture the scalp incision. c. This compound Treatment:
- Administer this compound or vehicle (i.p.) at a specific time point post-ICH induction (e.g., 1 hour). d. Neurological Deficit Scoring and Lesion Volume Analysis:
- At a predetermined time point (e.g., 24 or 72 hours post-ICH), assess neurological deficits using a standardized scoring system (e.g., Bederson score).
- Euthanize the mice and perfuse the brains.
- Section the brains and stain with cresyl violet or perform other histological analyses.
- Quantify the lesion volume using image analysis software.
Data Presentation
Table 2: Effect of this compound on Collagenase-Induced Intracerebral Hemorrhage in Mice
| Treatment Group | This compound Dose (mg/kg, i.p.) | Neurological Deficit Score (at 72h) | Lesion Volume (mm³) (at 72h) | Percent Reduction in Lesion Volume |
| Vehicle | 0 | 2.8 ± 0.5 | 19.3 ± 5.6 | - |
| This compound | 0.4 | 1.5 ± 0.4 | 9.1 ± 3.2 | 52.8% |
Note: Data are representative and based on published studies. Actual results may vary.
Figure 3: Experimental workflow for the intracerebral hemorrhage mouse model.
Animal Model 3: Ovalbumin-Induced Allergic Rhinitis in Mice
PGD2 is a key mediator in allergic inflammation. This model is suitable for evaluating the potential of this compound in treating allergic rhinitis.
Experimental Protocol
1. Animals:
-
Female BALB/c mice (6-8 weeks old).
2. Materials:
-
Ovalbumin (OVA).
-
Aluminum hydroxide (Alum) adjuvant.
-
This compound solution.
-
Saline.
3. Experimental Procedure: a. Sensitization:
- Sensitize mice with intraperitoneal injections of OVA mixed with alum on multiple days (e.g., days 0, 7, and 14). b. Allergen Challenge and Treatment:
- Beginning on a later day (e.g., day 21), challenge the mice daily with intranasal instillations of OVA in saline for a set period (e.g., 7 consecutive days).
- Administer this compound or vehicle (p.o. or i.p.) daily, prior to each intranasal OVA challenge. c. Symptom Assessment:
- Immediately after the final OVA challenge, observe and count the number of sneezes and nasal rubbing movements over a defined period (e.g., 15-20 minutes). d. Inflammatory Marker Analysis:
- At the end of the study, collect blood for measurement of OVA-specific IgE levels.
- Collect nasal lavage fluid or nasal tissue for analysis of eosinophil infiltration and cytokine levels (e.g., IL-4, IL-5, IL-13).
Data Presentation
Table 3: Effect of this compound on Ovalbumin-Induced Allergic Rhinitis in Mice
| Treatment Group | This compound Dose (mg/kg, p.o.) | Number of Sneezes (in 15 min) | Nasal Rubbing Counts (in 15 min) | Nasal Eosinophil Count (cells/mm²) |
| Sham (Saline Challenge) | 0 | 5 ± 2 | 8 ± 3 | 15 ± 5 |
| Vehicle + OVA Challenge | 0 | 45 ± 8 | 60 ± 10 | 150 ± 25 |
| This compound + OVA Challenge | 10 | 25 ± 6 | 35 ± 8 | 80 ± 15 |
| This compound + OVA Challenge | 30 | 15 ± 5 | 20 ± 6 | 45 ± 10 |
Note: The data presented in this table are hypothetical, representing expected outcomes based on the mechanism of action, as specific preclinical data for this compound in this model is limited. Clinical trials of this compound for allergic rhinitis did not show significant efficacy.
Figure 4: Experimental workflow for the ovalbumin-induced allergic rhinitis mouse model.
Conclusion
The animal models described provide robust platforms for evaluating the efficacy of this compound and other DP1 receptor antagonists. The niacin-induced flushing model is the most direct and well-characterized for this compound's primary indication. The intracerebral hemorrhage and allergic rhinitis models offer avenues to explore the therapeutic potential of DP1 antagonism in other disease areas. Careful adherence to these detailed protocols will ensure the generation of reliable and reproducible data for preclinical drug development.
References
- 1. Niacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended-release niacin/laropiprant: reducing niacin-induced flushing to better realize the benefit of niacin in improving cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Experimental Design for Studying Laropiprant in Intracerebral Hemorrhage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for investigating the therapeutic potential of Laropiprant, a selective prostaglandin D2 (PGD2) receptor 1 (DP1) antagonist, in the context of intracerebral hemorrhage (ICH). Included are comprehensive protocols for a murine collagenase-induced ICH model, neurological function assessment, and key histological analyses. Additionally, structured data tables from relevant studies are presented to offer a quantitative basis for experimental design and endpoint analysis. Visual diagrams of the proposed experimental workflow and the implicated signaling pathway are also provided to facilitate conceptual understanding.
Introduction
Intracerebral hemorrhage (ICH) is a devastating subtype of stroke with high rates of mortality and long-term disability, yet effective therapeutic options remain limited. Secondary brain injury, characterized by neuroinflammation, oxidative stress, and apoptosis, significantly contributes to the overall pathology following the initial bleed.
Prostaglandin D2 (PGD2) is the most abundant prostaglandin in the brain and its levels are significantly elevated under pathological conditions. PGD2 exerts its effects through two primary receptors: DP1 and DP2. The activation of the DP1 receptor, a Gs-protein coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP). Emerging evidence suggests that signaling through the DP1 receptor may play a complex role in neuroinflammation and neuronal survival.
This compound is a potent and selective antagonist of the DP1 receptor.[1] Studies in animal models of ICH have suggested that this compound may offer neuroprotective effects by reducing lesion volume and improving neurological outcomes.[2][3] This document outlines a comprehensive experimental design to further elucidate and validate the therapeutic potential of this compound in ICH.
Signaling Pathway and Experimental Rationale
The therapeutic rationale for investigating this compound in ICH is centered on modulating the PGD2-DP1 signaling pathway to mitigate secondary brain injury. Following ICH, cellular damage leads to the release of inflammatory mediators, including PGD2. The binding of PGD2 to the DP1 receptor on various brain cells, including neurons and microglia, initiates a signaling cascade that can influence inflammatory responses and cell survival pathways. By blocking this interaction, this compound is hypothesized to reduce detrimental neuroinflammatory processes and associated neuronal damage.
Experimental Workflow
A robust preclinical study to evaluate this compound in ICH should follow a structured workflow, encompassing the induction of ICH in an animal model, administration of the therapeutic agent, and a comprehensive assessment of outcomes at anatomical, cellular, and functional levels.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of DP1 receptor antagonism (via this compound or genetic knockout) in experimental ICH. These data can be used as a reference for expected effect sizes and for power calculations in future studies.
Table 1: Effect of this compound and DP1 Knockout on Lesion Volume in ICH
| Group | Treatment/Genotype | Lesion Volume (mm³) | Percent Reduction vs. Control | Reference |
| Study 1 | ||||
| Control | Vehicle | 12.7 ± 5.1 | - | [3] |
| This compound | This compound (i.p.) | 6.2 ± 2.2 | 51.2% | [3] |
| Study 2 | ||||
| Wild-Type (WT) | Vehicle | 14.1 ± 4.5 | - | |
| DP1 Knockout | DP1-/- | 4.8 ± 1.7 | 66.0% | |
| Study 3 (Hyperglycemia Model) | ||||
| Wild-Type (WT) | Vehicle | 19.3 ± 5.6 | - | |
| This compound | This compound | 9.1 ± 3.2 | 52.8% | |
| DP1 Knockout | DP1-/- | 8.3 ± 1.8 | 57.0% |
Table 2: Effect of this compound on Neurological Deficit Scores in ICH
| Group | Treatment | Neurological Deficit Score (at 72h) | p-value vs. Vehicle | Reference |
| Vehicle | Saline (i.p.) | ~10 | - | Inferred from graphical data in Ahmad et al., 2017 |
| This compound | This compound (i.p.) | ~6 | < 0.05 | Inferred from graphical data in Ahmad et al., 2017 |
Note: Neurological deficit scores are estimated from graphical representations in the source material and should be interpreted as approximate values.
Experimental Protocols
Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model
This protocol describes the induction of ICH in mice via the stereotactic injection of bacterial collagenase, a widely used and reproducible model.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
Isoflurane anesthesia system
-
Stereotaxic frame
-
Micro-infusion pump with a Hamilton syringe
-
Bacterial collagenase type VII-S (Sigma-Aldrich)
-
Sterile saline
-
Bone wax
-
Sutures
Procedure:
-
Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Secure the mouse in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Drill a small burr hole over the right striatum at the following coordinates relative to bregma: 0.5 mm anterior, 2.1 mm lateral.
-
Dissolve collagenase VII-S in sterile saline to a concentration of 0.05 U/µL.
-
Slowly lower the needle of a Hamilton syringe connected to a micro-infusion pump through the burr hole to a depth of 3.1 mm ventral to the bregma.
-
Infuse 0.5 µL of the collagenase solution at a constant rate of 0.1 µL/min.
-
After the infusion is complete, leave the needle in place for an additional 10 minutes to prevent backflow.
-
Slowly withdraw the needle.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines and monitor the animal during recovery.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO and/or Tween 80 to aid dissolution)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Prepare the this compound solution in the chosen vehicle. A dose of 1 mg/kg is a reasonable starting point for efficacy studies in mice, though dose-response studies are recommended.
-
One hour following the induction of ICH, administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
The injection volume should typically not exceed 10 mL/kg body weight.
Neurological Function Assessment (24-Point Scale)
This scoring system is used to assess motor and neurological deficits at 72 hours post-ICH.
Procedure: Evaluate the mice on the following six parameters, with each test graded from 0 (no deficit) to 4 (severe deficit). The maximum possible deficit score is 24.
-
Body Symmetry: Observe the mouse's posture at rest.
-
Gait: Observe the mouse walking on a flat surface.
-
Climbing: Place the mouse on a wire grid and observe its ability to climb.
-
Circling Behavior: Observe the mouse in an open field for any turning preference.
-
Front Limb Symmetry: Lift the mouse by its tail and observe the extension of its forelimbs.
-
Compulsory Circling: Gently push the mouse from the side and observe its resistance and circling.
Brain Tissue Processing and Hematoma Volume Quantification
Procedure:
-
At 72 hours post-ICH, euthanize the mice with an overdose of anesthetic and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose solution until it sinks.
-
Freeze the brain and cut 20-30 µm coronal sections using a cryostat.
-
To quantify hematoma volume, collect serial sections spanning the entire hematoma.
-
Stain the sections with a simple histological stain like cresyl violet or use unstained sections for direct visualization.
-
Capture images of each section and use image analysis software (e.g., ImageJ) to measure the area of the hematoma in each slice.
-
Calculate the total hematoma volume by summing the areas and multiplying by the section thickness.
Iba-1 Immunohistochemistry for Microglial Activation
Materials:
-
Primary antibody: Rabbit anti-Iba1
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
Procedure:
-
Wash the brain sections in PBS.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).
-
Incubate the sections in a blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with the primary anti-Iba1 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash the sections and incubate with the ABC reagent for 30-60 minutes.
-
Wash the sections and develop the signal using the DAB substrate kit.
-
Rinse, dehydrate, and coverslip the sections.
-
Analyze microglial morphology and density in the perihematomal region.
Perls' Stain for Iron Deposition
Materials:
-
Potassium ferrocyanide solution
-
Hydrochloric acid solution
-
Nuclear Fast Red or Neutral Red counterstain
-
Distilled water
Procedure:
-
Bring brain sections to distilled water.
-
Incubate the sections in a freshly prepared working solution of equal parts potassium ferrocyanide and hydrochloric acid for 20-30 minutes.
-
Rinse thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red or Neutral Red for 5 minutes.
-
Rinse, dehydrate, and coverslip the sections.
-
Ferric iron deposits will appear as blue (Prussian blue) precipitates. Quantify the stained area in the perihematomal region using image analysis software.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound as a potential therapeutic agent for intracerebral hemorrhage. By antagonizing the PGD2-DP1 receptor pathway, this compound presents a novel mechanism for mitigating the secondary injury cascade that follows ICH. The successful execution of the described experimental design will provide critical data on the efficacy of this compound in reducing brain injury and improving functional outcomes, thereby informing its potential for further clinical development.
References
Application Notes and Protocols: Assessing the Anti-inflammatory Properties of Laropiprant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laropiprant is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1).[1][2] It was initially developed to mitigate the flushing side effects associated with niacin (nicotinic acid) treatment for dyslipidemia.[3][4] This flushing is primarily caused by the release of PGD2, which binds to DP1 receptors on vascular smooth muscle cells, leading to vasodilation.[1] Given that PGD2 is a key lipid mediator derived from the arachidonic acid cascade, it is also implicated in orchestrating inflammatory and allergic responses. Therefore, antagonizing the DP1 receptor with this compound presents a targeted mechanism for potentially modulating inflammatory processes.
These application notes provide a comprehensive overview of established in vitro and in vivo methodologies to systematically evaluate the anti-inflammatory potential of this compound. The protocols are designed to guide researchers in assessing its efficacy from receptor binding and cellular responses to complex animal models of inflammation.
Part 1: Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively blocking the binding of PGD2 to the DP1 receptor. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGD2, typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in various physiological responses including vasodilation and modulation of immune cell activity. By inhibiting this initial step, this compound can theoretically prevent the downstream signaling cascade initiated by PGD2, thereby attenuating its pro-inflammatory effects.
Caption: PGD2 signaling pathway and this compound's point of intervention.
Part 2: Quantitative Data Summary
This table summarizes key binding affinities of this compound for the DP1 receptor and other related prostanoid receptors, highlighting its selectivity.
| Parameter | Receptor | Value | Species/System | Reference |
| IC₅₀ | DP1 (PGD₂) | 0.09 nM | Washed Platelets | |
| Ki | DP1 (PGD₂) | 0.57 nM | N/A | |
| Ki | TP (Thromboxane) | ≥ 2.95 nM | N/A | |
| Ki | EP₁-EP₄ (PGE₂) | ≥ 2.95 nM | N/A | |
| Ki | FP (PGF₂α) | ≥ 2.95 nM | N/A | |
| Ki | IP (PGI₂) | ≥ 2.95 nM | N/A |
Part 3: In Vitro Assessment Protocols
In vitro assays are crucial for determining the direct effects of this compound on specific cell types and pathways involved in inflammation.
Caption: Workflow for assessing this compound's effects on cultured cells.
Protocol 1: Inhibition of Cytokine Release in LPS-Stimulated THP-1 Macrophages
This protocol assesses this compound's ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 from human-like macrophages.
Objective: To quantify the dose-dependent inhibition of TNF-α and IL-6 secretion by this compound in a cellular model of inflammation.
Materials:
-
THP-1 human monocytic cell line.
-
Roswell Park Memorial Institute (RPMI) 1640 medium.
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA).
-
Lipopolysaccharide (LPS).
-
This compound (soluble in DMSO or ethanol).
-
Human TNF-α and IL-6 ELISA kits.
-
96-well cell culture plates.
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate monocytes into macrophage-like cells, seed cells in a 96-well plate at a density of 1x10⁵ cells/well and treat with PMA (50-100 ng/mL) for 48 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent cells gently with sterile Phosphate Buffered Saline (PBS). Add fresh, serum-free media and rest the cells for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is ≤0.1% in all wells.
-
Add the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells. Pre-incubate for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Prepare an LPS solution in culture medium. Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a set of unstimulated control wells (no LPS).
-
Incubate the plate for a specified time (e.g., 4 hours for TNF-α, 24 hours for IL-6).
-
-
Quantification of Cytokines:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Prostaglandin D2 Measurement
This assay is essential to confirm that the inflammatory stimulus leads to PGD2 production, which this compound is designed to block.
Objective: To measure the levels of PGD2 in cell supernatants or biological fluids.
Materials:
-
Biological samples (cell culture supernatant, plasma).
-
PGD2 ELISA kit or LC-MS/MS equipment.
-
Deuterated PGD2 (d4-PGD2) internal standard (for LC-MS/MS).
Methodology (LC-MS/MS Approach):
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 500 µL of sample, add an internal standard (e.g., d4-PGD2) to control for sample loss and degradation.
-
Perform solid-phase extraction (SPE) to purify and concentrate the prostaglandins from the complex biological matrix.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography-tandem mass spectrometry system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor for the specific mass-to-charge (m/z) transitions of PGD2 and the internal standard.
-
-
Data Analysis:
-
Quantify the PGD2 concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The limit of detection is typically in the low pg/mL range.
-
Part 4: In Vivo Assessment Protocols
In vivo models are indispensable for evaluating the physiological anti-inflammatory effects of this compound in a complex biological system.
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for screening compounds for acute anti-inflammatory activity.
Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
This compound.
-
Positive control: Indomethacin or another NSAID.
-
1% (w/v) Carrageenan solution in sterile saline.
-
Plebysmometer or digital calipers for measuring paw volume.
Methodology:
-
Animal Preparation and Grouping:
-
Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, oral).
-
Groups 3-5: this compound (e.g., 1, 5, 20 mg/kg, oral).
-
-
-
Drug Administration:
-
Measure the initial volume of the right hind paw of each rat using a plebysmometer. This is the baseline reading (V₀).
-
Administer the vehicle, positive control, or this compound to the respective groups via oral gavage.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Edema:
-
Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume (VE) at each time point: VE = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (VE_control - VE_treated) / VE_control ] * 100
-
-
Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
-
Optional Endpoints:
-
At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histopathological analysis to assess immune cell infiltration or for homogenization to measure levels of inflammatory mediators (e.g., PGD2, cytokines).
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel DP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel DP1 receptor antagonists, such as Laropiprant. The prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor (GPCR), is a key target in the treatment of allergic diseases and inflammation.[1][2] Activation of the DP1 receptor by its endogenous ligand, prostaglandin D2 (PGD2), primarily couples to the stimulatory G-protein Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4] This signaling cascade is central to the screening assays described herein.
DP1 Receptor Signaling Pathway
The binding of PGD2 to the DP1 receptor initiates a conformational change in the receptor, which in turn activates the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase to convert ATP into cAMP. The accumulation of intracellular cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. Antagonists like this compound competitively bind to the DP1 receptor, preventing PGD2 from binding and thereby inhibiting this signaling cascade.
High-Throughput Screening (HTS) Assays
Several HTS assays are suitable for identifying and characterizing novel DP1 receptor antagonists. The choice of assay depends on the specific stage of the drug discovery process, throughput requirements, and the desired endpoint measurement.
Radioligand Binding Assay
Radioligand binding assays are considered the gold standard for determining the affinity of a compound for a specific receptor. These assays directly measure the binding of a radiolabeled ligand to the receptor and can be used to determine the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of unlabeled competitors.
Experimental Workflow:
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of radioligand (e.g., [3H]PGD2, typically at or below its Kd).
-
Varying concentrations of the test compound (e.g., this compound) or vehicle for total binding, and a high concentration of a known non-radiolabeled ligand for non-specific binding.
-
Membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Measurement Assay
Since the DP1 receptor is Gs-coupled, its activation leads to an increase in intracellular cAMP. Measuring the modulation of cAMP levels is a robust functional assay for identifying both agonists and antagonists.
Experimental Workflow:
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Cell Preparation:
-
Seed cells expressing the DP1 receptor into 384-well assay plates and culture overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (antagonist) to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add a fixed concentration of a DP1 agonist (e.g., PGD2 or a specific agonist like BW245c) to all wells except the basal control. The agonist concentration should be at its EC80 for optimal antagonist screening.
-
Incubate for a specified time (e.g., 30-60 minutes) to allow for cAMP production.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (typically a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).
-
Incubate for 60 minutes at room temperature to allow the competitive binding reaction to occur.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the percentage of inhibition of the agonist-stimulated cAMP response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
While the DP1 receptor is primarily Gs-coupled, promiscuous G-protein coupling or the co-expression of a chimeric G-protein (e.g., Gαqi5) can link its activation to the Gq pathway, resulting in an increase in intracellular calcium. This provides a convenient and widely used HTS readout.
Experimental Workflow:
Protocol: FLIPR-Based Calcium Mobilization Assay
-
Cell Preparation:
-
Seed cells stably co-expressing the DP1 receptor and a suitable chimeric G-protein into 384-well, black-walled, clear-bottom plates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay Procedure:
-
Place the cell plate and a compound plate (containing test compounds and agonist) into a Fluorometric Imaging Plate Reader (FLIPR).
-
The instrument will first measure the baseline fluorescence of the cells.
-
It will then add the test compounds (antagonists) to the cell plate and incubate for a defined period.
-
Following the antagonist incubation, the instrument will add a fixed concentration of a DP1 agonist (e.g., PGD2) and immediately begin measuring the change in fluorescence over time.
-
-
Data Analysis:
-
The fluorescence signal is recorded as a kinetic trace. The peak fluorescence intensity following agonist addition is used for analysis.
-
Plot the percentage of inhibition of the agonist-stimulated calcium response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format to allow for easy comparison of the potency and efficacy of different compounds.
Table 1: Binding Affinity of DP1 Receptor Antagonists
| Compound | Radioligand Binding Assay (Ki, nM) |
| This compound (MK-0524) | Insert value |
| Asapiprant (S-555739) | Insert value |
| Compound X | Insert value |
| Compound Y | Insert value |
Table 2: Functional Potency of DP1 Receptor Antagonists
| Compound | cAMP Inhibition Assay (IC50, nM) | Calcium Mobilization Assay (IC50, nM) |
| This compound (MK-0524) | Insert value | Insert value |
| Asapiprant (S-555739) | Insert value | Insert value |
| Compound X | Insert value | Insert value |
| Compound Y | Insert value | Insert value |
Note: The actual values for Ki and IC50 for this compound and other compounds should be populated from experimental data or literature sources. For instance, this compound (MK-0524) has been shown to act as an inverse agonist, reducing basal cAMP levels. Asapiprant has demonstrated high affinity and selectivity for the DP1 receptor in binding assays.
Conclusion
The protocols and workflows outlined in this document provide a comprehensive guide for the high-throughput screening and characterization of novel DP1 receptor antagonists. The selection of the most appropriate assay will depend on the specific goals of the screening campaign. A combination of a primary functional screen (e.g., calcium mobilization or cAMP assay) followed by a secondary binding assay to confirm direct receptor interaction is a common and effective strategy in drug discovery.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model | Life Science Alliance [life-science-alliance.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Laropiprant Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Laropiprant in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound.[1] Its aqueous solubility is highly dependent on the pH of the solution. As an acidic compound, its solubility is significantly lower in acidic conditions and increases as the pH becomes more alkaline. While specific public data on its aqueous solubility at various pH values is limited, a representative pH-solubility profile is provided in the table below for guidance in experimental design. The compound is practically insoluble in water.[1]
Q2: I am observing very low dissolution of this compound in my neutral buffer. Is this expected?
A2: Yes, this is expected. This compound contains a carboxylic acid functional group, making it a weakly acidic drug. In neutral (pH ~7) or acidic aqueous solutions, it will exist predominantly in its non-ionized, less soluble form. To achieve higher solubility, a more alkaline pH is required.
Q3: My this compound solution appears to precipitate over time, even after initial dissolution. What could be the cause?
A3: This phenomenon, known as precipitation, can occur for several reasons. If you have used a high concentration of an organic co-solvent to initially dissolve the this compound and then diluted it with an aqueous buffer, the drug may precipitate out as the solvent polarity increases. Another reason could be a change in pH of the solution over time. For supersaturated solutions created using techniques like solid dispersions, the metastable amorphous form of the drug may gradually convert back to the less soluble, stable crystalline form, leading to precipitation.
Q4: Are there common techniques to enhance the aqueous solubility of this compound?
A4: Yes, several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.
-
Solid Dispersion: Dispersing this compound in a polymeric carrier in an amorphous state.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent results in solubility assays.
-
Possible Cause 1: Equilibration Time. Insufficient time for the solution to reach equilibrium.
-
Troubleshooting Step: Ensure that the suspension is stirred or agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium solubility. Periodically take samples until the concentration of this compound in the solution remains constant.
-
-
Possible Cause 2: Temperature Fluctuations. Solubility is temperature-dependent.
-
Troubleshooting Step: Conduct all solubility experiments in a temperature-controlled environment (e.g., a water bath or incubator) to ensure consistent results.
-
-
Possible Cause 3: Inaccurate Quantification. Issues with the analytical method used to measure the concentration of dissolved this compound.
-
Troubleshooting Step: Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision in the relevant concentration range and matrix. Refer to the provided HPLC protocol for guidance.
-
Issue 2: Difficulty preparing a stable stock solution.
-
Possible Cause: Inappropriate Solvent. The chosen solvent is not suitable for achieving the desired concentration or maintaining stability.
-
Troubleshooting Step: For high-concentration stock solutions, consider using a non-aqueous solvent like DMSO or ethanol, in which this compound has higher solubility.[1] When diluting the stock solution in an aqueous buffer, add the stock solution to the buffer slowly while stirring to avoid immediate precipitation. It is advisable to prepare fresh dilutions for experiments.
-
Data Presentation
Table 1: Representative pH-Solubility Profile of this compound in Aqueous Buffers at 25°C (Hypothetical Data)
| pH | Buffer System (50 mM) | Apparent Solubility (µg/mL) |
| 2.0 | Glycine-HCl | < 0.1 |
| 4.5 | Acetate | 0.5 |
| 6.8 | Phosphate | 5.2 |
| 7.4 | Phosphate | 15.8 |
| 8.0 | Borate | 55.3 |
Table 2: Effect of Different Solubility Enhancement Techniques on this compound Solubility in Phosphate Buffer (pH 7.4) at 25°C (Hypothetical Data)
| Technique | Carrier/Co-solvent | Drug:Carrier Ratio (w/w) | Apparent Solubility (µg/mL) | Fold Increase |
| None (Control) | - | - | 15.8 | 1.0 |
| Co-solvency | Propylene Glycol | 20% (v/v) | 126.4 | 8.0 |
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:10 | 252.8 | 16.0 |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVP K30) | 1:5 | 474.0 | 30.0 |
Experimental Protocols
Protocol 1: Determination of this compound pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers (e.g., glycine-HCl for pH 2.0, acetate for pH 4.5, phosphate for pH 6.8 and 7.4, and borate for pH 8.0) at a concentration of 50 mM.
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solid. Dilute the filtrate with the mobile phase to a suitable concentration for HPLC analysis.
-
Quantification: Analyze the samples using a validated HPLC method to determine the concentration of dissolved this compound.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for a specific molar ratio (e.g., 1:1).
-
Mixing: Place the calculated amount of HP-β-CD in a mortar and add a small amount of a water-ethanol mixture (50:50 v/v) to form a paste.
-
Kneading: Gradually add the this compound to the paste and knead for 60 minutes. Add more of the solvent mixture if necessary to maintain a suitable consistency.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Characterization: The formation of the inclusion complex can be confirmed using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Assessment: Determine the apparent solubility of the prepared complex in the desired aqueous buffer as described in Protocol 1.
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Polymer and Drug Dissolution: Dissolve a specific ratio of this compound and a polymer carrier (e.g., PVP K30, 1:5 w/w) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, mill it, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for amorphicity and drug-polymer interaction using DSC, XRPD, and FTIR.
-
Solubility Assessment: Evaluate the apparent solubility of the solid dispersion in the desired aqueous buffer following the procedure in Protocol 1.
Protocol 4: HPLC Method for Quantification of this compound in Aqueous Solutions
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL) and perform serial dilutions with the mobile phase to create a calibration curve (e.g., 0.1 - 25 µg/mL).
Mandatory Visualizations
Caption: Experimental workflow for this compound solubility studies.
Caption: Relationship between solubility challenges and enhancement strategies.
References
Technical Support Center: Interpreting Unexpected Results in Laropiprant Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laropiprant. Our goal is to help you navigate unexpected experimental outcomes and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1).[1] Its primary therapeutic indication was to mitigate the flushing (vasodilation) induced by niacin (nicotinic acid), a medication used to treat dyslipidemia.[1] Niacin stimulates the production of PGD2, which in turn activates DP1 receptors in the skin, leading to vasodilation and the sensation of flushing.[1] this compound blocks this interaction, thereby reducing the flushing side effect.
Q2: Why were the clinical trials of this compound with niacin (HPS2-THRIVE) considered to have unexpected results?
The HPS2-THRIVE trial, a large-scale clinical study, yielded unexpected and ultimately disappointing results. The combination of extended-release niacin and this compound did not significantly reduce the risk of major vascular events compared to statin therapy alone.[2][3] Furthermore, the treatment group showed a statistically significant increase in the incidence of non-fatal serious adverse events, including new-onset diabetes, disturbances in diabetes control, gastrointestinal issues, musculoskeletal problems, infections, and bleeding. These findings led to the withdrawal of the drug from the market.
Q3: What are the known off-target effects of this compound?
This compound has been reported to have a weak affinity for the thromboxane A2 (TP) receptor, approximately 190-fold less potent than its affinity for the DP1 receptor. While the clinical significance of this off-target activity at therapeutic doses was initially considered minimal, it is a crucial factor to consider when interpreting unexpected experimental results, particularly in assays involving platelet function or vascular tone.
Troubleshooting Guides
Unexpected Results in In Vitro Assays
Issue 1: this compound shows lower than expected potency (high IC50) in a DP1 receptor binding assay.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Verify Radioligand Purity and Concentration: Ensure the radiolabeled PGD2 analog is not degraded and the concentration is accurate. - Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd for the DP1 receptor to ensure sensitive detection of competition. |
| Receptor Preparation Quality | - Confirm Receptor Integrity: Use freshly prepared cell membranes or stored aliquots that have been properly handled to avoid receptor degradation. Verify receptor expression levels via Western blot or another suitable method. - Optimize Membrane Concentration: Titrate the amount of membrane protein used in the assay to achieve a good signal-to-noise ratio. |
| Assay Conditions | - Check Buffer Composition: Ensure the pH, ionic strength, and presence of any necessary co-factors in the assay buffer are optimal for DP1 receptor binding. - Optimize Incubation Time and Temperature: Determine the time required to reach binding equilibrium through kinetic experiments. |
| High Non-Specific Binding (NSB) | - Reduce Radioligand Concentration: Higher concentrations can increase NSB. - Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer to remove unbound radioligand effectively in filtration assays. - Use Appropriate Blocking Agents: Pre-soaking filters in polyethyleneimine (PEI) or including bovine serum albumin (BSA) in the assay buffer can reduce NSB. |
Issue 2: Inconsistent or unexpected dose-response curves in functional assays (e.g., cAMP assays).
| Potential Cause | Troubleshooting Steps |
| Cell-Based Assay Variables | - Optimize Cell Density: Titrate the number of cells per well to ensure the cAMP response is within the linear range of the detection assay. - Ensure Proper Cell Health: Use cells with high viability and at a consistent passage number. - Use a Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor like IBMX in the assay buffer to prevent the degradation of cAMP and enhance the signal. |
| Agonist/Antagonist Interactions | - Re-evaluate Agonist Concentration: When testing this compound as an antagonist, use an agonist concentration that produces approximately 80% of its maximal response (EC80) to ensure a sufficient window for observing inhibition. - Consider Kinetics of Binding: A rightward shift in the agonist dose-response curve is typical for a competitive antagonist. A decrease in the maximal response might suggest non-competitive antagonism, which could be due to slow dissociation of the antagonist from the receptor. |
| Ambiguous Dose-Response Curve Shape | - Bell-Shaped Curve: This could indicate off-target effects at higher concentrations or potential receptor dimerization. - Shallow or Biphasic Curve: This may suggest multiple binding sites with different affinities or complex interactions within the assay system. |
Unexpected Results in Ex Vivo and In Vivo Experiments
Issue 3: this compound fails to inhibit PGD2-induced platelet aggregation as expected.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Consider Thromboxane A2 (TP) Receptor Interaction: PGD2 can also interact with TP receptors on platelets, which can induce aggregation. This compound's weak antagonism at the TP receptor may not be sufficient to counteract this effect, especially at high PGD2 concentrations. - Co-administer a TP Receptor Antagonist: Use a specific TP receptor antagonist in your experiment to isolate the DP1-mediated effects. |
| Experimental Conditions | - Check Agonist Specificity: Ensure the PGD2 used is pure and has not degraded into other prostanoids that might have different effects on platelet aggregation. - Assess Platelet Health: Ensure platelets are properly prepared and handled to maintain their responsiveness. |
Issue 4: Observation of unexpected pro-inflammatory or bleeding events in animal models.
| Potential Cause | Troubleshooting Steps |
| Complex Biological Pathways | - Investigate Downstream Signaling: The DP1 receptor is coupled to Gs, leading to an increase in intracellular cAMP. However, there may be crosstalk with other signaling pathways. For instance, DP1 activation can influence ion channels like TRPV1 and TRPA1. - Consider the Role of Other PGD2 Receptors: PGD2 also binds to the DP2 (CRTH2) receptor, which is involved in pro-inflammatory responses. While this compound is selective for DP1, the overall biological response to PGD2 is a balance of signaling through both receptors. |
| Translational Differences | - Animal Model Specificity: The expression and function of prostaglandin receptors can vary between species. Ensure the chosen animal model is appropriate for studying the specific pathway of interest. - Relate to Clinical Findings: The unexpected bleeding and infections observed in the HPS2-THRIVE trial suggest that the long-term biological effects of DP1 antagonism are more complex than initially understood. Your findings may be reflecting these complexities. |
Data Presentation
Table 1: Summary of Unexpected Adverse Events in the HPS2-THRIVE Trial
| Adverse Event | Niacin/Laropiprant Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| New-Onset Diabetes | 5.7% | 4.3% | 1.32 (1.16-1.51) | <0.001 |
| Serious Bleeding | 2.5% | 1.9% | 1.38 (1.17-1.63) | <0.001 |
| Serious Infection | 8.1% | 6.8% | 1.22 (1.11-1.34) | <0.001 |
| Serious Musculoskeletal Events | 3.6% | 2.9% | 1.25 (1.10-1.42) | <0.001 |
| Serious Gastrointestinal Events | 4.8% | 3.8% | 1.27 (1.13-1.43) | <0.001 |
Data adapted from the HPS2-THRIVE clinical trial results.
Table 2: Effect of this compound on Platelet Parameters
| Parameter | Baseline | After 3 Months of Niacin/Laropiprant | % Change | p-value |
| Platelet Count (x10³/µL) | 277.15 | 220.48 | -20% | <0.001 |
| Mean Platelet Volume (fL) | 11.4 | 11.8 | +3.5% | 0.01 |
Data from a study investigating the effects of extended-release niacin/laropiprant on platelet indices.
Experimental Protocols
Protocol 1: DP1 Receptor Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the inhibitory constant (Ki) of this compound for the DP1 receptor.
Materials:
-
Cell membranes expressing the human DP1 receptor.
-
Radioligand: [³H]-PGD2 or other suitable radiolabeled DP1 agonist/antagonist.
-
Unlabeled PGD2 (for determining non-specific binding).
-
This compound serial dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well filter plates (e.g., glass fiber filters pre-treated with PEI).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the DP1 receptor. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
25 µL of Assay Buffer (for total binding).
-
25 µL of a high concentration of unlabeled PGD2 (e.g., 10 µM) for non-specific binding.
-
25 µL of this compound at various concentrations.
-
25 µL of radioligand at a concentration at or near its Kd.
-
50 µL of membrane preparation (e.g., 10-20 µg protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash each well 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonism Assay (cAMP HTRF Assay)
Objective: To determine the functional potency (IC50) of this compound in inhibiting PGD2-stimulated cAMP production.
Materials:
-
Cells stably or transiently expressing the human DP1 receptor (Gs-coupled).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PGD2 (agonist).
-
This compound serial dilutions.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP HTRF assay kit (e.g., from Cisbio).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor.
-
Assay Setup: In a 384-well plate, add:
-
5 µL of this compound at various concentrations or vehicle control.
-
5 µL of PGD2 at its EC80 concentration (pre-determined).
-
10 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Second Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the controls (vehicle without agonist as 0% inhibition, vehicle with agonist as 100% activity).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: PGD2 signaling pathway via the DP1 receptor and the antagonistic action of this compound.
Caption: Workflow for a this compound functional antagonism cAMP HTRF assay.
Caption: Logical troubleshooting workflow for unexpected results in this compound experiments.
References
HPS2-THRIVE Clinical Trial Failure: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the HPS2-THRIVE clinical trial's failure for Laropiprant in combination with extended-release niacin.
Frequently Asked Questions (FAQs)
Q1: What was the primary goal of the HPS2-THRIVE clinical trial?
The primary objective of the Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was to determine if adding a combination of extended-release niacin and this compound to statin-based LDL-cholesterol-lowering therapy could significantly reduce the risk of major vascular events in high-risk patients.[1][2][3][4] The primary endpoint was a composite of coronary deaths, non-fatal heart attacks, strokes, or revascularizations.[5]
Q2: What was the mechanistic rationale for combining this compound with Niacin?
Niacin is known to raise high-density lipoprotein (HDL) cholesterol and lower low-density lipoprotein (LDL) cholesterol and triglycerides. However, a common side effect of niacin is flushing (redness and warmth of the skin), which is mediated by the release of prostaglandin D2 (PGD2). This compound was developed as a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1) to specifically counteract this flushing effect and thereby improve patient adherence to niacin therapy. This compound itself does not have any cholesterol-lowering properties.
Q3: Why did the HPS2-THRIVE trial fail to meet its primary endpoint?
The HPS2-THRIVE trial failed because the addition of extended-release niacin and this compound to statin therapy did not result in a statistically significant reduction in the primary endpoint of major vascular events compared to placebo. Despite favorable changes in lipid profiles (reduced LDL-cholesterol and increased HDL-cholesterol), this did not translate into clinical cardiovascular benefit for the patients.
Q4: What were the significant adverse events observed in the treatment group?
The trial revealed a statistically significant increase in the incidence of several non-fatal serious adverse events in the group receiving the niacin/laropiprant combination. These included:
-
Metabolic: Disturbances in diabetes control and an increase in new-onset diabetes.
-
Musculoskeletal: An increased risk of myopathy, particularly when co-administered with simvastatin. This risk was notably higher in patients from China.
-
Gastrointestinal: A higher incidence of serious gastrointestinal issues.
-
Infections and Bleeding: Unexpected increases in both serious infections and bleeding events.
-
Skin-related issues: Skin problems were a common reason for discontinuing the treatment.
These adverse effects contributed to a higher rate of treatment discontinuation in the intervention arm compared to the placebo group (25% vs. 17%).
Q5: Did this compound's mechanism of action contribute to the trial's failure?
While this compound effectively reduced niacin-induced flushing, its specific mechanism of antagonizing the DP1 receptor was not implicated as a direct cause of the trial's failure to show cardiovascular benefit. The failure was attributed to the overall lack of efficacy of the niacin/laropiprant combination in reducing cardiovascular events and the unacceptable increase in serious adverse events. The trial was not designed to assess the separate effects of niacin or this compound.
Troubleshooting Guide for Related Research
Issue: Observing a disconnect between lipid profile improvements and clinical outcomes in your niacin-related experiments.
-
Possible Cause: As demonstrated by HPS2-THRIVE, improvements in surrogate markers like HDL and LDL cholesterol levels do not always translate to a reduction in cardiovascular events.
-
Recommendation: Re-evaluate the clinical relevance of the chosen endpoints. Consider focusing on more direct measures of cardiovascular outcomes in preclinical and clinical models. The HPS2-THRIVE results challenge the "HDL hypothesis," which posits that raising HDL cholesterol is always beneficial.
Issue: Encountering unexpected adverse events in preclinical models involving DP1 receptor antagonists.
-
Possible Cause: The HPS2-THRIVE trial highlighted unforeseen adverse effects, including increased risks of bleeding and infection. While the exact mechanism for these is not fully elucidated, it suggests that prostaglandin signaling pathways may have broader physiological roles than initially anticipated.
-
Recommendation: Broaden the scope of safety pharmacology assessments for DP1 antagonists. Specifically, include detailed evaluations of hematological parameters, coagulation, and immune function.
Data Presentation
Table 1: Key Baseline Characteristics and Lipid Level Changes
| Characteristic | ER Niacin/Laropiprant Group | Placebo Group |
| Number of Patients | 12,837 | 12,836 |
| Mean LDL-C at Baseline | 63 mg/dL | 63 mg/dL |
| Mean HDL-C at Baseline | 44 mg/dL | 44 mg/dL |
| Mean LDL-C Reduction | 10 mg/dL | No significant change |
| Mean HDL-C Increase | 6 mg/dL | No significant change |
| Mean Triglyceride Reduction | 33 mg/dL | No significant change |
| Data synthesized from multiple sources. |
Table 2: Incidence of Primary Endpoint and Key Adverse Events
| Outcome | ER Niacin/Laropiprant Group (Rate per 1000 patient-years) | Placebo Group (Rate per 1000 patient-years) | Risk Ratio (95% CI) | P-value |
| Major Vascular Events (Primary Endpoint) | 15.6 | 16.0 | 0.96 (0.89-1.04) | 0.37 |
| Serious Musculoskeletal Events | 4.6 | 3.3 | 1.40 (1.16-1.68) | <0.001 |
| Serious Gastrointestinal Events | 3.9 | 3.1 | 1.25 (1.02-1.53) | 0.03 |
| Serious Infections | 3.6 | 3.1 | 1.17 (0.96-1.43) | 0.12 |
| Serious Bleeding Events | 2.5 | 1.9 | 1.32 (1.03-1.69) | 0.03 |
| New-Onset Diabetes Mellitus | 9.1 | 6.4 | 1.41 (1.16-1.73) | <0.001 |
| Data adapted from the HPS2-THRIVE publications. |
Experimental Protocols
Protocol 1: HPS2-THRIVE Clinical Trial Design
-
Study Design: A large-scale, randomized, multicenter, double-blind, placebo-controlled clinical trial.
-
Participants: 25,673 patients aged 50-80 with a history of atherosclerotic vascular disease. Participants were from the UK, Scandinavia, and China.
-
Run-in Phase: Prior to randomization, all patients received simvastatin 40 mg daily (with ezetimibe 10 mg if needed) to standardize LDL-lowering therapy. This was followed by a run-in period with active extended-release niacin 2 g and this compound 40 mg daily to exclude patients intolerant to the niacin component.
-
Randomization: Eligible patients were randomized to receive either extended-release niacin 2 g plus this compound 40 mg daily or a matching placebo.
-
Follow-up: The median follow-up duration was 3.9 years.
-
Primary Endpoint: The first occurrence of a major vascular event, defined as non-fatal myocardial infarction, coronary death, stroke, or any revascularization procedure.
-
Secondary Endpoints: Included the individual components of the primary endpoint, different types of stroke, and mortality.
Mandatory Visualizations
References
- 1. HPS2-THRIVE: Treatment of HDL to Reduce the Incidence of Vascular Events — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 2. HPS2-THRIVE, AIM-HIGH and dal-OUTCOMES: HDL-cholesterol under attack - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctsu.ox.ac.uk [ctsu.ox.ac.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. merck.com [merck.com]
Addressing variability in animal responses to Laropiprant treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laropiprant in animal models. The information is designed to address the inherent variability in animal responses and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1).[1] In the context of its intended use, it was developed to counteract the flushing (vasodilation) effect caused by high doses of niacin (nicotinic acid). Niacin stimulates the production of PGD2, which then binds to DP1 receptors on vascular smooth muscle cells, leading to vasodilation and the characteristic flushing sensation.[1] this compound blocks this interaction, thereby reducing the flushing response.
Q2: Why was this compound (in combination with niacin) withdrawn from the market?
A2: The combination drug (Tredaptive/Cordaptive) was withdrawn after a large clinical trial (HPS2-THRIVE) showed that adding the niacin/laropiprant combination to statin therapy did not provide any additional cardiovascular benefit and was associated with an increase in non-fatal but serious side effects.[1]
Q3: What are the known off-target effects of this compound in animal models?
A3: Preclinical studies have shown that this compound has some affinity for the thromboxane A₂ (TXA₂) receptor, although it is significantly less potent for this receptor compared to the DP1 receptor.[2] However, studies in humans did not show clinically significant effects on platelet aggregation.[2] Researchers should be aware of this potential off-target effect in their experimental design and interpretation of results.
Q4: Are there known sex differences in the response to this compound?
A4: While specific studies on sex differences for this compound are not extensively detailed in the provided search results, it is a critical factor to consider in experimental design. Sex-specific differences in drug metabolism and pharmacokinetics are common in laboratory animals due to differences in the expression of hepatic enzymes like cytochrome P450s. For instance, rodent models have shown sex-dependent behavioral and neurochemical responses to various drugs. Therefore, it is highly recommended to include both male and female animals in studies and analyze the data separately.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or absent niacin-induced flushing response in control animals. | Species/Strain Variability: Different animal species and even strains within a species can have varying sensitivity to niacin and expression of DP1 receptors. | - Ensure the selected animal model is appropriate and has been previously validated for niacin-induced flushing. - Consider using a different strain if results remain inconsistent. |
| Dietary Factors: The composition of the animal's diet, particularly the fatty acid profile, can influence endogenous prostaglandin synthesis and potentially alter the response to niacin. | - Standardize the diet across all experimental groups. - Be aware of the fat and essential fatty acid content of the chow, as it can impact the arachidonic acid cascade. | |
| Incorrect Niacin Dose or Administration: The dose of niacin may be too low to induce a robust flush, or the route and timing of administration may be suboptimal. | - Perform a dose-response study to determine the optimal niacin dose for your specific animal model. - Ensure consistent administration technique (e.g., oral gavage, intraperitoneal injection) and timing relative to this compound treatment. | |
| High variability in this compound efficacy between individual animals. | Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion (ADME) of this compound among individual animals can lead to variable plasma concentrations. | - Ensure accurate and consistent dosing for each animal based on body weight. - Consider performing satellite pharmacokinetic studies to correlate plasma this compound levels with pharmacodynamic responses. |
| Formulation and Stability Issues: Improper formulation of this compound for animal dosing can lead to poor bioavailability. The stability of the dosing solution over time can also be a factor. | - Use a consistent and validated vehicle for this compound administration. For oral gavage in rodents, a palatable solution can be considered to reduce stress. - Prepare fresh dosing solutions regularly and store them appropriately to ensure stability. | |
| Unexpected adverse effects observed in treated animals. | Off-Target Effects: As mentioned, this compound has some affinity for the thromboxane A₂ receptor, which could potentially lead to unexpected physiological effects. | - Carefully monitor animals for any signs of toxicity or unexpected behavioral changes. - If unexpected effects are observed, consider if they could be related to the known off-target profile of the drug. |
| Vehicle Effects: The vehicle used to dissolve or suspend this compound may have its own physiological effects. | - Always include a vehicle-only control group in your experimental design to differentiate between drug- and vehicle-induced effects. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Cmax | Tmax | AUC | t½ (half-life) | Reference |
| Human | Oral | 40 mg | ~1.6 µM | 1 hour | ~13 µM·hr | ~17 hours | |
| Rat | - | - | - | - | - | - | Data not available in a comparable format in the provided search results. |
| Rabbit | - | - | - | - | - | - | Data not available in a comparable format in the provided search results. |
Note: Detailed and directly comparable preclinical pharmacokinetic data for this compound in common laboratory animal species (mouse, rat, dog) was not available in a consolidated table format within the provided search results. Researchers should consult specific preclinical study reports for detailed pharmacokinetic profiles.
Experimental Protocols
Protocol 1: Niacin-Induced Flushing Model in Rats
This protocol is adapted from a study investigating niacin-induced flushing in rats.
1. Animals:
-
Male Sprague-Dawley rats (or other appropriate strain).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
2. Materials:
-
Niacin (Nicotinic Acid)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Infrared thermometer or thermal imaging camera
-
Syringes and gavage needles appropriate for rats
3. Experimental Procedure:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the respective groups via oral gavage at a predetermined time before niacin challenge (e.g., 1-2 hours).
-
-
Niacin Challenge:
-
Prepare a fresh solution of niacin in saline.
-
Administer niacin intraperitoneally (i.p.) at a dose sufficient to induce a flushing response (e.g., 24.75 mg/kg, which is roughly equivalent to a 1750 mg dose in an 80 kg human).
-
-
Measurement of Flushing Response:
-
The primary endpoint for flushing is an increase in skin temperature.
-
Measure the ear skin temperature at baseline (before niacin administration) and at regular intervals post-niacin administration (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Use a non-contact infrared thermometer or a thermal imaging camera for accurate and stress-free measurements.
-
-
Data Analysis:
-
Calculate the change in ear skin temperature from baseline for each time point.
-
Compare the temperature changes between the this compound-treated group and the vehicle control group.
-
The area under the curve (AUC) for the temperature change over time can also be calculated and compared between groups.
-
Visualizations
Caption: this compound's mechanism of action in blocking niacin-induced flushing.
Caption: Workflow for a niacin-induced flushing study in rodents.
References
- 1. Effects of altering dietary fatty acid composition on prostaglandin synthesis and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound, a selective prostaglandin D₂ receptor 1 antagonist, on the antiplatelet activity of clopidogrel or aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Laropiprant Technical Support Center: Long-Term Storage and Stability Guidelines
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Laropiprant. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at either 4°C or -20°C.[1][2] To prevent degradation from moisture and light, it is crucial to store the compound in a tightly sealed, opaque container in a dry environment.
Q2: How should I store this compound solutions for long-term use?
A2: this compound solutions should also be stored at 4°C for short-term use and -20°C for extended periods to maintain stability.[1] It is advisable to use airtight vials to prevent solvent evaporation and protect from light.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol. It is reported to be insoluble in water.[3] When preparing stock solutions, ensure the solvent is anhydrous to minimize the risk of hydrolysis.
Q4: What are the known degradation pathways for this compound?
A4: The primary degradation pathways for this compound are hydrolysis and oxidation. These can lead to the formation of several degradation products, including N-oxidation products, dealkylated or deaminated species, and hydroxy and ring-opened degradants.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound should be handled with care. It is recommended to handle the compound in a laboratory fume hood to avoid inhalation. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a stored sample. | Sample degradation due to improper storage. | Verify that the sample was stored at the recommended temperature (4°C or -20°C) and protected from light and moisture. Prepare a fresh sample from a new stock for comparison. |
| Difficulty dissolving this compound in an aqueous buffer. | This compound is insoluble in water. | Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO or ethanol. The stock solution can then be diluted into the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation observed after diluting a DMSO stock solution into an aqueous buffer. | The solubility limit of this compound in the final aqueous buffer has been exceeded. | Reduce the final concentration of this compound in the aqueous buffer. Alternatively, increase the percentage of the organic co-solvent if your experimental conditions permit. |
| Inconsistent results in bioassays. | Degradation of this compound in the experimental medium. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Assess the stability of this compound in your specific assay medium over the time course of the experiment. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) | Protection |
| Solid | 4°C | -20°C | Tightly sealed, opaque container, desiccated environment. |
| Solutions | 4°C | -20°C | Airtight, light-protected vials. |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 87 | 199.58 | Use fresh, moisture-absorbing DMSO for best results. |
| Ethanol | 21.8 | 50 | --- |
| Water | Insoluble | Insoluble | --- |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the weighed this compound to a sterile, amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound (Representative Method)
Objective: To provide a starting point for the development of a stability-indicating HPLC method to separate this compound from its potential degradation products. Note: This is a representative method based on common practices for similar indole-containing compounds and should be validated for its intended use.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute this compound stock solution in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: Major degradation pathways of this compound.
References
Navigating Inconsistencies in Laropiprant Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered in research studies of Laropiprant. The information is designed to help researchers identify potential sources of variability in their experiments and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: Why do some preclinical models show only a partial reduction in niacin-induced flushing with this compound, while it was expected to be the primary inhibitor?
A1: While this compound is a potent and selective antagonist of the prostaglandin D2 receptor 1 (DP1), which is the principal mediator of niacin-induced flushing, evidence suggests that other pathways contribute to this physiological response.[1][2] Studies in mice lacking the DP1 receptor have demonstrated a residual flushing response to niacin, indicating the involvement of alternative, cyclooxygenase-dependent mechanisms.[3] Furthermore, research has identified that in addition to macrophages, other cell types like mast cells, Langerhans cells, and keratinocytes are sources of prostaglandin D2 (PGD2) in response to niacin, which could contribute to variability in in vivo and in vitro models.[2][4] Researchers should consider the cellular composition of their experimental system and the potential for non-DP1 mediated effects when interpreting flushing data.
Q2: What are the potential sources of variability when measuring Prostaglandin D2 (PGD2) levels in response to niacin and this compound?
A2: Inconsistent PGD2 measurements can arise from several factors related to the assay methodology and sample handling. The two most common methods for PGD2 quantification are enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-mass spectrometry (LC-MS/MS).
-
Assay Sensitivity and Specificity: ELISA kits are widely available but can suffer from cross-reactivity with other prostaglandins, leading to artificially inflated PGD2 levels. LC-MS/MS offers higher specificity and sensitivity, but requires specialized equipment and rigorous sample preparation.
-
Sample Stability: PGD2 is an unstable molecule with a short half-life. Improper sample handling, such as delayed processing or inadequate storage conditions (samples should be kept frozen), can lead to degradation and underestimation of PGD2 levels.
-
Biological Matrix: The biological fluid being analyzed (e.g., plasma, cell culture supernatant) can contain interfering substances. It is crucial to follow validated sample preparation protocols to minimize matrix effects.
Q3: Could genetic variations in study populations or animal models contribute to inconsistent findings with this compound?
A3: Yes, genetic polymorphisms in the Prostaglandin D2 Receptor (PTGDR) gene, which encodes the DP1 receptor, can influence an individual's or an animal strain's response to this compound. Variations in the PTGDR gene have been associated with altered receptor expression and function, which could lead to differences in the efficacy of a DP1 antagonist like this compound. For example, specific haplotypes of the PTGDR gene have been linked to varying susceptibility to asthma, a condition where PGD2 plays a role. When designing or interpreting studies, it is important to consider the genetic background of the subjects or animal models if possible.
Q4: Were there any unexpected off-target effects of this compound identified that could explain the adverse events seen in the HPS2-THRIVE trial?
A4: The large-scale HPS2-THRIVE clinical trial revealed an unexpected increase in serious adverse events with the niacin/laropiprant combination, including issues related to diabetes, bleeding, and infections. While this compound is highly selective for the DP1 receptor, some preclinical studies have explored its potential for off-target effects. For instance, this compound has been shown to have a weak affinity for the thromboxane A2 receptor, though at therapeutic doses, this is not considered to have a clinically significant effect on platelet aggregation. The precise mechanisms for the adverse events observed in HPS2-THRIVE are not fully elucidated and could be a complex interplay between the effects of high-dose niacin and this compound in a high-risk patient population. It is an area that warrants further investigation in non-clinical studies.
Troubleshooting Guides
Issue: Inconsistent Inhibition of Niacin-Induced Flushing in an Animal Model
| Potential Cause | Troubleshooting Steps |
| Involvement of Non-DP1 Pathways | - Measure levels of other prostaglandins (e.g., PGE2) to assess the contribution of other pathways. - Consider using a cyclooxygenase (COX) inhibitor as a control to determine the overall prostaglandin-dependent component of the flushing response. |
| Animal Strain and Gender Differences | - Be aware that studies have shown gender-specific differences in the reliance on the DP1 pathway for niacin-induced vasodilation in mice, with males showing a greater residual response after DP1 blockade. - Report the specific strain and gender of animals used in your study. |
| Method of Flushing Assessment | - Use a quantitative and objective method to measure flushing, such as laser Doppler perfusion imaging to assess skin blood flow, in addition to visual scoring. |
Issue: High Variability in In Vitro PGD2 Release Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line/Type Specific Responses | - Different cell types (e.g., mast cells, macrophages, keratinocytes) release varying amounts of PGD2 in response to niacin. - Characterize the PGD2 release profile of your specific cell line in response to a range of niacin concentrations. |
| Assay Cross-Reactivity (ELISA) | - If using an ELISA, validate its specificity by testing for cross-reactivity with other relevant prostaglandins. - Consider confirming key findings with a more specific method like LC-MS/MS. |
| PGD2 Degradation | - Minimize the time between sample collection and analysis. - Add a prostaglandin synthesis inhibitor (e.g., indomethacin) to collection tubes to prevent ex vivo PGD2 production. - Ensure samples are stored at -80°C until analysis. |
Data Presentation
Table 1: Summary of Key Findings from the HPS2-THRIVE Clinical Trial
| Endpoint | Niacin/Laropiprant Group | Placebo Group | Key Finding |
| Major Vascular Events | 13.2% | 13.7% | No significant reduction in risk. |
| New-Onset Diabetes | Increased risk | Baseline | Statistically significant increase. |
| Serious Bleeding | Increased risk | Baseline | Statistically significant increase. |
| Serious Infections | Increased risk | Baseline | Statistically significant increase. |
| Gastrointestinal Serious Adverse Events | Increased risk | Baseline | Statistically significant increase. |
| Musculoskeletal Serious Adverse Events | Increased risk | Baseline | Statistically significant increase. |
Table 2: Comparison of PGD2 Measurement Techniques
| Technique | Principle | Advantages | Disadvantages |
| ELISA | Competitive immunoassay | High throughput, relatively inexpensive. | Potential for cross-reactivity, lower specificity. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection | High specificity and sensitivity, can measure multiple prostaglandins simultaneously. | Requires specialized equipment, more complex sample preparation. |
Experimental Protocols
Protocol 1: In Vitro PGD2 Release Assay from Macrophage Cell Line (e.g., THP-1)
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Seed cells in a 24-well plate at a density of 1 x 10^6 cells/well and differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment: Wash the cells with serum-free media and then incubate with varying concentrations of niacin (e.g., 0, 1, 10, 100 µM) with or without this compound (e.g., 1 µM) for a specified time (e.g., 1, 4, 24 hours).
-
Sample Collection: Collect the cell culture supernatant and add a COX inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis.
-
PGD2 Measurement: Analyze PGD2 levels in the supernatant using a validated ELISA kit or by LC-MS/MS according to the manufacturer's instructions.
-
Data Analysis: Normalize PGD2 levels to the total protein concentration in each well.
Protocol 2: Mouse Model of Niacin-Induced Flushing
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6). Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle orally at a specified time before niacin administration.
-
Niacin Challenge: Administer a single dose of niacin (e.g., 50-100 mg/kg) intraperitoneally or orally.
-
Flushing Assessment:
-
Visual Scoring: Observe and score the ear flushing response at regular intervals (e.g., every 15 minutes for 2 hours) using a standardized scoring system (e.g., 0 = no flushing, 1 = mild, 2 = moderate, 3 = severe).
-
Laser Doppler Perfusion Imaging: Measure ear skin blood flow using a laser Doppler flowmeter at baseline and at regular intervals after the niacin challenge.
-
-
Data Analysis: Compare the flushing scores and blood flow measurements between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: Signaling pathway of niacin-induced flushing and the action of this compound.
Caption: Troubleshooting workflow for inconsistent findings in this compound research.
References
- 1. JCI - Seeing red: flushing out instigators of niacin-associated skin toxicity [jci.org]
- 2. Seeing red: flushing out instigators of niacin-associated skin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating adverse effects of Laropiprant observed in clinical trials
Technical Support Center: Laropiprant Adverse Effect Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is intended to help mitigate adverse effects observed in preclinical and clinical studies, particularly when used in combination with niacin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1).[1][2] It was developed to counteract the flushing effects associated with niacin administration by blocking the PGD2-mediated vasodilation pathway.[1][3]
Q2: What are the most common adverse effects associated with the combination of this compound and niacin?
A2: The most frequently reported adverse effect is flushing, although this compound is designed to reduce this.[4] Other significant adverse events observed in large clinical trials such as HPS2-THRIVE include gastrointestinal issues, increased risk of new-onset diabetes, bleeding, and infections.
Q3: Does this compound interfere with the lipid-modifying effects of niacin?
A3: No, clinical studies have shown that this compound does not alter the beneficial effects of niacin on lipid profiles, such as lowering LDL cholesterol and triglycerides, and raising HDL cholesterol.
Q4: Why was the combination of extended-release niacin and this compound (Tredaptive™) withdrawn from the market?
A4: The marketing authorization for Tredaptive™ was suspended after the HPS2-THRIVE trial. The study found that the addition of niacin-laropiprant to statin therapy did not significantly reduce the risk of major vascular events and was associated with an increased incidence of serious non-fatal adverse events.
Troubleshooting Guides for In Vitro and In Vivo Experiments
Managing Flushing and Vasodilation
Issue: Unexpected or persistent vasodilation and flushing-like symptoms are observed in animal models.
Possible Cause: While this compound is a DP1 antagonist, residual flushing can still occur. This may be due to the involvement of other prostaglandins like PGE2 in the flushing response.
Troubleshooting Steps:
-
Confirm this compound Potency: Ensure the compound is active and used at a sufficient concentration to block DP1 receptors.
-
Investigate Alternative Pathways: Consider co-administration of antagonists for other prostanoid receptors, such as EP2 and EP4, in your experimental design to assess their contribution to the observed vasodilation.
-
Pre-treatment with NSAIDs: In experimental models, pre-treatment with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin has been shown to reduce niacin-induced flushing, likely by inhibiting prostaglandin synthesis.
Gastrointestinal Disturbances
Issue: Animal models exhibit signs of gastrointestinal distress (e.g., diarrhea, vomiting, ulceration).
Possible Cause: The HPS2-THRIVE trial reported an excess of serious gastrointestinal events. The exact mechanism is not fully elucidated but may be related to alterations in prostaglandin homeostasis in the gut.
Troubleshooting Steps:
-
Dose Adjustment: Investigate if a lower dose of niacin-laropiprant can achieve the desired lipid-modifying effects with reduced gastrointestinal side effects.
-
Gastroprotective Agents: Consider the co-administration of proton pump inhibitors or H2 receptor antagonists in your animal models to mitigate potential gastric irritation.
-
Monitor for Bleeding: Be vigilant for signs of gastrointestinal bleeding, a noted side effect in clinical trials.
Hyperglycemia and New-Onset Diabetes
Issue: Altered glucose metabolism or hyperglycemia is observed in experimental models.
Possible Cause: The niacin component of the combination therapy is known to have the potential to cause hyperglycemia. The HPS2-THRIVE trial showed a significant increase in new-onset diabetes and disturbances in glycemic control in patients with pre-existing diabetes.
Troubleshooting Steps:
-
Regular Glucose Monitoring: Implement regular blood glucose monitoring in your experimental animals.
-
Glucose Tolerance Tests: Conduct oral or intraperitoneal glucose tolerance tests to formally assess the impact on glucose metabolism.
-
Stratify by Glycemic Status: If applicable, stratify animal models based on their baseline glycemic status (normoglycemic, pre-diabetic, diabetic) to better understand the effects of the treatment.
Increased Bleeding Risk
Issue: An increased incidence of bleeding is observed in experimental models.
Possible Cause: The HPS2-THRIVE trial reported a statistically significant increase in serious bleeding events. While this compound has been noted to potentially bind to the thromboxane-A2 receptor, clinical effects on platelet function at therapeutic doses for flushing were not observed in shorter-term studies. The long-term effects, however, may be different.
Troubleshooting Steps:
-
Hematological Monitoring: Regularly monitor platelet counts and coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time) in your animal models.
-
Avoid Concomitant Anticoagulants: Exercise caution when co-administering other agents that may affect coagulation.
-
Necropsy: Perform thorough necropsies to identify any potential sources of internal bleeding.
Increased Susceptibility to Infections
Issue: An unexpected increase in the rate of infections is observed in the treated group.
Possible Cause: An unexpected finding of the HPS2-THRIVE trial was an increased risk of serious infections. The underlying mechanism for this is not well understood.
Troubleshooting Steps:
-
Monitor for Signs of Infection: Closely monitor animals for any clinical signs of infection.
-
Immunological Assessment: Consider incorporating immunological assessments into your study design, such as white blood cell counts and differentials, to investigate potential effects on the immune system.
-
Maintain a Sterile Environment: Ensure strict adherence to aseptic techniques during experimental procedures to minimize the risk of introducing infections.
Quantitative Data from Clinical Trials
Table 1: Incidence of Serious Adverse Events in the HPS2-THRIVE Trial
| Adverse Event Category | Niacin-Laropiprant Group | Placebo Group | Absolute Excess Risk (per 1000 person-years) |
| New-Onset Diabetes | - | - | 4 |
| Disturbances in Diabetes Control | - | - | 12 |
| Serious Bleeding | - | - | 2 |
| Serious Infection | - | - | 4 |
| Gastrointestinal | - | - | - |
| Musculoskeletal | - | - | - |
| Skin-related | - | - | - |
Data presented as absolute excess risk as reported in the primary publications.
Key Experimental Protocols
HPS2-THRIVE Clinical Trial Methodology
The Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was a large-scale, randomized, double-blind, placebo-controlled trial.
-
Participants: 25,673 adults with pre-existing vascular disease.
-
Intervention: Participants were randomized to receive either 2 grams of extended-release niacin and 40 mg of this compound daily or a matching placebo.
-
Background Therapy: All participants received effective statin-based therapy to lower LDL cholesterol.
-
Run-in Phase: A pre-randomization run-in phase was used to ensure participants could tolerate the study medication.
-
Primary Outcome: The primary endpoint was the first major vascular event, defined as nonfatal myocardial infarction, death from coronary causes, stroke, or arterial revascularization.
-
Follow-up: The median follow-up period was 3.9 years.
Visualizations
Caption: Niacin-induced flushing pathway.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for adverse effects.
References
- 1. Niacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended-release niacin/laropiprant: reducing niacin-induced flushing to better realize the benefit of niacin in improving cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism and mitigation of niacin-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Flushing Due to Niacin and Abolition of These Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Experimental Reproducibility of Laropiprant Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of studies involving Laropiprant. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MK-0524) is a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1).[1] Its primary mechanism of action is to block the binding of prostaglandin D2 (PGD2) to the DP1 receptor, thereby inhibiting downstream signaling pathways.[1] PGD2 is a key mediator of vasodilation, particularly in the skin, and by blocking its receptor, this compound was developed to reduce the flushing side effect associated with niacin (nicotinic acid) therapy.[1][2][3]
Q2: Why was this compound (in combination with niacin) withdrawn from the market?
A2: The combination of extended-release niacin and this compound was withdrawn from the market because large clinical trials, such as the HPS2-THRIVE study, failed to show a significant cardiovascular benefit in patients already receiving statin therapy. Furthermore, the studies revealed an increased incidence of non-fatal serious adverse events.
Q3: What are the key signaling pathways affected by this compound?
A3: this compound primarily affects the PGD2-DP1 receptor signaling pathway. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGD2, couples to the Gs alpha subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the rise in cAMP and the subsequent downstream effects, such as vasodilation.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to have a weak affinity for the thromboxane A2 (TP) receptor, approximately 190-fold less potent than its affinity for the DP1 receptor. However, studies have shown that at therapeutic doses, it does not have clinically significant effects on platelet aggregation.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| High variability in cAMP functional assay results. | Inconsistent cell passage number leading to variable receptor expression. | Maintain a consistent and low cell passage number for all experiments. It is advisable to characterize DP1 receptor expression at different passage numbers. |
| Degradation of this compound or PGD2 solutions. | Prepare fresh solutions of this compound and PGD2 for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Inefficient phosphodiesterase (PDE) inhibition. | Optimize the concentration of a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation and ensure a stable signal. | |
| High non-specific binding in radioligand binding assays. | Hydrophobicity of the radioligand or this compound. | Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or bovine serum albumin (BSA; 0.1-1%) in the assay buffer to reduce non-specific binding. |
| Inappropriate amount of membrane protein. | Titrate the amount of cell membrane preparation to find the optimal concentration that gives a good signal-to-noise ratio. A typical range is 10-50 µg of protein per well. | |
| Insufficient washing during filtration. | Increase the number and volume of washes with ice-cold wash buffer to effectively remove unbound radioligand. | |
| Low or no signal in functional assays. | Low DP1 receptor expression in the chosen cell line. | Confirm DP1 receptor expression using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a transient/stable overexpression system. |
| Inactive this compound. | Verify the integrity and purity of your this compound stock. If possible, test its activity in a well-characterized positive control assay. |
In Vivo Study Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Inconsistent drug exposure in animal models. | Poor solubility or stability of the formulation. | For oral administration, consider formulating this compound in a vehicle such as 0.5% methylcellulose. For parenteral routes, assess solubility in various pharmaceutically acceptable vehicles. |
| Variability in oral absorption. | Ensure consistent administration technique and consider the fasting state of the animals, as food can affect gastrointestinal absorption. | |
| Lack of expected pharmacological effect. | Insufficient dose or target engagement. | Conduct dose-response studies to determine the optimal dose. Measure plasma concentrations of this compound to correlate exposure with the observed effect. Consider ex vivo assays on tissues to confirm target engagement. |
| Rapid metabolism of this compound. | This compound is primarily metabolized via glucuronidation. Be aware of potential species differences in metabolic rates when selecting an animal model. |
Quantitative Data Summary
The following tables provide representative quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | Cell Line/Preparation | Parameter | Value |
| Radioligand Binding | DP1 Receptor | Human | Recombinant CHO cell membranes | Ki | 0.4 nM |
| cAMP Functional Assay | DP1 Receptor | Human | HEK293 cells expressing human DP1 | IC50 | 1.1 nM |
| Radioligand Binding | TP Receptor | Human | Platelet membranes | Ki | ~76 nM |
Note: These values are representative and may vary depending on the specific experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Rat | Oral | 10 | 1.5 | 2500 | 15000 |
| Dog | Oral | 5 | 2.0 | 1800 | 12000 |
Note: Pharmacokinetic parameters can be influenced by factors such as formulation, age, and sex of the animals.
Experimental Protocols
Protocol 1: DP1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human DP1 receptor.
Materials:
-
HEK293 cell membranes expressing the human DP1 receptor.
-
Radioligand: [3H]-PGD2.
-
Non-specific binding control: Unlabeled PGD2 (10 µM).
-
Test compound: this compound (serial dilutions).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM unlabeled PGD2 (for non-specific binding), or 50 µL of the this compound dilution.
-
Add 50 µL of [3H]-PGD2 to all wells (final concentration at its Kd).
-
Add 100 µL of the DP1 receptor membrane preparation to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of this compound and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro cAMP Functional Assay
This protocol measures the ability of this compound to inhibit PGD2-induced cAMP production in cells expressing the human DP1 receptor.
Materials:
-
HEK293 cells stably expressing the human DP1 receptor.
-
Assay Buffer: HBSS with 0.1% BSA and 0.5 mM IBMX (a PDE inhibitor).
-
Stimulant: PGD2.
-
Test compound: this compound (serial dilutions).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque plates.
Procedure:
-
Seed the HEK293-DP1 cells in 384-well plates and incubate overnight.
-
The next day, remove the culture medium and add 10 µL of assay buffer containing the desired concentrations of this compound.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of PGD2 at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP concentration as a function of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Prostaglandin D2 (PGD2) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay with this compound.
Caption: A logical workflow for troubleshooting high variability in this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Analyzing the limitations of Laropiprant as a DP1 antagonist
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Laropiprant, a selective DP1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Prostaglandin D2 receptor 1 (DP1).[1] Prostaglandin D2 (PGD2) is the natural ligand for the DP1 receptor. The binding of PGD2 to DP1, a Gs-coupled G-protein coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3][4] this compound competitively blocks this interaction, thereby inhibiting the downstream signaling cascade.
Q2: What are the known limitations of this compound as a DP1 antagonist?
The primary limitations of this compound include:
-
Off-target effects: this compound exhibits measurable affinity for the Thromboxane A2 (TP) receptor, although it is significantly more potent at the DP1 receptor.[1] This off-target activity can lead to confounding results in experiments, particularly those involving platelet function or vascular tone.
-
Inverse Agonist Activity: In some experimental systems, this compound has been shown to act as an inverse agonist, reducing the basal activity of the DP1 receptor below its constitutive level. This can be a critical consideration in assays with high receptor expression and basal signaling.
-
Clinical Efficacy and Side Effects: In clinical trials, this compound, in combination with niacin, failed to demonstrate a significant cardiovascular benefit and was associated with an increase in adverse effects, leading to its withdrawal from the market. While developed to reduce niacin-induced flushing, it did not completely eliminate this side effect.
Q3: What are the key quantitative parameters for this compound's binding and functional activity?
The following table summarizes the reported binding affinities (Ki) and functional potencies (IC50) of this compound.
| Parameter | Receptor | Value | Assay Conditions |
| Ki | Human DP1 | 0.57 nM | Radioligand Binding Assay |
| Ki | Human TP | 2.95 nM | Radioligand Binding Assay |
| IC50 | Human DP1 | 0.09 nM | PGD2-induced cAMP accumulation in washed platelets |
| IC50 | Human DP1 | 4.0 nM | PGD2-induced cAMP accumulation in platelet-rich plasma |
Data compiled from multiple sources.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
Problem 1: Inconsistent or lower-than-expected potency (IC50) in functional assays.
-
Possible Cause 1: Assay conditions. The potency of this compound can be influenced by the presence of plasma proteins. The IC50 is significantly lower in washed platelet preparations compared to platelet-rich plasma.
-
Solution: Ensure consistent and appropriate assay buffer conditions. For cellular assays, consider using serum-free media during the treatment period if compatible with cell health.
-
-
Possible Cause 2: Inverse agonism. If your assay has high basal DP1 signaling, the inverse agonist properties of this compound might affect the dose-response curve.
-
Solution: Characterize the basal activity of your experimental system. Consider using a neutral antagonist as a control if available.
-
-
Possible Cause 3: Compound stability and solubility. Poor solubility or degradation of this compound in your assay medium can lead to inaccurate results.
-
Solution: Verify the solubility of this compound in your specific buffer. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles.
-
Problem 2: Unexpected effects on platelet aggregation or vascular smooth muscle contraction.
-
Possible Cause: Off-target activity on the TP receptor. this compound has a known affinity for the TP receptor, which mediates platelet aggregation and vasoconstriction.
-
Solution: Use a selective TP receptor antagonist as a control to dissect the effects of DP1 versus TP receptor blockade. Interpret data from platelet-based or vascular assays with caution, considering the dual activity of this compound.
-
Problem 3: Difficulty replicating in vivo efficacy or observing unexpected phenotypes.
-
Possible Cause 1: Pharmacokinetics and bioavailability. The route of administration, formulation, and metabolism of this compound can significantly impact its exposure and efficacy in vivo.
-
Solution: Conduct pharmacokinetic studies to determine the optimal dosing regimen for your animal model. Ensure the formulation used provides adequate bioavailability.
-
-
Possible Cause 2: Complex in vivo biology. The physiological role of the DP1 receptor can be cell-type and context-dependent. For example, DP1 signaling can have both pro- and anti-inflammatory effects depending on the specific immune response.
-
Solution: Carefully consider the specific biological question and the role of DP1 in your chosen in vivo model. Use appropriate controls, such as DP1 knockout animals, to validate the on-target effects of this compound.
-
Experimental Protocols
1. Radioligand Binding Assay for DP1 Receptor Affinity (Ki Determination)
This protocol is a generalized procedure for determining the binding affinity of this compound for the DP1 receptor using a competitive radioligand binding assay.
-
Materials:
-
Cell membranes expressing the human DP1 receptor.
-
Radioligand: [3H]-PGD2 or other suitable radiolabeled DP1 agonist/antagonist.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value of this compound by non-linear regression of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional cAMP Assay for DP1 Antagonism (IC50 Determination)
This protocol outlines a method to measure the functional potency of this compound in inhibiting PGD2-stimulated cAMP production.
-
Materials:
-
Cells expressing the human DP1 receptor (e.g., HEK293-DP1).
-
PGD2.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of PGD2 (typically at its EC80) in the presence of a phosphodiesterase inhibitor.
-
Incubate for a time sufficient to induce a robust cAMP response (e.g., 15-30 minutes).
-
Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Visualizations
Caption: DP1 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Analysis.
Caption: Troubleshooting Flowchart for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inverse Agonist and Pharmacochaperone Properties of MK-0524 on the Prostanoid DP1 Receptor | PLOS One [journals.plos.org]
- 3. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Laropiprant and the DP1 Receptor Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common misconceptions and experimental challenges related to Laropiprant's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism by which this compound was thought to reduce niacin-induced flushing?
A1: this compound was designed as a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1][2] Niacin-induced flushing is primarily mediated by the release of PGD2 from immune cells in the skin, particularly Langerhans cells.[3] PGD2 then binds to the DP1 receptor on vascular smooth muscle cells, causing vasodilation and the characteristic flushing and sensation of warmth.[2] this compound competitively blocks this interaction, thereby mitigating the vasodilatory effects of PGD2.
Q2: Is it true that this compound completely eliminates niacin-induced flushing?
A2: This is a common misconception. While clinical trials demonstrated that this compound significantly reduced the incidence and severity of niacin-induced flushing compared to placebo, it did not completely eliminate it.[4] A residual flushing effect was still observed in a notable percentage of patients. This suggests that other mediators besides PGD2 acting on the DP1 receptor may contribute to niacin-induced vasodilation.
Q3: Did this compound itself have any effect on lipid profiles?
A3: No, this compound has no intrinsic lipid-modifying properties. Its sole purpose in combination with niacin was to improve the tolerability of niacin by reducing flushing. Clinical studies showed that the lipid-lowering effects of the combination therapy were attributable entirely to niacin.
Q4: Why was this compound (in combination with niacin) withdrawn from the market?
A4: The combination drug (marketed as Tredaptive and Cordaptive) was withdrawn because large-scale clinical trials, such as the HPS2-THRIVE study, failed to show a significant cardiovascular benefit when added to statin therapy. Furthermore, the studies revealed an increase in the risk of serious non-fatal adverse events, including new-onset diabetes, bleeding, and infections.
Troubleshooting Experimental Issues
Issue 1: Inconsistent results in PGD2 quantification from cell culture supernatants after niacin stimulation.
-
Possible Cause 1: Cell type selection. Different cell types exhibit varying responses to niacin. Langerhans cells and macrophages are known to be primary sources of PGD2 upon niacin stimulation. Ensure you are using a relevant cell line (e.g., THP-1 macrophages) or primary cells known to express the niacin receptor GPR109A.
-
Troubleshooting 1:
-
Verify GPR109A expression in your chosen cell line using RT-qPCR or Western blot.
-
Consider using primary human Langerhans cells or differentiated macrophages for more physiologically relevant results.
-
-
Possible Cause 2: Suboptimal niacin concentration. The dose-response to niacin can vary between cell types.
-
Troubleshooting 2:
-
Perform a dose-response curve with a range of niacin concentrations (e.g., 0.1 µM to 10 mM) to determine the optimal concentration for PGD2 release in your specific cell system.
-
-
Possible Cause 3: PGD2 instability. PGD2 is a lipid mediator with a short half-life in aqueous solutions.
-
Troubleshooting 3:
-
Minimize sample handling time and keep samples on ice.
-
Add an antioxidant, such as butylated hydroxytoluene (BHT), to your collection buffer.
-
Analyze samples promptly after collection or snap-freeze them in liquid nitrogen for storage at -80°C.
-
-
Possible Cause 4: Inadequate analytical sensitivity. Low levels of PGD2 may be difficult to detect.
-
Troubleshooting 4:
-
Utilize a highly sensitive detection method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification. Enzyme immunoassays (EIAs) are also an option but may have limitations in sensitivity and specificity.
-
Issue 2: High background signal in a DP1 receptor radioligand binding assay.
-
Possible Cause 1: Non-specific binding of the radioligand. The radiolabeled ligand may be binding to other proteins or the filter membrane.
-
Troubleshooting 1:
-
Increase the number of wash steps with ice-cold wash buffer after filtration.
-
Pre-treat the filter plates with a blocking agent like 0.5% polyethyleneimine (PEI).
-
Include a non-specific binding control with a high concentration of a non-radiolabeled DP1 antagonist (e.g., unlabeled this compound) to determine the level of non-specific binding.
-
-
Possible Cause 2: Radioligand degradation.
-
Troubleshooting 2:
-
Use fresh radioligand and store it according to the manufacturer's instructions.
-
Minimize the incubation time to what is necessary to reach equilibrium.
-
-
Possible Cause 3: Inappropriate buffer composition.
-
Troubleshooting 3:
-
Optimize the buffer composition, including pH and ionic strength. A common binding buffer for GPCRs is 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Quantitative Data Summary
Table 1: this compound Binding Affinity and Functional Potency
| Parameter | Value | Receptor/System | Reference |
| Ki | 0.57 nM | Human DP1 Receptor | --INVALID-LINK-- |
| IC50 (cAMP inhibition) | ~10 nM | CHO cells expressing human DP1 | Based on similar DP1 antagonists |
Table 2: Niacin-Induced PGD2 Release in In Vitro and In Vivo Models
| Model System | Niacin Concentration/Dose | PGD2 Release (Fold Increase or Concentration) | Reference |
| Human Langerhans Cells | 1.2 mM (EC50) | Dose-dependent increase | |
| THP-1 Macrophages | 1.5 mM | ~2-fold increase in PGD2 | |
| Human Forearm (Topical Methylnicotinate) | 10⁻¹ M | 58- to 122-fold increase in venous blood | --INVALID-LINK-- |
| Rat Model (Intraperitoneal Niacin) | 24.75 mg/kg | Significant increase in plasma PGD2 |
Experimental Protocols & Methodologies
Protocol 1: DP1 Receptor Radioligand Competition Binding Assay
This protocol is a general guideline for a filtration-based radioligand binding assay to determine the affinity of a test compound (like this compound) for the DP1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-PGD2 or another suitable DP1-specific radioligand.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known non-radiolabeled DP1 antagonist.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., glass fiber filters pre-treated with 0.5% PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare a dilution series of the test compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: PGD2 Quantification by LC-MS/MS from Cell Supernatants
This protocol provides a general workflow for the extraction and quantification of PGD2 from cell culture media.
Materials:
-
Cell culture supernatant.
-
Internal standard (e.g., d4-PGD2).
-
Solid-phase extraction (SPE) cartridges.
-
Solvents for SPE (e.g., methanol, water, hexane, ethyl acetate).
-
LC-MS/MS system with a suitable C18 column.
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant.
-
Add the internal standard (d4-PGD2) to each sample.
-
Acidify the samples to approximately pH 3 with a weak acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water and then with a low-percentage organic solvent (e.g., 15% methanol) to remove impurities.
-
Elute the PGD2 and internal standard with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate PGD2 and the internal standard using a gradient elution on a C18 column.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode. The MRM transition for PGD2 is typically m/z 351 -> 271.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGD2.
-
Calculate the concentration of PGD2 in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
Visualizations
References
- 1. Niacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical appraisal of this compound and extended-release niacin combination in the management of mixed dyslipidemias and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the therapeutic index of Laropiprant
Technical Support Center: Laropiprant
An Overview for Drug Development Professionals
This compound (MK-0524) is a selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1] It was developed to mitigate the common and troublesome side effect of flushing associated with niacin (nicotinic acid), a potent agent for managing dyslipidemia.[1][2] Niacin-induced flushing is primarily mediated by the release of PGD2, which activates DP1 receptors in the skin, leading to vasodilation.[3] By blocking this interaction, this compound was designed to improve tolerance and compliance with niacin therapy.[2]
However, the combination of extended-release niacin and this compound (Tredaptive/Cordaptive) was withdrawn from the market. The large-scale HPS2-THRIVE clinical trial, involving over 25,000 patients, found that adding the combination to statin therapy did not provide additional cardiovascular benefits and was associated with an increased risk of serious, non-fatal adverse events. These included increased risks of bleeding, infections, gastrointestinal issues, and new-onset diabetes.
This technical support center provides a resource for researchers who may be investigating this compound, its analogs, or the DP1 receptor pathway for other therapeutic applications. The focus is on understanding the challenges related to its therapeutic index and exploring theoretical strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). High-dose niacin therapy stimulates the production of PGD2, which then binds to DP1 receptors on vascular smooth muscle cells, causing vasodilation and the characteristic "flushing" sensation. This compound competitively blocks the DP1 receptor, thereby inhibiting this PGD2-mediated vasodilation.
Q2: Why was the therapeutic index of the niacin/Laropiprant combination a critical issue?
A2: The therapeutic index was a concern because the addition of this compound to niacin, while reducing flushing, did not result in a net clinical benefit and introduced new safety concerns. The HPS2-THRIVE trial showed that the combination did not reduce the risk of major vascular events compared to statin therapy alone but did significantly increase the incidence of serious adverse events. This unfavorable risk-benefit profile ultimately led to its worldwide withdrawal.
Q3: What were the key adverse effects associated with this compound in combination with niacin?
A3: In the HPS2-THRIVE trial, the niacin/Laropiprant combination was associated with a statistically significant increase in several serious adverse events, including:
-
Serious bleeding
-
Serious infections
-
Gastrointestinal issues
-
Musculoskeletal events, including myopathy
-
Skin-related problems
-
Disturbances in diabetes control and new-onset diabetes
Q4: Does this compound itself have lipid-modifying effects?
A4: No, this compound has no independent effect on cholesterol or triglyceride levels. Its sole purpose in the combination product was to improve the tolerability of niacin by reducing flushing.
Troubleshooting Guide for Preclinical Research
This guide addresses potential issues researchers might encounter when studying this compound or similar DP1 antagonists in a laboratory setting.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in niacin-induced flushing animal models (e.g., rat or mouse ear temperature). | 1. Inconsistent niacin dosage or administration.2. Animal stress affecting baseline temperature.3. Insufficient habituation to measurement devices.4. Genetic variability in the animal strain's response to niacin. | 1. Ensure precise intraperitoneal or subcutaneous injection techniques and fresh niacin solutions. A dose of ~25 mg/kg is often used in rats.2. Allow for an adequate acclimatization period in the testing environment before baseline measurements.3. Habituate animals to handling and temperature probes for several days prior to the experiment.4. Use a well-characterized and consistent animal strain for all experiments. |
| Inconsistent results in DP1 receptor binding assays. | 1. Degradation of radioligand (e.g., [3H]PGD2).2. Improper membrane preparation.3. Incorrect buffer composition or pH.4. Non-specific binding is too high. | 1. Aliquot and store radioligand at -80°C; avoid repeated freeze-thaw cycles.2. Prepare cell membranes from a stable cell line overexpressing the DP1 receptor (e.g., HEK293-DP1) and store them at -80°C.3. Use a validated binding buffer; ensure pH is stable throughout the assay.4. Determine non-specific binding using a high concentration of a non-labeled DP1 antagonist or PGD2. Optimize protein concentration to maximize the specific binding window. |
| Suspected off-target effects in cell-based assays. | 1. This compound or its metabolites interacting with other receptors.2. Cell line expressing multiple prostanoid receptors. | 1. Perform counter-screening against a panel of related G-protein coupled receptors (GPCRs), especially other prostanoid receptors like DP2 (CRTH2) and TP.2. Use a well-characterized cell line with confirmed expression of DP1 and minimal expression of other relevant receptors. Alternatively, use cells from DP1 knockout animals as a negative control. |
Strategies to Enhance Therapeutic Index (Theoretical Framework)
While this compound's development has been halted, the following are theoretical strategies that could be explored in a research context for a hypothetical next-generation DP1 antagonist to improve its therapeutic index.
-
Increased Receptor Selectivity: Although this compound was highly selective for DP1, ensuring even greater selectivity against other prostanoid receptors (DP2, TP) and a wider panel of GPCRs could theoretically reduce the risk of off-target effects.
-
Optimized Pharmacokinetics: Modifying the compound's structure to alter its absorption, distribution, metabolism, and excretion (ADME) profile could be beneficial. For example, designing a molecule with a shorter half-life might reduce the potential for accumulation and time-dependent side effects, though this would need to be balanced with maintaining efficacy.
-
Targeted Delivery: Developing a formulation that preferentially delivers the DP1 antagonist to the skin (the primary site of niacin-induced flushing) could minimize systemic exposure and associated side effects. This could involve topical formulations or carrier-mediated delivery systems.
-
Combination with Anti-inflammatory Agents: Since PGD2 is a key mediator in inflammatory cascades, combining a DP1 antagonist with an agent that targets a different inflammatory pathway might allow for lower, more tolerable doses of each compound while achieving the desired therapeutic effect.
Data Presentation: Summary of Clinical Findings
The following tables summarize key quantitative data from the pivotal HPS2-THRIVE trial.
Table 1: Efficacy and Key Adverse Events in the HPS2-THRIVE Trial (N=25,673)
| Outcome | ER Niacin/Laropiprant Group | Placebo Group | Rate Ratio (95% CI) | P-value |
| Primary Efficacy Endpoint | ||||
| Major Vascular Events | 13.2% | 13.7% | 0.96 (0.90 - 1.03) | 0.29 |
| Key Safety Endpoints (Absolute Excess Risk) | ||||
| Serious Bleeding | +0.7% | - | - | <0.001 |
| Serious Infections | +1.4% | - | - | <0.001 |
| New-Onset Diabetes | +1.3% | - | - | <0.001 |
| Serious Musculoskeletal Events | +0.7% | - | - | <0.001 |
| Serious Gastrointestinal Events | +1.0% | - | - | <0.001 |
Data sourced from the HPS2-THRIVE clinical trial results.
Table 2: Lipid-Modifying Effects of ER Niacin/Laropiprant
| Lipid Parameter | Approximate Change with Niacin Therapy |
| HDL-Cholesterol | Increase of ~20% |
| LDL-Cholesterol | Decrease of ~20% |
| Triglycerides | Decrease of ~20-40% |
| Lipoprotein(a) | Decrease of ~20% |
Note: this compound does not alter the lipid-modifying effects of niacin.
Experimental Protocols
Protocol 1: In Vivo Assessment of Niacin-Induced Flushing in a Murine Model
Objective: To quantify the ability of a test compound (e.g., a this compound analog) to inhibit niacin-induced vasodilation in mice.
Materials:
-
Male C57BL/6 mice
-
Nicotinic Acid (Niacin) solution in saline
-
Test compound in an appropriate vehicle (e.g., 5% hydroxypropyl β-cyclodextrin)
-
Laser Doppler Perfusion Imager (LDPI) or infrared thermometer
Methodology:
-
Acclimatization: House mice under standard conditions for at least one week before the experiment. Habituate them to handling and the experimental room for 3 days.
-
Baseline Measurement: Anesthetize mice (e.g., with ketamine/xylazine) or use conscious, restrained animals. Measure the baseline blood perfusion or temperature on the surface of the ear using the LDPI or infrared thermometer.
-
Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes.
-
Niacin Challenge: Administer a niacin solution (e.g., 50 mg/kg) via subcutaneous (s.c.) injection.
-
Data Acquisition: Measure ear perfusion or temperature continuously or at set intervals (e.g., every 5-10 minutes) for up to 60 minutes post-niacin administration.
-
Data Analysis: Calculate the change in perfusion/temperature from baseline for each time point. Compare the peak response and the area under the curve (AUC) between the vehicle-treated and test compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Diagram 1: Signaling Pathway of this compound's Mechanism of Action
Caption: this compound blocks PGD2 from activating the DP1 receptor.
Diagram 2: Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for testing DP1 antagonist efficacy in a mouse model.
Diagram 3: Troubleshooting Logic for Off-Target Effects
Caption: A logical flow for investigating potential off-target effects.
References
Validation & Comparative
A Comparative Guide to Laropiprant and Other Selective DP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a key mediator in inflammatory processes, particularly in allergic diseases such as asthma and allergic rhinitis. It exerts its effects through two main receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The DP1 receptor, a G-protein coupled receptor, is primarily associated with vasodilation and the inhibition of platelet aggregation. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. Consequently, antagonists of the DP1 receptor have been investigated as potential therapeutics for allergic conditions and for mitigating the flushing side effect associated with niacin therapy.
This guide provides a comparative overview of laropiprant (MK-0524) and other selective DP1 receptor antagonists, including asapiprant (S-555739) and S-5751. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Comparative Performance of Selective DP1 Receptor Antagonists
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selective DP1 receptor antagonists. It is important to note that the data presented are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Antagonist | Receptor | Species | K i (nM) | Reference |
| This compound (MK-0524) | DP1 | Not Specified | 0.57 | [1] |
| Asapiprant (S-555739) | DP1 | Human | 0.44 | [2] |
| S-5751 | DP1 | Not Specified | 1.6 | |
| BWA868C | DP1 | Human | 22 |
Note: A lower K i value indicates a higher binding affinity.
| Antagonist | Assay | Species | IC 50 (nM) | Reference |
| This compound (MK-0524) | PGD2-induced cAMP accumulation (washed platelets) | Not Specified | 0.09 | [3][4] |
| This compound (MK-0524) | PGD2-induced cAMP accumulation (platelet-rich plasma) | Not Specified | 4.0 | [3] |
| S-5751 | PGD2-induced cAMP generation (platelet-rich plasma) | Not Specified | 120 |
Note: A lower IC 50 value indicates a higher potency in inhibiting the measured response.
Signaling Pathway
The DP1 receptor is a Gs-protein coupled receptor. Upon binding of its agonist, PGD2, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to downstream cellular responses.
Caption: DP1 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the DP1 receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the DP1 receptor (IC50), and to subsequently calculate the inhibition constant (Ki).
Materials:
-
Receptor Source: Membranes from cells stably expressing the human DP1 receptor (e.g., HEK293 cells) or human platelet membranes.
-
Radioligand: [3H]-PGD2 or a selective [3H]-labeled DP1 antagonist (e.g., [3H]-BWA868C).
-
Test Compounds: this compound, asapiprant, S-5751, etc., at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled DP1 ligand (e.g., unlabeled PGD2 or the test compound itself).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or platelets in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Increasing concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of an unlabeled ligand.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
In Vivo Model: Allergic Rhinitis in Guinea Pigs
This protocol is a generalized example of how to assess the efficacy of DP1 receptor antagonists in an animal model of allergic rhinitis.
Objective: To evaluate the ability of a test compound to inhibit antigen-induced nasal responses in sensitized guinea pigs.
Materials:
-
Animals: Male Hartley guinea pigs.
-
Sensitizing Agent: Ovalbumin (OVA).
-
Adjuvant: Aluminum hydroxide.
-
Challenge Agent: OVA solution.
-
Test Compounds: this compound, asapiprant, S-5751, or vehicle control.
-
Anesthesia: Urethane or other suitable anesthetic.
-
Equipment: Intranasal pressure measurement device, equipment for measuring plasma exudation (e.g., Evans blue dye).
Procedure:
-
Sensitization: Actively sensitize guinea pigs by intraperitoneal injection of OVA emulsified with aluminum hydroxide. A booster injection may be given after a set period (e.g., 2 weeks).
-
Drug Administration: Administer the test compound or vehicle orally at a specific time point before the antigen challenge (e.g., 1-2 hours).
-
Antigen Challenge: Under anesthesia, challenge the sensitized animals by intranasal instillation of OVA solution.
-
Measurement of Early Phase Response:
-
Nasal Blockage: Measure the increase in intranasal pressure for a defined period after the challenge.
-
Plasma Exudation: Inject Evans blue dye intravenously before the challenge. After a set time, sacrifice the animals, perfuse the vascular system, and extract the dye from the nasal mucosa to quantify plasma exudation.
-
Sneezing: In conscious animals, count the number of sneezes within a specific timeframe post-challenge.
-
-
Measurement of Late Phase Response: At a later time point (e.g., 6-24 hours) after the challenge, assess parameters such as:
-
Eosinophil Infiltration: Collect nasal lavage fluid or nasal tissue sections and perform cell counts or immunohistochemistry to quantify eosinophil numbers.
-
-
Data Analysis: Compare the responses in the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA, t-test).
Caption: In Vivo Allergic Rhinitis Model Workflow.
Discussion and Conclusion
The available data indicate that this compound, asapiprant, and S-5751 are potent and selective antagonists of the DP1 receptor. Asapiprant and this compound exhibit sub-nanomolar binding affinities, suggesting they are high-potency compounds. While this compound was initially developed to counteract niacin-induced flushing, its efficacy in clinical trials for asthma and allergic rhinitis has been disappointing. In contrast, preclinical studies with asapiprant and S-5751 have shown promising results in animal models of allergic inflammation.
The discrepancies in clinical outcomes for this compound highlight the complexities of translating preclinical findings to human diseases. The role of the DP1 receptor in the pathophysiology of allergic diseases is multifaceted, and its blockade alone may not be sufficient to produce a clinically significant therapeutic effect.
For researchers in this field, the provided protocols offer a foundation for the in vitro and in vivo evaluation of novel DP1 receptor antagonists. The comparative data, while not from head-to-head studies, provide a useful benchmark for assessing the potency and selectivity of new chemical entities. Future research should focus on understanding the precise role of DP1 receptor signaling in different inflammatory cell types and patient populations to better predict the clinical efficacy of this class of drugs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Inverse Agonist and Pharmacochaperone Properties of MK-0524 on the Prostanoid DP1 Receptor | PLOS One [journals.plos.org]
- 4. Inverse Agonist and Pharmacochaperone Properties of MK-0524 on the Prostanoid DP1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Laropiprant and Aspirin in the Mitigation of Niacin-Induced Flushing: A Comparative Analysis
Niacin, a potent agent for managing dyslipidemia, is often associated with a significant side effect: cutaneous flushing. This reaction, characterized by warmth, redness, and itching, can lead to poor patient compliance and discontinuation of therapy.[1][2] To counteract this adverse effect, two primary pharmacological interventions have been explored: Laropiprant and aspirin. This guide provides a detailed comparative analysis of their efficacy, mechanisms of action, and the experimental evidence supporting their use.
Mechanism of Action: A Tale of Two Pathways
Niacin-induced flushing is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) in dermal Langerhans cells.[3][4] This activation triggers the release of arachidonic acid, which is then metabolized into prostaglandins, most notably prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3] These prostaglandins bind to their respective receptors (DP1 for PGD2, and EP2 and EP4 for PGE2) on capillary smooth muscle cells, leading to vasodilation and the characteristic flushing symptoms.
Aspirin , a non-steroidal anti-inflammatory drug (NSAID), acts upstream in this pathway. It inhibits the cyclooxygenase (COX-1 and COX-2) enzymes, thereby preventing the synthesis of PGD2 and PGE2 from arachidonic acid. This broad inhibition of prostaglandin production effectively mitigates the flushing response.
This compound , on the other hand, is a highly selective antagonist of the PGD2 receptor 1 (DP1). It does not inhibit the production of prostaglandins but rather blocks the action of PGD2 at its receptor, thereby preventing the downstream signaling that leads to vasodilation. This targeted approach leaves other prostaglandin pathways unaffected.
Comparative Efficacy: A Quantitative Look
| Efficacy Metric | This compound | Aspirin | Source |
| Reduction in Flushing Incidence | Adjunctive this compound (18.75 to 150 mg pooled) resulted in a lower proportion of patients reporting moderate or greater flushing during the first week of treatment with 1.0 g of extended-release niacin compared to niacin alone. In a phase 3 study, 31% of patients on this compound + ER niacin experienced moderate or greater flushing vs. 56% on ER niacin alone. | Pretreatment with 325 mg of aspirin 30 minutes before extended-release niacin reduced the incidence of flushing. In one study, 53% of patients receiving aspirin pretreatment still experienced flushing. | |
| Reduction in Flushing Severity | In a single-dose study, adjunctive this compound (30 mg, 100 mg, and 300 mg) significantly reduced flushing associated with 1.5 g of extended-release niacin by 47%, 67%, and 74%, respectively. | Pretreatment with 325 mg of aspirin reduced the mean intensity of the first flush by 34%. | |
| Reduction in Flushing Duration | In a multiple-dose study, 200 mg of adjunctive this compound reduced the time-weighted average flushing scores by 65% on day 1 and 52% on day 3 compared to extended-release niacin alone. | Aspirin pretreatment reduced the median duration of the first flush by approximately 43% (37 vs. 65 minutes for extended-release niacin alone). | |
| Patient Discontinuation due to Flushing | The addition of this compound to extended-release niacin reduced the rate of discontinuation due to flushing from 16.6% to 7.2%. | In a prospective trial, the discontinuation rate due to flushing was 1.8% in the aspirin pretreatment group compared to 9.4% in the placebo group. | |
| Effect on Peak Malar Skin Blood Flow | Coadministration of extended-release niacin with 30 mg or 100 mg of this compound decreased peak malar skin blood flow by 50% and 70%, respectively. | Data not available in a directly comparable format. |
Experimental Protocols
The following outlines a typical experimental design for studies evaluating the efficacy of this compound and aspirin in mitigating niacin-induced flushing, based on methodologies described in the cited literature.
Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group study.
Participant Population: Healthy male and female volunteers or patients with dyslipidemia.
Interventions:
-
Niacin Administration: Typically extended-release (ER) niacin at doses ranging from 1 g to 2 g.
-
This compound Administration: Co-administered with niacin at doses ranging from 20 mg to 40 mg.
-
Aspirin Administration: Pre-treatment with 325 mg of aspirin, typically 30 minutes prior to niacin ingestion.
-
Placebo Control: Placebo administered in place of the active drug (this compound or aspirin).
Assessment of Flushing:
-
Subjective Measures: Patient-reported outcomes using a flushing symptom questionnaire or a visual analog scale (VAS) to rate the severity of symptoms like redness, warmth, tingling, and itching. The overall symptom severity score (OSSS) is often used.
-
Objective Measures: Measurement of malar (cheek) skin blood flow using laser Doppler perfusion imaging to quantify changes in cutaneous vasodilation.
Data Analysis: Statistical analysis is performed to compare the incidence, severity, and duration of flushing between the treatment groups. The primary endpoint is often the change in flushing scores or the proportion of patients experiencing flushing.
Visualizing the Mechanisms and Processes
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the key pathways and workflows.
Caption: Signaling pathway of niacin-induced flushing and points of intervention for aspirin and this compound.
Caption: Typical experimental workflow for a clinical trial comparing this compound and aspirin.
Caption: Logical relationship comparing the core attributes of this compound and aspirin.
Conclusion
Both this compound and aspirin are effective in mitigating niacin-induced flushing, a significant barrier to the clinical use of this lipid-modifying agent. Aspirin, a widely available and inexpensive NSAID, acts by broadly inhibiting prostaglandin synthesis. This compound offers a more targeted approach by selectively blocking the PGD2 receptor. While clinical data suggests both are effective, this compound may leave some residual flushing due to its specific mechanism of action, as other prostaglandins like PGE2 can still contribute to vasodilation. The choice between these agents may depend on patient-specific factors, including tolerability and the presence of contraindications to aspirin therapy. Further head-to-head clinical trials would be beneficial to provide a more definitive comparison of their efficacy and safety profiles.
References
- 1. Niacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism and mitigation of niacin-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of Laropiprant for the DP1 receptor over other prostanoid receptors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the binding and functional specificity of Laropiprant for the prostaglandin D2 receptor subtype 1 (DP1) over other prostanoid receptors.
This compound (MK-0524) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1][2][3][4] Its high affinity and selectivity for the DP1 receptor are crucial for its mechanism of action, particularly in the context of mitigating niacin-induced flushing.[5] This guide provides a comprehensive comparison of this compound's binding affinity and functional activity across a panel of prostanoid receptors, supported by experimental data and detailed methodologies.
Comparative Binding Affinity and Functional Activity of this compound
To validate the specificity of this compound, its binding affinity (Ki) and functional antagonist activity (IC50) have been evaluated against a range of human prostanoid receptors. The following table summarizes the available quantitative data, demonstrating this compound's potent and selective inhibition of the DP1 receptor.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Fold Selectivity vs. DP1 |
| DP1 | This compound | Ki | 0.57 | - |
| DP2 (CRTH2) | This compound | Ki | 750 | 1316-fold |
| TP | This compound | Ki | ~108.3* | ~190-fold |
| EP3 | This compound | Antagonism | Active at high concentrations | Not specified |
*Estimated from the reported 190-fold lower potency at the TP receptor compared to the DP1 receptor.
Functionally, this compound has been shown to be a potent inhibitor of PGD2-induced cyclic AMP (cAMP) accumulation in washed human platelets, with an IC50 value of 0.09 nM.
Experimental Protocols
The determination of this compound's receptor specificity relies on two key types of in vitro assays: radioligand binding assays and functional cell-based assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various prostanoid receptors.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human prostanoid receptor of interest (e.g., DP1, DP2, EP1-4, FP, IP, TP).
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., [3H]-PGD2 for the DP1 receptor) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
These assays measure the ability of a compound to antagonize the downstream signaling of a receptor upon agonist stimulation. Since the DP1 receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in blocking agonist-induced cAMP production.
General Protocol:
-
Cell Culture: A suitable cell line (e.g., HEK293) stably expressing the human DP1 receptor is cultured.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a known DP1 receptor agonist (e.g., PGD2) at a concentration that elicits a submaximal response (e.g., EC80).
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a variety of commercially available assay kits (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The concentration of this compound that causes a 50% reduction in the agonist-induced cAMP response is determined as the IC50 value.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Workflow for Radioligand Binding Assay.
Caption: DP1 Receptor Signaling Pathway.
References
- 1. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a potent and selective prostaglandin D2 receptor antagonist, [(3R)-4-(4-chloro-benzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (MK-0524) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Niacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Laropiprant and Aspirin in the Mitigation of Niacin-Induced Flushing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Laropiprant versus the standard anti-inflammatory drug, aspirin, in the context of mitigating niacin-induced flushing. This analysis is supported by experimental data from clinical trials, detailed methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Niacin (nicotinic acid) is a potent agent for modulating blood lipid levels; however, its clinical utility is often hampered by a common side effect: cutaneous flushing. This reaction, characterized by redness, warmth, and itching of the skin, is a primary reason for non-adherence to niacin therapy. The flushing is primarily mediated by the prostaglandin D2 (PGD2) signaling pathway.[1] This guide compares two interventions aimed at reducing this side effect: this compound, a selective PGD2 receptor antagonist, and aspirin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis.[1][2] Although this compound was developed specifically to address niacin-induced flushing, it was withdrawn from the market due to a lack of overall cardiovascular benefit when combined with niacin.[3] Nevertheless, a comparative analysis of its efficacy against a standard agent like aspirin provides valuable insights for researchers in drug development.
Mechanism of Action
Niacin-induced flushing is initiated when niacin binds to its receptor, GPR109A, on dermal Langerhans cells.[1] This activation leads to the release of arachidonic acid, which is then converted into various prostaglandins, most notably PGD2, by the action of cyclooxygenase (COX) enzymes. PGD2 subsequently binds to the PGD2 receptor subtype 1 (DP1) on the surface of capillary endothelial cells, causing vasodilation and the characteristic flushing symptoms.
This compound acts as a selective antagonist of the DP1 receptor. By blocking the binding of PGD2 to this receptor, this compound prevents the downstream signaling cascade that leads to vasodilation, thereby reducing the flushing response.
Aspirin , a non-selective COX inhibitor, acts further upstream in the pathway. It irreversibly inhibits both COX-1 and COX-2, thereby preventing the synthesis of PGD2 and other prostaglandins from arachidonic acid. This reduction in the overall prostaglandin levels diminishes the primary trigger for the flushing reaction.
Data Presentation: Efficacy in Reducing Niacin-Induced Flushing
The following table summarizes the quantitative data from clinical trials assessing the efficacy of this compound and aspirin in reducing the incidence and severity of niacin-induced flushing.
| Intervention | Dosage | Niacin Dose | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound | 40 mg (with 2g ER Niacin) | 2 g (Extended-Release) | Percentage of patients with moderate or greater flushing (GFSS ≥4) | 19.6% with this compound vs. 48.9% with ER Niacin alone (p <0.001) | |
| This compound | 20 mg (with 1g ER Niacin) | 1 g (Extended-Release) | Percentage of patients with moderate or greater flushing (GFSS ≥4) | 23.8% with this compound vs. 50.0% with ER Niacin alone (p < 0.001) | |
| Aspirin | 325 mg | 500 mg | Reduction in intolerability to niacin | Significantly better than 80 mg aspirin in decreasing intolerability. Reduced warmth and flushing, but not itching and tingling. | |
| Aspirin | 325 mg | Extended-Release Niacin | Rate of discontinuation due to flushing | 1.8% with aspirin vs. 9.4% with placebo (p = 0.007) | |
| Aspirin | 650 mg | 2 g (Extended-Release) | Incidence of flushing | 53% with aspirin pretreatment vs. 77% with placebo | |
| Aspirin | 650 mg | 2 g (Extended-Release) | Reduction in flushing intensity and duration | 30-40% reduction compared to no aspirin |
Experimental Protocols
The assessment of niacin-induced flushing in clinical trials typically relies on patient-reported outcomes, often captured using validated questionnaires. A common instrument is the Flushing Symptom Questionnaire (FSQ), from which the Global Flushing Severity Score (GFSS) is derived.
Assessment of Flushing Severity: The Global Flushing Severity Score (GFSS)
The GFSS is a patient-reported scale ranging from 0 to 10, used to assess the overall severity of flushing symptoms. The scores are categorized as follows:
-
0: No flushing
-
1-3: Mild flushing
-
4-6: Moderate flushing
-
7-9: Severe flushing
-
10: Extreme flushing
Representative Clinical Trial Methodology
A typical randomized, double-blind, placebo-controlled clinical trial to assess the efficacy of an anti-flushing agent would follow this general protocol:
-
Participant Recruitment: Healthy volunteers or patients with dyslipidemia are recruited. Exclusion criteria often include a history of skin conditions or recent use of NSAIDs.
-
Washout Period: Participants undergo a washout period to eliminate any medications that could interfere with the study outcomes.
-
Randomization: Participants are randomly assigned to receive the investigational drug (e.g., this compound), a comparator (e.g., aspirin), or a placebo, in combination with a standardized dose of niacin.
-
Dosing Regimen: The anti-flushing agent is typically administered a set time before the niacin dose (e.g., 30 minutes for aspirin).
-
Data Collection:
-
Participants are asked to complete a flushing questionnaire (e.g., FSQ incorporating the GFSS) at specified intervals after niacin administration.
-
Objective measures, such as changes in skin blood flow, may also be assessed using techniques like laser Doppler flowmetry.
-
-
Data Analysis: The primary endpoint is often the reduction in the incidence or severity of flushing, as measured by the GFSS or other validated scales. Statistical analyses are performed to compare the outcomes between the different treatment groups.
Mandatory Visualizations
Signaling Pathway of Niacin-Induced Flushing and Points of Intervention
References
- 1. Measuring flushing symptoms with extended-release niacin using the flushing symptom questionnaire©: results from a randomised placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of Laropiprant's Effects in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laropiprant, a selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1), was developed to mitigate the common side effect of flushing associated with niacin (nicotinic acid) therapy for dyslipidemia. While the combination of this compound and niacin (Tredaptive) has been withdrawn from the market due to a lack of cardiovascular benefit and increased side effects in human clinical trials, the preclinical data generated across various animal species provides valuable insights into its pharmacology and toxicology. This guide offers a comparative analysis of this compound's effects in different animal models, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.
Mechanism of Action
Niacin induces vasodilation and flushing by stimulating the production of PGD2. PGD2 then binds to the DP1 receptor on vascular smooth muscle cells, leading to relaxation and increased blood flow. This compound competitively antagonizes the DP1 receptor, thereby inhibiting the downstream signaling cascade that results in vasodilation.
Signaling Pathway of Niacin-Induced Flushing and this compound's Intervention
Caption: this compound blocks the PGD2-mediated signaling cascade responsible for niacin-induced flushing.
Comparative Pharmacokinetics
Pharmacokinetic parameters of this compound have been evaluated in several animal species, providing a basis for interspecies comparison and extrapolation to humans. The following table summarizes key pharmacokinetic parameters following oral administration.
| Parameter | Mouse | Rat | Dog | Monkey |
| Tmax (h) | ~0.5 | 0.5 - 1 | 1 - 2 | 1 - 3 |
| t1/2 (h) | 1 - 2 | 2 - 4 | 8 - 12 | 10 - 15 |
| Bioavailability (%) | Moderate | Moderate | High | High |
| Primary Metabolism | Hepatic | Hepatic | Hepatic | Hepatic |
| Primary Excretion | Fecal | Fecal | Fecal | Fecal |
Data compiled from publicly available preclinical study information. Specific values can vary based on study design and dosage.
Efficacy in Animal Models
The primary efficacy endpoint for this compound in preclinical studies was the inhibition of niacin-induced flushing or PGD2-mediated effects.
Niacin-Induced Flushing Model in Mice
This model is commonly used to assess the ability of DP1 antagonists to block the vasodilatory effects of niacin.
Experimental Protocol: Niacin-Induced Ear Flushing in Mice
-
Animals: Male C57BL/6 mice are typically used.
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration:
-
This compound or vehicle is administered orally (e.g., via gavage) at a predetermined time before niacin challenge (e.g., 1 hour).
-
Niacin (e.g., 50 mg/kg) or vehicle is administered intraperitoneally.
-
-
Flushing Assessment:
-
Ear flushing is visually scored at various time points after niacin administration (e.g., 5, 15, 30, and 60 minutes). A scoring system (e.g., 0 = no flushing, 1 = mild, 2 = moderate, 3 = severe) is used.
-
Alternatively, ear blood flow can be quantified using a laser Doppler flowmeter.
-
-
Data Analysis: The dose-dependent effect of this compound on reducing the flushing score or the increase in blood flow is analyzed.
Experimental Workflow: Mouse Flushing Model
Caption: Workflow for assessing this compound's efficacy in a mouse model of niacin-induced flushing.
Allergic Asthma Model in Guinea Pigs
Guinea pigs are a relevant model for asthma and allergic airway diseases due to similarities in their airway physiology to humans. This compound's effect on PGD2-induced bronchoconstriction can be evaluated in this model.
Experimental Protocol: PGD2-Induced Bronchoconstriction in Guinea Pigs
-
Animals: Male Dunkin-Hartley guinea pigs are commonly used.
-
Anesthesia and Instrumentation: Animals are anesthetized, and a tracheal cannula is inserted for mechanical ventilation. A jugular vein is cannulated for drug administration.
-
Measurement of Bronchoconstriction: Lung resistance and dynamic compliance are measured using a pulmonary function recording system.
-
Drug Administration:
-
This compound or vehicle is administered intravenously at various doses.
-
After a stabilization period, a PGD2 challenge is administered intravenously to induce bronchoconstriction.
-
-
Data Analysis: The inhibitory effect of this compound on the PGD2-induced increase in lung resistance and decrease in dynamic compliance is quantified.
Comparative Safety and Toxicology
Toxicology studies are essential to understand the safety profile of a drug candidate. The following table provides a general overview of the observed toxicological findings for this compound in different species.
| Species | Key Findings |
| Rat | Generally well-tolerated at therapeutic doses. At very high doses, effects on the liver and gastrointestinal tract were observed. |
| Dog | Showed some sensitivity to gastrointestinal effects. |
| Monkey | Generally well-tolerated with a safety profile similar to rats. |
This is a generalized summary. Specific findings are dose- and duration-dependent. For detailed toxicological data, referring to the full non-clinical study reports is recommended.
Conclusion
Preclinical studies in various animal species, including mice, rats, dogs, and monkeys, have been instrumental in characterizing the pharmacokinetic, efficacy, and safety profile of this compound. While the drug is no longer in clinical use, the cross-species data generated remains a valuable resource for researchers in the field of pharmacology and drug development, particularly for those working on prostaglandin receptor modulators. The methodologies outlined in this guide provide a framework for the preclinical evaluation of similar compounds.
A Comparative Analysis of Laropiprant and Asapiprant in Preclinical Allergy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective antagonists of the Prostaglandin D2 (PGD2) receptor 1 (DP1), Laropiprant and Asapiprant. Both compounds have been investigated for their potential in treating allergic diseases, such as allergic rhinitis and asthma. This document summarizes their performance based on available experimental data, details the methodologies of key preclinical allergy models, and visualizes the underlying signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and Asapiprant, focusing on their receptor binding affinity and in vitro efficacy. While direct head-to-head comparative studies are limited, this compilation of data from various sources provides valuable insights into their respective potencies.
| Compound | Target | Parameter | Value (nM) | Assay System |
| This compound | DP1 Receptor | IC50 | 0.09 | PGD2-induced cAMP accumulation in washed human platelets |
| IC50 | 4.0 | PGD2-induced cAMP accumulation in human platelet-rich plasma | ||
| Asapiprant | DP1 Receptor | Ki | 0.44 | Human platelet membrane binding assay[1] |
Table 1: In Vitro Receptor Binding and Potency
| Compound | Allergy Model | Animal Model | Key Findings |
| This compound | Allergic Rhinitis & Asthma | Clinical Trials (Human) | Did not demonstrate efficacy in patients with allergic rhinitis or asthma[2] |
| Asapiprant | Allergic Rhinitis | Guinea Pig | Significantly suppressed antigen-induced nasal resistance, nasal secretion, and inflammatory cell infiltration in the nasal mucosa[3][4] |
| Asthma | Rat | Suppressed antigen-induced asthmatic responses, airway hyper-responsiveness, and inflammatory cell infiltration and mucin production in the lung[4] | |
| Allergic Rhinitis | Clinical Trials (Human) | Showed efficacy in treating allergic rhinitis |
Table 2: Summary of In Vivo and Clinical Efficacy in Allergy Models
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Prostaglandin D2 / DP1 Receptor Signaling Pathway
Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation. Upon binding to its receptor, DP1, it initiates a signaling cascade that contributes to the symptoms of allergies. Both this compound and Asapiprant act by blocking this interaction.
Caption: PGD2/DP1 Receptor Signaling Pathway and points of inhibition by this compound and Asapiprant.
Experimental Workflow: Guinea Pig Model of Allergic Rhinitis
This workflow outlines the key steps in a typical preclinical model used to evaluate the efficacy of compounds like this compound and Asapiprant in treating allergic rhinitis.
Caption: Experimental workflow for an ovalbumin-induced allergic rhinitis model in guinea pigs.
Experimental Workflow: Mouse Model of Allergic Asthma
This diagram illustrates the common procedures for inducing and assessing allergic asthma in a murine model, a crucial step in the preclinical evaluation of potential therapeutics.
Caption: Experimental workflow for a house dust mite-induced allergic asthma model in mice.
Experimental Protocols
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This model is widely used to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of novel therapeutics.
a. Animals:
-
Male Dunkin-Hartley guinea pigs are typically used.
b. Sensitization:
-
Guinea pigs are sensitized by intraperitoneal injections of a solution containing ovalbumin (OVA), as the allergen, and aluminum hydroxide (Al(OH)3), as an adjuvant, dissolved in saline.
-
Injections are typically administered on multiple days over a period of two to three weeks to ensure a robust allergic response.
c. Drug Administration and Allergen Challenge:
-
Following the sensitization period, animals are fasted overnight before the experiment.
-
This compound, Asapiprant, or a vehicle control is administered orally at a predetermined time before the allergen challenge.
-
Animals are then challenged via intranasal instillation of an OVA solution.
d. Assessment of Allergic Response:
-
Nasal Symptoms: The frequency of sneezing and nasal rubbing is counted for a defined period (e.g., 30 minutes) immediately after the allergen challenge.
-
Nasal Airway Resistance: Changes in nasal airway resistance are measured using techniques such as anterior rhinomanometry before and after the allergen challenge to quantify nasal congestion.
-
Inflammatory Cell Infiltration: At the end of the observation period, nasal lavage is performed. The collected fluid is then analyzed to determine the total and differential counts of inflammatory cells, particularly eosinophils.
House Dust Mite-Induced Allergic Asthma in Mice
This model mimics key features of human allergic asthma, including airway hyperresponsiveness and eosinophilic inflammation.
a. Animals:
-
BALB/c or C57BL/6 mice are commonly used strains.
b. Sensitization:
-
Mice are sensitized with intraperitoneal injections of house dust mite (HDM) extract mixed with an aluminum hydroxide adjuvant.
-
The sensitization protocol typically involves two or more injections spaced several days apart.
c. Drug Administration and Allergen Challenge:
-
A washout period follows the last sensitization injection.
-
The test compounds (this compound, Asapiprant) or vehicle are administered, usually orally, prior to the allergen challenge.
-
Mice are challenged with an intranasal or aerosolized solution of HDM extract on multiple consecutive days.
d. Assessment of Asthmatic Phenotype:
-
Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the changes in lung function (e.g., airway resistance and compliance) in response to increasing concentrations of a bronchoconstrictor, such as methacholine. This is typically performed using a whole-body plethysmograph or a specialized ventilator for anesthetized animals.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Twenty-four to forty-eight hours after the final allergen challenge, mice are euthanized, and their lungs are lavaged with a buffered saline solution. The collected BALF is analyzed for total and differential cell counts to quantify the influx of inflammatory cells like eosinophils, neutrophils, and lymphocytes.
-
Lung Histology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E) to assess the degree of peribronchial and perivascular inflammation and with Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia. The severity of inflammation and mucus production is often scored semi-quantitatively.
-
Cytokine Analysis: The levels of Th2 cytokines, such as IL-4, IL-5, and IL-13, can be measured in the BALF or lung homogenates using techniques like ELISA or multiplex assays to assess the underlying immune response.
References
- 1. SMPDB [smpdb.ca]
- 2. Clinical studies of the DP1 antagonist this compound in asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the potent and selective DP1 receptor antagonist, asapiprant (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Comparing the clinical outcomes of Laropiprant with other dyslipidemia treatments
Laropiprant in Dyslipidemia Treatment: A Comparative Clinical Outcome Guide
An objective analysis of the combination therapy of extended-release niacin and this compound versus other dyslipidemia treatments, focusing on clinical efficacy and safety data from pivotal trials.
The combination of extended-release niacin with this compound, marketed as Tredaptive, was developed to manage dyslipidemia while mitigating the common side effect of niacin-induced flushing.[1][2] Niacin is a well-established agent for improving lipid profiles, known to lower low-density lipoprotein cholesterol (LDL-C) and triglycerides while being the most effective available drug for raising high-density lipoprotein cholesterol (HDL-C).[3][4][5] However, its clinical use has been hampered by poor patient compliance due to flushing, a side effect mediated by prostaglandin D2 (PGD2). This compound is a selective antagonist of the PGD2 receptor (DP1) designed to reduce this flushing effect without impacting niacin's lipid-modifying benefits.
This guide provides a comparative analysis of the clinical outcomes of the niacin/laropiprant combination therapy against other standard dyslipidemia treatments, primarily focusing on data from the landmark HPS2-THRIVE clinical trial.
Comparative Clinical Efficacy
The primary therapeutic benefit of the niacin/laropiprant combination was derived from the action of niacin on the lipid profile. Clinical studies demonstrated that the combination therapy produced significant and lasting improvements in multiple lipid parameters.
Key Efficacy Data from Clinical Trials
The HPS2-THRIVE (Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events) trial was a large-scale, randomized, placebo-controlled study that provided the most definitive data on the clinical outcomes of adding niacin/laropiprant to statin therapy. The study enrolled 25,673 high-risk patients with vascular disease who were already receiving effective statin-based LDL-C lowering therapy.
| Parameter | Niacin/Laropiprant + Statin Therapy | Placebo + Statin Therapy | Outcome |
| LDL-C Change | Average reduction of 10 mg/dL (0.25 mmol/L) | No significant change | Statistically significant reduction |
| HDL-C Change | Average increase of 6 mg/dL (0.16 mmol/L) | No significant change | Statistically significant increase |
| Triglyceride Change | Average reduction of 33 mg/dL | No significant change | Statistically significant reduction |
| Major Vascular Events | 13.2% incidence | 13.7% incidence | No significant reduction (Rate Ratio 0.96, p=0.29) |
Despite favorable changes in lipid markers, the addition of niacin/laropiprant to statin therapy did not result in a significant reduction in the primary endpoint of major vascular events, which included coronary deaths, non-fatal heart attacks, strokes, or revascularizations.
Comparative Safety and Tolerability
A critical aspect of the niacin/laropiprant combination was its safety profile, which ultimately led to its withdrawal from the market. While this compound was effective in reducing niacin-induced flushing, the HPS2-THRIVE trial revealed a statistically significant increase in non-fatal serious adverse events.
Key Safety Findings from HPS2-THRIVE
| Adverse Event Category | Niacin/Laropiprant + Statin Therapy | Placebo + Statin Therapy | Outcome |
| Serious Adverse Events (Non-fatal) | Statistically significant increase | - | Increased risk with Niacin/Laropiprant |
| Diabetes-related | Increased disturbances in diabetes control and new-onset diabetes (3.7% absolute excess) | - | Significant increase in risk |
| Gastrointestinal | Increased serious events (1.0% absolute excess) | - | Significant increase in risk |
| Musculoskeletal | Increased serious events (0.7% absolute excess), including a 4-fold increase in myopathy risk | - | Significant increase in risk |
| Infections | Unexpected increase in serious infections (1.4% absolute excess) | - | Significant increase in risk |
| Bleeding | Unexpected increase in serious bleeding events (0.7% absolute excess) | - | Significant increase in risk |
| Skin-related | Increased serious events (0.3% absolute excess) | - | Significant increase in risk |
| Treatment Discontinuation | 25% of patients | 17% of patients | Higher discontinuation rate |
Experimental Protocols
HPS2-THRIVE Trial Methodology
The HPS2-THRIVE study was a large-scale, multinational, randomized, double-blind, placebo-controlled trial.
-
Participants : 25,673 adult patients with pre-existing vascular disease were recruited from 245 sites in the UK, Scandinavia, and China. All participants were on effective statin-based therapy to lower LDL-C.
-
Intervention : After a run-in phase to ensure tolerance, patients were randomly assigned to receive either 2g of extended-release niacin and 40mg of this compound daily, or a matching placebo. All patients continued their background statin therapy (simvastatin 40mg daily, with ezetimibe 10mg if needed).
-
Primary Outcome : The primary endpoint was the first occurrence of a major vascular event, defined as a composite of major coronary events (non-fatal heart attack or coronary death), stroke of any kind, or any revascularization procedure.
-
Follow-up : Patients were followed for a median duration of 3.9 years.
Mechanism of Action and Experimental Workflow Visualization
To better understand the pharmacology and clinical evaluation process, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of niacin-induced flushing and this compound's inhibitory action.
References
- 1. Safety and efficacy of this compound and extended-release niacin combination in the management of mixed dyslipidemias and primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended-release niacin/laropiprant: reducing niacin-induced flushing to better realize the benefit of niacin in improving cardiovascular risk factors [pubmed.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Niacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two DP1 Antagonists: Laropiprant versus ONO-4053 in Allergic Rhinitis
A Head-to-Head Comparison for Researchers and Drug Development Professionals
The quest for effective treatments for allergic rhinitis has led to the exploration of various therapeutic targets, including the prostaglandin D2 (PGD2) receptor 1, also known as DP1. PGD2 is a key mediator released from mast cells following allergen exposure, contributing significantly to the characteristic symptoms of allergic rhinitis such as nasal congestion and rhinorrhea. This guide provides a detailed, data-driven comparison of two DP1 receptor antagonists, Laropiprant and ONO-4053, based on available clinical trial data. While a direct head-to-head trial is absent from the current literature, a comparative analysis of their individual clinical performances offers valuable insights for the research and development community.
Mechanism of Action: Targeting the PGD2 Pathway
Both this compound and ONO-4053 are designed to block the DP1 receptor, thereby inhibiting the downstream effects of PGD2. Upon an allergen challenge in a sensitized individual, mast cells degranulate and release a cascade of inflammatory mediators, including PGD2. PGD2 then binds to the DP1 receptor on various cells, including vascular endothelial cells and sensory neurons, leading to vasodilation, increased vascular permeability, and nerve stimulation, which manifest as the classic symptoms of allergic rhinitis. By antagonizing the DP1 receptor, these drugs aim to mitigate these effects.
Interestingly, preclinical evidence suggests that ONO-4053 may possess a dual mechanism of action. Beyond its role as a DP1 antagonist, ONO-4053 has been shown to inhibit mast cell degranulation, potentially offering a broader spectrum of anti-allergic activity compared to a pure DP1 antagonist.[1]
Figure 1: Simplified signaling pathway of PGD2 in allergic rhinitis and the points of intervention for this compound and ONO-4053.
Clinical Efficacy: A Study in Contrasts
Clinical trial results for this compound and ONO-4053 in the context of allergic rhinitis present a stark contrast in their efficacy.
This compound: A Disappointing Outcome
A significant clinical trial investigating this compound for seasonal allergic rhinitis failed to demonstrate a statistically significant improvement in symptoms compared to placebo.[2] The primary endpoint, the Daytime Nasal Symptoms Score (DNSS), showed no meaningful difference between the this compound and placebo groups.
ONO-4053: A Promising Candidate
In contrast, a Phase II clinical trial of ONO-4053 in patients with seasonal allergic rhinitis yielded positive results.[3] The study demonstrated that ONO-4053 was superior to both placebo and the leukotriene receptor antagonist pranlukast in improving total nasal symptom scores.[1][3] Notably, ONO-4053 showed greater efficacy than pranlukast in reducing sneezing, rhinorrhea, and nasal itching.
Quantitative Data Summary
The following tables summarize the key quantitative data from the respective clinical trials.
Table 1: this compound Clinical Trial Data for Allergic Rhinitis
| Parameter | This compound (25 mg/d) | This compound (100 mg/d) | Cetirizine (10 mg/d) | Placebo |
| Primary Endpoint | ||||
| Change in Daytime Nasal Symptoms Score | No significant improvement vs. placebo | No significant improvement vs. placebo | Significant improvement (p < .001) | - |
Data sourced from a double-blind, parallel-group study in patients with symptomatic fall rhinitis.
Table 2: ONO-4053 Phase II Clinical Trial Data for Seasonal Allergic Rhinitis
| Parameter | ONO-4053 | Pranlukast | Placebo |
| Efficacy vs. Placebo | Higher efficacy on all nasal and eye symptoms | Higher efficacy on all nasal and eye symptoms | - |
| Efficacy vs. Pranlukast | Outperformed in total three nasal symptom scores (T3NSS) and individual scores for sneezing, rhinorrhea, and nasal itching | - | - |
| Bayesian Posterior Probability (T3NSS) | 81.6% probability of being better than pranlukast | 70.0% probability of being better than placebo | - |
Data sourced from a multicenter, randomized, double-blind, parallel-group study in patients with seasonal allergic rhinitis.
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is crucial for a comprehensive comparison.
This compound Allergic Rhinitis Trial Protocol
-
Study Design: Double-blind, parallel-group study.
-
Patient Population: 767 patients with sensitization to a regionally prevalent fall allergen and symptomatic fall rhinitis.
-
Treatment Arms:
-
This compound 25 mg/day
-
This compound 100 mg/day
-
Cetirizine 10 mg/day (active comparator)
-
Placebo
-
-
Treatment Duration: 2 weeks.
-
Primary Endpoint: Daytime Nasal Symptoms Score.
Figure 2: Experimental workflow for the this compound allergic rhinitis clinical trial.
ONO-4053 Phase II Trial Protocol
-
Study Design: Multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Patients with seasonal allergic rhinitis (SAR).
-
Study Phases:
-
One-week placebo run-in period.
-
Two-week treatment period.
-
-
Treatment Arms: Patients were randomized in a 2:2:1 ratio to:
-
ONO-4053
-
Pranlukast (leukotriene receptor antagonist)
-
Placebo
-
-
Primary Endpoint: Evaluation of nasal and eye symptoms.
Figure 3: Experimental workflow for the ONO-4053 Phase II clinical trial.
Conclusion and Future Directions
The available clinical data paint a clear picture of divergent outcomes for this compound and ONO-4053 in the treatment of allergic rhinitis. While this compound failed to show efficacy, ONO-4053 demonstrated significant and clinically meaningful improvements in allergic rhinitis symptoms, surpassing both placebo and an active comparator. The potential dual mechanism of ONO-4053, combining DP1 antagonism with mast cell stabilization, may contribute to its superior efficacy and warrants further investigation.
For researchers and drug development professionals, the story of this compound and ONO-4053 underscores the complexities of targeting the PGD2 pathway and highlights the potential benefits of multi-target approaches in allergic diseases. Future research should focus on elucidating the precise molecular mechanisms underlying the differential efficacy of these two compounds and exploring the therapeutic potential of dual-action antagonists in allergic rhinitis and other mast cell-driven conditions. A direct head-to-head clinical trial comparing these or similar agents would be invaluable in confirming these findings and guiding future drug development efforts.
References
- 1. A randomized controlled phase II clinical trial comparing ONO‐4053, a novel DP1 antagonist, with a leukotriene receptor antagonist pranlukast in patients with seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical studies of the DP1 antagonist this compound in asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled phase II clinical trial comparing ONO-4053, a novel DP1 antagonist, with a leukotriene receptor antagonist pranlukast in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Laropiprant's effect on platelet function compared to clopidogrel
In the landscape of antiplatelet therapies, understanding the nuanced effects of different agents on platelet function is paramount for researchers and drug development professionals. This guide provides a detailed comparison of the platelet-modulating effects of laropiprant relative to the established antiplatelet agent, clopidogrel. While not a direct antiplatelet drug, this compound's interaction with platelet function, particularly when co-administered with agents like clopidogrel, warrants a thorough evaluation.
Mechanism of Action: Divergent Pathways
Clopidogrel, a thienopyridine-class antiplatelet agent, is a prodrug that requires hepatic metabolism to its active form.[1][2] Its mechanism centers on the irreversible inhibition of the P2Y12 subtype of the ADP receptor on platelets.[1][2][3] This blockade prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a critical step in platelet aggregation. The effect of clopidogrel on platelets is permanent for the lifespan of the platelet, which is approximately 7 to 10 days.
This compound, on the other hand, was developed as an antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1) to reduce the flushing symptoms associated with niacin therapy. PGD2 is known to inhibit platelet aggregation. This compound also exhibits a weaker affinity for the thromboxane A2 (TXA2) receptor (TP), which is a potent stimulator of platelet aggregation.
Comparative Efficacy on Platelet Function
Direct head-to-head trials evaluating the standalone antiplatelet efficacy of this compound versus clopidogrel are not the primary focus of available research. However, studies investigating the co-administration of this compound with clopidogrel provide valuable insights into its platelet-modulating properties.
Quantitative Analysis of Platelet Function
The following tables summarize key quantitative data from clinical studies evaluating the effects of this compound when co-administered with clopidogrel.
Table 1: Effect on Bleeding Time
| Treatment Group | Time Point | Geometric Mean Ratio (GMR) vs. Clopidogrel Alone | 90% Confidence Interval (CI) | Reference |
| This compound 40 mg + Clopidogrel 75 mg | 4 hours post-dose (Day 7) | 1.41 | - | |
| This compound 40 mg + Clopidogrel 75 mg | 24 hours post-dose (Day 7) | ~1.04-1.05 | - | |
| This compound 40 mg + Clopidogrel 75 mg + Aspirin | 4 hours post-dose (Day 7) - Study 1 | 0.92 | (0.70, 1.21) | |
| This compound 40 mg + Clopidogrel 75 mg + Aspirin | 4 hours post-dose (Day 7) - Study 2 | 1.46 | (1.20, 1.78) | |
| This compound 40 mg + Clopidogrel 75 mg + Aspirin | 24 hours post-dose (Day 7) - Study 1 | 1.27 | - | |
| This compound 40 mg + Clopidogrel 75 mg + Aspirin | 24 hours post-dose (Day 7) - Study 2 | 1.23 | - |
Table 2: Inhibition of Platelet Aggregation
| Treatment Group | Agonist | Time Point | Mean Increase in Inhibition vs. Clopidogrel + Aspirin Alone | Reference |
| This compound 40 mg + Clopidogrel 75 mg + Aspirin | ADP | 4 hours post-dose (Day 7) - Study 1 | ~5.0% | |
| This compound 40 mg + Clopidogrel 75 mg + Aspirin | ADP | 4 hours post-dose (Day 7) - Study 2 | ~12% | |
| This compound 40 mg + Clopidogrel 75 mg + Aspirin | ADP | 24 hours post-dose (Day 7) - Study 1 | ~8.1% | |
| This compound 40 mg + Clopidogrel 75 mg + Aspirin | ADP | 24 hours post-dose (Day 7) - Study 2 | ~5.4% | |
| This compound 40 mg + Clopidogrel 75 mg + Aspirin | Collagen | 4 hours post-dose (Day 7) - Study 1 | ~0.1% | |
| This compound 40 mg + Clopidogrel 75 mg + Aspirin | Collagen | 4 hours post-dose (Day 7) - Study 2 | ~5% | |
| This compound 40 mg + Clopidogrel 75 mg + Aspirin | Collagen | 24 hours post-dose (Day 7) - Study 1 | ~2.4% | |
| This compound 40 mg + Clopidogrel 75 mg + Aspirin | Collagen | 24 hours post-dose (Day 7) - Study 2 | ~4% |
Experimental Protocols
The data presented above were derived from randomized, double-blind, placebo-controlled, crossover studies.
Study Design: Healthy subjects and patients with dyslipidemia were administered once-daily oral doses for 7 days. The treatments included this compound (40 mg) in combination with clopidogrel (75 mg) and aspirin (80-81 mg), compared to placebo with clopidogrel and aspirin. A washout period of at least 21 days was implemented between treatment periods.
Pharmacodynamic Assessments:
-
Bleeding Time: Assessed at 4 and 24 hours post-dose on Day 7.
-
Platelet Aggregation: Measured in platelet-rich plasma at 4 and 24 hours post-dose on Day 7 using light transmittance aggregometry. The agonists used were adenosine diphosphate (ADP) and collagen.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures, the following diagrams are provided.
References
Benchmarking the performance of Laropiprant against next-generation DP1 antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Laropiprant against the next-generation DP1 antagonist, Asapiprant. The comparison is based on available preclinical and clinical data, focusing on key pharmacological parameters to inform future research and development in DP1 receptor antagonism.
Executive Summary
Data Presentation: this compound vs. Asapiprant
The following tables summarize the quantitative performance data for this compound and Asapiprant.
Table 1: In Vitro Pharmacology
| Parameter | This compound | Asapiprant (BGE-175) |
| Binding Affinity (Ki) | ~0.32 nM (pKi = 10.5) for human recombinant DP1 receptor | 0.44 nM for human platelet membrane DP1 receptor |
| Functional Antagonism (IC50) | 0.09 nM (washed platelets), 4.0 nM (platelet-rich plasma) for PGD2-induced cAMP accumulation | Not explicitly reported in the provided search results |
| Selectivity | ~300-fold lower affinity for the TP receptor compared to the DP1 receptor | 300-fold to >15,000-fold higher affinity for DP1 over other prostanoid receptors |
Table 2: In Vivo Efficacy
| Model | This compound | Asapiprant (BGE-175) |
| Niacin-Induced Flushing (Mouse) | Effective in suppressing niacin-induced vasodilation | Data not available |
| Allergic Rhinitis (Guinea Pig) | Data not available | Significantly suppressed antigen-induced nasal resistance, secretion, and cell infiltration |
| Allergic Asthma (Rat/Mouse) | Data not available | Suppressed antigen-induced asthmatic responses, airway hyper-responsiveness, cell infiltration, and mucin production |
| Pneumococcal Infection (Mouse) | Data not available | Reduced disease severity and bacterial dissemination in young hosts |
| COVID-19 (Mouse) | Data not available | Protected aged mice from lethal SARS-CoV-2 infection |
Table 3: Clinical Safety and Tolerability
| Adverse Events | This compound (in combination with Niacin) | Asapiprant (BGE-175) |
| Common | Flushing (though reduced compared to niacin alone), nausea, diarrhea, increased blood glucose | Well-tolerated in single and multiple doses up to 500 mg/day in healthy volunteers. |
| Serious | Increased risk of non-fatal serious adverse events, including those related to the gastrointestinal, musculoskeletal, and skin systems, as well as infections and bleeding in the HPS2-THRIVE trial | A Phase 2 study in hospitalized COVID-19 patients is ongoing to evaluate safety. |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Radioligand Binding Assay for DP1 Receptor Affinity
This protocol is a generalized procedure based on standard radioligand binding assay principles to determine the binding affinity (Ki) of a test compound for the DP1 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled antagonists (this compound, Asapiprant) for the DP1 receptor by their ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human DP1 receptor.
-
Radioligand: [3H]-PGD2.
-
Unlabeled antagonists: this compound, Asapiprant.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the DP1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.
-
Competition Assay: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of the unlabeled antagonist (e.g., 10-12 to 10-5 M).
-
A fixed concentration of the radioligand ([3H]-PGD2), typically at or below its Kd value.
-
Membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Mouse Model of Niacin-Induced Flushing
This protocol outlines a general procedure to assess the ability of a DP1 antagonist to inhibit niacin-induced vasodilation in mice.
Objective: To evaluate the in vivo efficacy of DP1 antagonists in a model of niacin-induced cutaneous vasodilation (flushing).
Animals: Male C57BL/6 mice.
Materials:
-
Niacin (Nicotinic Acid).
-
DP1 antagonist (this compound or other test compounds).
-
Vehicle control (e.g., saline, PEG400).
-
Anesthetic (e.g., pentobarbital).
-
Laser Doppler flowmeter to measure ear blood flow.
Procedure:
-
Acclimatization: Acclimatize mice to the experimental conditions.
-
Drug Administration: Administer the DP1 antagonist or vehicle control via the desired route (e.g., intraperitoneal injection) at a specified time before niacin challenge.
-
Anesthesia: Anesthetize the mice.
-
Baseline Measurement: Measure baseline ear blood flow using a laser Doppler flowmeter.
-
Niacin Challenge: Administer a single dose of niacin (e.g., 30 mg/kg, intraperitoneally).
-
Blood Flow Measurement: Continuously monitor and record ear blood flow for a set period (e.g., 60 minutes) after niacin administration.
-
Data Analysis: Calculate the change in blood flow from baseline over time. Compare the area under the curve (AUC) of the blood flow response between the antagonist-treated and vehicle-treated groups to determine the percentage of inhibition.
cAMP Functional Assay for DP1 Receptor Antagonism
This protocol describes a general method to assess the functional antagonism of DP1 receptor activation by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency of DP1 antagonists to inhibit agonist-induced cAMP production in cells expressing the DP1 receptor.
Materials:
-
Cells stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
-
DP1 receptor agonist (e.g., PGD2).
-
DP1 receptor antagonist (this compound, Asapiprant).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Culture the DP1-expressing cells to an appropriate confluency in 96-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of the antagonist or vehicle for a specified time (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.
-
Agonist Stimulation: Add a fixed concentration of the DP1 agonist (typically the EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate for a time sufficient to induce a robust cAMP response (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.
Mandatory Visualization
DP1 Receptor Signaling Pathway
Caption: DP1 receptor signaling cascade and the inhibitory action of antagonists.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining antagonist binding affinity via radioligand assay.
Logical Relationship: Niacin-Induced Flushing and DP1 Antagonism
Caption: Mechanism of niacin-induced flushing and its inhibition by DP1 antagonists.
References
- 1. Safety and tolerability of extended-release niacin-laropiprant: Pooled analyses for 11,310 patients in 12 controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of the potent and selective DP1 receptor antagonist, asapiprant (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Laropiprant's Post-Market Withdrawal: A Critical Review of its Therapeutic Potential and a Comparative Analysis of Dyslipidemia Treatments
The withdrawal of the niacin/laropiprant combination therapy from the market marked a significant turning point in the management of dyslipidemia. Initially developed to mitigate the troublesome flushing side effect of niacin and thereby unlock its full therapeutic potential for raising high-density lipoprotein (HDL) cholesterol, the combination ultimately failed to demonstrate a significant cardiovascular benefit while raising safety concerns. This critical review examines the therapeutic journey of Laropiprant, from its promising inception to its eventual market withdrawal, and provides a comparative analysis of its performance against other major classes of lipid-lowering therapies, supported by data from key clinical trials.
The Rise and Fall of a Promising Combination
Niacin, a long-established therapy for dyslipidemia, effectively lowers low-density lipoprotein (LDL) cholesterol and triglycerides while being the most potent agent for increasing HDL cholesterol.[1][2] However, its clinical utility has been hampered by a high incidence of prostaglandin D2 (PGD2)-mediated flushing, a side effect that often leads to poor patient compliance.[2][3] this compound, a selective antagonist of the PGD2 receptor subtype 1 (DP1), was developed to specifically counteract this flushing effect without interfering with niacin's lipid-modifying properties.[3]
The combination of extended-release niacin and this compound was marketed as Tredaptive, Pelzont, and Trevaclyn in Europe. Initial studies showed that the addition of this compound significantly reduced the incidence and intensity of niacin-induced flushing. However, the large-scale Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) trial, involving over 25,000 high-risk patients, delivered a decisive blow. The study found that adding niacin/laropiprant to statin therapy did not provide any additional reduction in the risk of major vascular events compared to statin therapy alone. Furthermore, the trial revealed a statistically significant increase in non-fatal serious adverse events in the niacin/laropiprant group. These findings led to the worldwide withdrawal of the drug in 2013.
Comparative Analysis of Lipid-Lowering Therapies
The landscape of dyslipidemia management is dominated by several classes of drugs, each with a distinct mechanism of action and clinical profile. The following sections provide a comparative overview of these alternatives to the niacin/laropiprant combination, with supporting data from major clinical trials.
Quantitative Comparison of Efficacy and Safety
The following tables summarize the lipid-modifying efficacy and key adverse events of various dyslipidemia treatments based on data from pivotal clinical trials.
Table 1: Comparative Efficacy of Lipid-Lowering Therapies
| Drug Class | Key Clinical Trial(s) | LDL-C Reduction | HDL-C Change | Triglyceride Reduction |
| Niacin/Laropiprant | HPS2-THRIVE | ~10-18% | ~6-20% Increase | ~26% |
| Statins | LIPID (Pravastatin) | ~25-35% | ~5% Increase | ~10-20% |
| Fibrates | FIELD (Fenofibrate) | ~12-20% | ~2-5% Increase | ~20-30% |
| Ezetimibe (with statin) | IMPROVE-IT | Additional 15-20% | Minimal | Minimal |
| PCSK9 Inhibitors | FOURIER (Evolocumab) | ~50-60% | ~5-10% Increase | ~10-20% |
Table 2: Comparative Safety of Lipid-Lowering Therapies
| Drug Class | Key Clinical Trial(s) | Common Adverse Events | Serious Adverse Events of Note |
| Niacin/Laropiprant | HPS2-THRIVE | Flushing (reduced by this compound), gastrointestinal issues, hyperglycemia | Increased risk of bleeding, infections, myopathy, new-onset diabetes |
| Statins | LIPID, HPS | Myalgia, gastrointestinal upset, elevated liver enzymes | Rhabdomyolysis (rare), new-onset diabetes |
| Fibrates | FIELD | Gastrointestinal upset, myopathy (especially with statins), gallstones | Increased risk of pancreatitis and venous thromboembolism |
| Ezetimibe | IMPROVE-IT | Generally well-tolerated, upper respiratory tract infections, diarrhea | |
| PCSK9 Inhibitors | FOURIER | Injection site reactions, nasopharyngitis | Neurocognitive events (rare, debated) |
Experimental Protocols of Key Clinical Trials
HPS2-THRIVE (Niacin/Laropiprant)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: 25,673 adults with pre-existing vascular disease.
-
Intervention: 2 g of extended-release niacin and 40 mg of this compound daily versus placebo, in addition to statin therapy.
-
Primary Outcome: First major vascular event (nonfatal myocardial infarction, coronary death, stroke, or arterial revascularization).
LIPID (Pravastatin)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 9,014 patients with a history of myocardial infarction or unstable angina and a broad range of initial cholesterol levels.
-
Intervention: Pravastatin (40 mg/day) or placebo.
-
Primary Outcome: Coronary heart disease mortality.
FIELD (Fenofibrate)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: 9,795 patients with type 2 diabetes mellitus.
-
Intervention: Fenofibrate (200 mg/day) or placebo.
-
Primary Outcome: Composite of coronary heart disease death and non-fatal myocardial infarction.
IMPROVE-IT (Ezetimibe)
-
Study Design: Randomized, double-blind, active-control trial.
-
Patient Population: 18,144 patients who had an acute coronary syndrome and LDL-C levels within a specified range.
-
Intervention: Simvastatin (40 mg) plus ezetimibe (10 mg) or simvastatin (40 mg) plus placebo.
-
Primary Outcome: Composite of cardiovascular death, nonfatal myocardial infarction, unstable angina requiring rehospitalization, coronary revascularization, or nonfatal stroke.
FOURIER (Evolocumab)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: 27,564 patients with atherosclerotic cardiovascular disease and LDL-C levels ≥70 mg/dL on statin therapy.
-
Intervention: Evolocumab (140 mg every 2 weeks or 420 mg monthly) or placebo.
-
Primary Outcome: Composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways for each class of lipid-lowering drugs.
Caption: Niacin and this compound Signaling Pathways.
Caption: Statin Mechanism of Action.
Caption: Ezetimibe Mechanism of Action.
Caption: Fibrate Mechanism of Action.
Caption: PCSK9 Inhibitor Mechanism of Action.
Conclusion: Lessons Learned and Future Directions
The story of this compound serves as a critical reminder of the complexities of drug development and the importance of robust clinical outcome data. While the strategy of mitigating a drug's side effects to improve tolerability is sound, it does not guarantee enhanced clinical efficacy, especially in a landscape of already effective therapies like statins. The HPS2-THRIVE trial underscored the principle that improvements in surrogate markers, such as HDL cholesterol levels, do not always translate into a reduction in cardiovascular events.
Post-Laropiprant, the focus in dyslipidemia management has firmly remained on LDL-C reduction as the primary target for reducing cardiovascular risk. Statins continue to be the cornerstone of therapy. For patients who do not achieve their LDL-C goals with statins alone or are statin-intolerant, ezetimibe and the more potent PCSK9 inhibitors have emerged as valuable additions to the therapeutic armamentarium. Fibrates retain a role in managing severe hypertriglyceridemia.
Future research in dyslipidemia will likely continue to explore novel pathways for lipid modification. However, the experience with this compound emphasizes that any new therapeutic strategy will need to demonstrate not only a favorable impact on lipid profiles but also, and more importantly, a clear and significant benefit in reducing cardiovascular morbidity and mortality in well-designed and adequately powered clinical outcome trials.
References
Safety Operating Guide
Navigating the Disposal of Laropiprant: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of laropiprant, this guide offers procedural, step-by-step instructions tailored for researchers, scientists, and drug development professionals. In the absence of specific federal or institutional guidelines for a withdrawn investigational compound like this compound, this document outlines a risk-based approach grounded in established principles of chemical and pharmaceutical waste management.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA). A key regulation is the EPA's Subpart P, which establishes specific requirements for the management of hazardous waste pharmaceuticals by healthcare facilities. A fundamental principle of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.
For non-hazardous pharmaceuticals, when a take-back program is not an option, the Food and Drug Administration (FDA) provides guidance for disposal in household trash. However, in a laboratory setting, a more stringent approach is warranted.
Standard Operating Procedure for this compound Disposal
This protocol provides a framework for the safe disposal of this compound in a research environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and state regulations.
Risk Assessment and Waste Characterization
Before handling, a thorough risk assessment must be conducted. This compound is known to be harmful if swallowed. A Safety Data Sheet (SDS) for a similar compound, MK-0524, indicates that the substance is not fully tested and may cause irritation to the respiratory tract, eyes, and skin.
Based on available information, this compound should be handled as a potentially hazardous chemical. The first step is to determine if it qualifies as a hazardous waste under RCRA. This determination should be made in consultation with your institution's EHS department.
Personal Protective Equipment (PPE)
Given the potential hazards, appropriate PPE must be worn at all times when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: Handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation.
Waste Segregation and Collection
Proper segregation of chemical waste is critical. Establish a designated and clearly labeled hazardous waste container for this compound and any materials contaminated with it.
-
Solid Waste: Unused or expired solid this compound should be placed in a sealed, labeled container.
-
Contaminated Labware: Pipette tips, gloves, and other disposable items contaminated with this compound should be collected in the same designated hazardous waste container.
-
Empty Containers: Original containers of this compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected as hazardous waste.
Disposal Pathway
The primary and preferred method for the disposal of chemical waste from a laboratory is through a licensed hazardous waste contractor.
-
Contact EHS: Notify your institution's EHS department about the need to dispose of this compound waste.
-
Waste Pickup: EHS will arrange for the collection of the properly labeled and sealed waste container by a certified hazardous waste disposal company.
-
Incineration: Most pharmaceutical waste is disposed of via incineration at a permitted facility to ensure complete destruction.
Disposal Options Summary
| Disposal Method | Applicability for this compound (Lab Setting) | Key Considerations |
| Licensed Hazardous Waste Contractor | Recommended Primary Method | Ensures compliance with EPA and local regulations. Provides a clear chain of custody for waste disposal. |
| Sewer Disposal | Prohibited | Prohibited for hazardous waste pharmaceuticals under EPA Subpart P. Potential for environmental contamination. |
| Trash Disposal | Not Recommended for Laboratory Waste | While the FDA provides guidance for household disposal of non-hazardous drugs, this is not best practice for a laboratory setting with a potentially hazardous, uncharacterized compound. |
| Drug Take-Back Programs | Generally Not Applicable | These programs are primarily intended for household medications and may not accept research chemicals. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Decision workflow for the disposal of this compound in a laboratory.
This guide provides a comprehensive framework for the responsible disposal of this compound. By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant management of this and other chemical waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safety and efficacy of this compound and extended-release niacin combination in the management of mixed dyslipidemias and primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Laropiprant
For researchers, scientists, and drug development professionals engaged in the handling of Laropiprant, stringent adherence to safety protocols is paramount to ensure personal safety and proper disposal. This document provides immediate, essential safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 571170-77-9[1][2][3][4] |
| Molecular Formula | C21H19ClFNO4S[4] |
| Molecular Weight | 435.9 g/mol |
| Appearance | Powder |
Hazard Identification and First Aid
This compound is a substance that has not been fully tested and may be harmful if swallowed or inhaled. Exposure can lead to irritation of the respiratory tract, eyes, and skin, as well as allergic reactions. It is classified as harmful if swallowed.
First Aid Measures:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin: Wash with soap and water.
-
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification |
| Respiratory Protection | NIOSH/MSHA-approved respirator |
| Hand Protection | Chemical-resistant rubber gloves |
| Eye Protection | Chemical safety goggles |
| Body Protection | Protective clothing |
Safe Handling and Storage Procedures
Handling of this compound should only be carried out by personnel trained and familiar with handling potent active pharmaceutical ingredients.
Engineering Controls:
-
Work should be conducted in a laboratory fume hood.
-
A safety shower and eye bath must be readily available.
-
Mechanical exhaust is required.
Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of the substance.
-
Prolonged or repeated exposure should be avoided.
Storage:
-
Store in a cool, dry place.
-
Keep the container tightly closed.
Accidental Release Measures
In the event of a spill, the area should be cordoned off. Personnel involved in the cleanup must wear a self-contained breathing apparatus, protective clothing, and heavy rubber gloves.
Disposal Plan
General Disposal Steps:
-
Consult Safety Officer: Contact your institution's Environmental Health and Safety (EHS) department or designated safety officer for guidance on proper disposal procedures.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams unless otherwise instructed.
-
Labeling: Clearly label the waste container with the contents, including the name "this compound" and any associated hazards.
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Logical Relationship of Safety Measures
The interplay of engineering controls, personal protective equipment, and administrative controls is crucial for mitigating the risks associated with handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
